molecular formula C12H20O17Sb2 B12781985 Stibogluconate CAS No. 100817-46-7

Stibogluconate

货号: B12781985
CAS 编号: 100817-46-7
分子量: 679.80 g/mol
InChI 键: PFOYFBYIHCVQGB-XCCFGPONSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Antimony complex where the metal may exist in either the pentavalent or trivalent states. The pentavalent gluconate is used in leishmaniasis. The trivalent gluconate is most frequently used in schistosomiasis.

属性

CAS 编号

100817-46-7

分子式

C12H20O17Sb2

分子量

679.80 g/mol

IUPAC 名称

(4R,5S,6R)-2-[[(4R,5S,6R)-4-carboxy-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinan-2-yl]oxy]-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinane-4-carboxylic acid

InChI

InChI=1S/2C6H10O7.3O.2Sb/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;/h2*2-5,7-8,10H,1H2,(H,12,13);;;;;/q2*-2;;;;2*+2/t2*2-,3-,4+,5-;;;;;/m11...../s1

InChI 键

PFOYFBYIHCVQGB-XCCFGPONSA-N

手性 SMILES

C([C@H]([C@@H]1[C@@H]([C@@H](O[Sb](=O)(O1)O[Sb]2(=O)O[C@@H]([C@@H]([C@@H](O2)C(=O)O)O)[C@@H](CO)O)C(=O)O)O)O)O

规范 SMILES

C(C(C1C(C(O[Sb](=O)(O1)O[Sb]2(=O)OC(C(C(O2)C(=O)O)O)C(CO)O)C(=O)O)O)O)O

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Historical Development of Sodium Stibogluconate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium stibogluconate, a pentavalent antimonial compound, has been a cornerstone in the treatment of leishmaniasis for a significant part of the 20th century. This document provides a comprehensive technical overview of its discovery, historical development, and the evolution of our understanding of its mechanism of action. It includes a summary of early synthesis methods, preclinical and clinical data, and detailed experimental protocols where historical information is available. The guide also presents key quantitative data in a structured format and visualizes the compound's mechanism of action and experimental workflows using the DOT language for Graphviz.

Discovery and Historical Development

The journey of sodium this compound as a therapeutic agent began in the early to mid-20th century, a period marked by significant efforts to develop safer and more effective treatments for leishmaniasis than the toxic trivalent antimonials then in use.

Early Research and Synthesis:

The development of less toxic pentavalent antimony (Sb(V)) compounds was a key focus. While the exact timeline of the initial synthesis of sodium this compound is not precisely documented in readily available literature, it is known that it was developed in the 1940s.[1] Workers in India are credited with preparing sodium this compound in the late 1940s through the reaction of antimony pentoxide with sodium hydroxide (B78521).[2] This marked a significant advancement, offering a therapy with a better safety profile compared to its trivalent predecessors. The development is also attributed to the urgent need for effective treatments for Allied troops during World War II.[1] GlaxoSmithKline (formerly Glaxo) was the originator organization for the branded version, Pentostam.

Introduction into Clinical Practice:

Sodium this compound was introduced into medical use in the 1940s and quickly became the mainstay of treatment for all forms of leishmaniasis: visceral, cutaneous, and mucosal.[1][3] For decades, it remained the first-line therapy in many parts of the world. However, its utility has been challenged in recent decades by the emergence of widespread drug resistance, particularly in regions like the Indian subcontinent, and a greater awareness of its potential for serious side effects.[3]

Evolution of Dosing Regimens:

Over the years, the recommended dosage of sodium this compound has evolved in response to changing patterns of drug susceptibility. Initially, lower doses were used, but by the 1980s, recommendations shifted towards a higher dose of 20 mg/kg/day of antimony to combat unresponsiveness to therapy.[1][4] This was initially capped at a maximum daily dose of 850 mg, a restriction that was later suggested to be removed based on efficacy and toxicity data.[1][4]

Mechanism of Action

The precise mechanism of action of sodium this compound was a subject of investigation for many years, and while it is still not fully elucidated, a clearer picture has emerged over time.

The Prodrug Hypothesis:

It is now widely accepted that sodium this compound, a pentavalent antimonial (Sb(V)), acts as a prodrug.[5] It is reduced within the host's macrophages and the Leishmania parasite itself to the more toxic trivalent antimony (Sb(III)) form.[6] This reduction is a critical step for its leishmanicidal activity.

Key Molecular Targets:

The active Sb(III) form is known to interfere with several critical parasite functions:

  • Inhibition of Trypanothione (B104310) Reductase (TryR): Sb(III) has a high affinity for thiol groups and is a potent inhibitor of trypanothione reductase, a key enzyme in the parasite's unique trypanothione-based antioxidant defense system.[6][7] Inhibition of TryR disrupts the parasite's ability to manage oxidative stress, leading to an accumulation of reactive oxygen species (ROS) and subsequent cellular damage.[7]

  • Inhibition of DNA Topoisomerase I: Sodium this compound has been shown to specifically inhibit the activity of DNA topoisomerase I in Leishmania donovani.[8] This enzyme is crucial for relaxing DNA supercoils during replication and transcription. Its inhibition leads to disruption of these vital cellular processes.[6][8]

  • Interference with ATP Synthesis: Early research suggested that this compound inhibits macromolecular synthesis by reducing the availability of ATP and GTP, likely as a secondary effect of inhibiting glycolysis and the citric acid cycle.[1][9]

Modulation of Host Immune Response:

Emerging evidence suggests that sodium this compound can also modulate the host's immune response. It has been observed to enhance the production of reactive oxygen species by phagocytes, a phenomenon known as "priming," which may contribute to its overall leishmanicidal effect.[10][11][12]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the efficacy and dosage of sodium this compound. It is important to note that much of the detailed, controlled clinical trial data comes from studies conducted from the 1980s onwards.

Table 1: Evolution of Sodium this compound Dosage Regimens for Leishmaniasis

Time PeriodRecommended Daily Dose (Antimony)Maximum Daily DoseDuration of TherapyReference(s)
Pre-1980s 10 mg/kg/dayNot consistently specifiedVariable[1]
1980s 20 mg/kg/day850 mg20-28 days[1][4]
Post-1980s 20 mg/kg/dayNo upper limit recommended20-28 days[1][4]

Table 2: Clinical Efficacy of Sodium this compound in Cutaneous Leishmaniasis (Later Studies)

Study ReferenceLeishmania SpeciesTreatment Regimen (Antimony)Number of PatientsCure Rate
Saenz et al. (as cited in[13])L. panamensis20 mg/kg/day (max 850 mg) for 20 days1968%
Arana et al. (1992)[14]L. braziliensis20 mg/kg/day for 20 days2596%
Arana et al. (1992)[14]L. mexicana20 mg/kg/day for 20 days757%
Ballou et al. (1987)[15]L. braziliensis panamensis20 mg/kg/day for 20 days19100%
Ballou et al. (1987)[15]L. braziliensis panamensis10 mg/kg/day for 20 days2176%

Table 3: Clinical Efficacy of Sodium this compound in Visceral Leishmaniasis (Later Studies)

Study ReferenceLocationTreatment Regimen (Antimony)Number of Patients (Branded/Generic)Initial Cure Rate (Branded/Generic)Final Cure Rate (6 months) (Branded/Generic)
Ritmeijer et al. (2000)[16]SudanStandard271 / 24593.7% / 97.6%91.3% / 95.9%

Experimental Protocols

4.1. Synthesis of Sodium this compound (Historical Method)

  • Principle: The synthesis involves the reaction of a pentavalent antimony compound with a chelating agent, in this case, gluconic acid (in the form of its sodium salt).

  • Generalized Protocol (based on historical descriptions):

    • Preparation of Reactants: Antimony pentoxide (Sb₂O₅) and sodium hydroxide (NaOH) are prepared as the primary reactants.[2]

    • Reaction: The antimony pentoxide is reacted with a solution of sodium hydroxide. The precise stoichiometry, temperature, and reaction time from the original experiments are not detailed in the available literature.

    • Purification: The resulting sodium this compound would have been purified through a series of steps, likely involving precipitation, filtration, and washing to remove unreacted starting materials and byproducts. Modern methods often use alcohol for precipitation.[17][18]

4.2. Preclinical Evaluation (In Vitro and In Vivo)

  • In Vitro Antileishmanial Activity Assay (Generalized):

    • Parasite Culture: Leishmania promastigotes are cultured in a suitable liquid medium.

    • Drug Exposure: The cultured promastigotes are exposed to varying concentrations of sodium this compound.

    • Viability Assessment: Parasite viability is assessed after a defined incubation period. Historically, this would have been done through microscopic examination and counting of motile parasites. Modern methods utilize assays like the MTT assay to measure metabolic activity as an indicator of viability.[19]

  • Macrophage Amastigote Assay (More modern, but conceptually relevant to early goals):

    • Macrophage Culture: A macrophage cell line or primary macrophages are cultured.

    • Infection: The macrophages are infected with Leishmania promastigotes, which then transform into amastigotes within the host cells.

    • Drug Treatment: The infected macrophages are treated with different concentrations of sodium this compound.

    • Assessment of Infection: The number of amastigotes per macrophage is determined by microscopy after staining (e.g., with Giemsa stain).[19] This allows for the determination of the drug's efficacy against the clinically relevant intracellular stage of the parasite.

  • In Vivo Efficacy in Animal Models (Generalized):

    • Animal Model: A suitable animal model, typically mice or hamsters, is used.

    • Infection: The animals are infected with Leishmania parasites.

    • Drug Administration: The infected animals are treated with sodium this compound, usually administered parenterally.

    • Evaluation of Parasite Burden: After the treatment period, the parasite load in target organs (e.g., liver, spleen) is quantified. This can be done by microscopic examination of tissue smears or by culturing tissue homogenates.

4.3. Early Clinical Trial Methodology (Generalized)

  • Patient Population: Patients with a confirmed diagnosis of leishmaniasis (visceral, cutaneous, or mucosal) would have been enrolled. Diagnosis would have been based on clinical signs and microscopic identification of parasites in tissue samples.

  • Treatment Regimen: Patients would have been administered daily injections of sodium this compound. The dose and duration of treatment would have been determined based on preclinical studies and early clinical experience.

  • Efficacy Assessment:

    • Visceral Leishmaniasis: Clinical improvement would be assessed by monitoring fever, spleen and liver size, and overall patient well-being. Parasitological cure would be confirmed by the absence of parasites in spleen or bone marrow aspirates.

    • Cutaneous Leishmaniasis: Efficacy would be determined by the healing of skin lesions, including re-epithelialization and resolution of inflammation and induration.[20]

  • Safety Monitoring: Patients would be monitored for adverse effects, which would have been documented based on clinical observation and patient reporting.

Mandatory Visualizations

Signaling Pathway of Sodium this compound's Mechanism of Action

Stibogluconate_Mechanism cluster_extracellular Extracellular/Host Cell cluster_parasite Leishmania Parasite SSG_V Sodium this compound (Sb(V)) Sb_V Sb(V) SSG_V->Sb_V Uptake Reduction Reduction Sb_V->Reduction Sb_III Active Sb(III) Reduction->Sb_III TryR Trypanothione Reductase (TryR) Sb_III->TryR Inhibits Oxidative_Stress Oxidative Stress & Cell Damage Sb_III->Oxidative_Stress Leads to Topoisomerase_I DNA Topoisomerase I Sb_III->Topoisomerase_I Inhibits DNA_Damage DNA Damage & Impaired Replication Sb_III->DNA_Damage Leads to Trypanothione_System Trypanothione System TryR->Trypanothione_System Maintains ROS Increased ROS Trypanothione_System->ROS Neutralizes ROS->Oxidative_Stress DNA_Replication DNA Replication/Transcription Topoisomerase_I->DNA_Replication Enables

Caption: Mechanism of action of sodium this compound in Leishmania.

Experimental Workflow for In Vitro Antileishmanial Drug Screening

Drug_Screening_Workflow start Start: Leishmania Culture culture_promastigotes Culture Leishmania Promastigotes start->culture_promastigotes prepare_macrophages Prepare Macrophage Culture start->prepare_macrophages infect_macrophages Infect Macrophages with Promastigotes culture_promastigotes->infect_macrophages prepare_macrophages->infect_macrophages drug_treatment Treat Infected Macrophages with Sodium this compound infect_macrophages->drug_treatment incubation Incubate for a Defined Period drug_treatment->incubation fix_stain Fix and Stain Cells (e.g., Giemsa) incubation->fix_stain microscopy Microscopic Analysis fix_stain->microscopy quantify Quantify Amastigotes per Macrophage microscopy->quantify end End: Determine IC50 quantify->end

Caption: Workflow for assessing antileishmanial activity in macrophages.

References

In-Depth Technical Guide to Sodium Stibogluconate: Chemical Structure and Synthesis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical nature and synthesis of sodium stibogluconate, a crucial but structurally enigmatic antileishmanial drug. The information is curated for professionals in research and drug development, with a focus on detailed experimental procedures and the complex chemistry of this important therapeutic agent.

The Ambiguous Chemical Structure of Sodium this compound

The precise chemical structure of sodium this compound remains elusive, with the commonly depicted structures serving as idealized representations.[1] It is not a single molecular entity but rather a complex mixture of polymeric antimony (V) gluconate complexes.[2][3] The composition of this mixture can be influenced by factors such as concentration and the age of the solution.[2]

Upon dilution, the larger polymeric structures of sodium this compound have been observed to break down into a variety of smaller antimony(V)-gluconate complexes with different stoichiometric ratios of antimony to gluconate, including 1:1, 1:2, 1:3, 2:2, 2:3, 2:4, 3:3, and 3:4.[3][4] Computational studies suggest that the antimony center typically adopts a 6-coordinate geometry.[4] This inherent heterogeneity is a critical consideration in both its mechanism of action and its analysis.

Synthesis Pathways

The synthesis of sodium this compound generally involves the reaction of a pentavalent antimony source with sodium gluconate. A prevalent method detailed in the patent literature involves the use of antimony trichloride (B1173362) (SbCl₃) as the antimony source, which is subsequently oxidized to the pentavalent state.

The general synthesis workflow can be visualized as follows:

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction and Oxidation cluster_purification Purification Antimony Trichloride Antimony Trichloride Dissolution in Water Dissolution in Water Antimony Trichloride->Dissolution in Water Sodium Gluconate Sodium Gluconate Sodium Gluconate->Dissolution in Water Complexation and pH Adjustment (NaOH) Complexation and pH Adjustment (NaOH) Dissolution in Water->Complexation and pH Adjustment (NaOH) Oxidation (H2O2) Oxidation (H2O2) Complexation and pH Adjustment (NaOH)->Oxidation (H2O2) Precipitation with Methanol (B129727) Precipitation with Methanol Oxidation (H2O2)->Precipitation with Methanol Filtration and Washing Filtration and Washing Precipitation with Methanol->Filtration and Washing Drying Drying Filtration and Washing->Drying Sodium this compound Sodium this compound Drying->Sodium this compound

Caption: Generalized workflow for the synthesis of sodium this compound.

Quantitative Data from Synthesis Protocols

The following table summarizes quantitative data from three example synthesis protocols adapted from patent literature.[5][6] The yield is calculated based on the provided weights of reactants and the final product.

ParameterEmbodiment 1Embodiment 2Embodiment 3
Reactants
Water60 kg55 kg50 kg
Sodium Gluconate40 kg40 kg40 kg
Antimony Trichloride40 kg40.08 kg40.03 kg
Sodium Hydroxide (B78521) (Concentration)60%60%40%
Reaction Conditions
Initial Temperature35°C37°C40°C
pH after NaOH addition9.89.69.5
Stirring Time after NaOH30 min36 min30 min
Temperature for Oxidation26°C28°C26°C
pH after H₂O₂ addition6.05.75.5
Stirring Time after H₂O₂30 min30 min30 min
Purification
Methanol for Precipitation20x volume of solution20x volume of solution15x volume of solution
Drying Temperature85°C85°C85°C
Yield
Final Product Weight41.1 kg42.3 kg40 kg

Detailed Experimental Protocols

The following are detailed methodologies for the synthesis of sodium this compound, based on published patent information.[5][6][7]

Protocol 1 (based on Embodiment 1)
  • Dissolution of Reactants: In a suitable reaction vessel, add 60 kg of water. Subsequently, add 40 kg of sodium gluconate and stir until completely dissolved.

  • Addition of Antimony Source: Add 40 kg of antimony trichloride to the solution.

  • First pH Adjustment and Complexation: Control the internal temperature at 35°C. Add a 60% solution of sodium hydroxide dropwise until the pH of the solution reaches 9.8. Maintain the temperature and continue stirring for 30 minutes.

  • Oxidation: Lower the internal temperature to 26°C. Add hydrogen peroxide dropwise to adjust the pH to 6.0. Stir the mixture for an additional 30 minutes.

  • Initial Filtration: Add 3 kg of methanol and filter the resulting solution to obtain the crude sodium this compound solution.

  • Precipitation: Add the filtrate to a 20-fold volume of methanol to precipitate the sodium this compound.

  • Final Filtration and Washing: Filter the precipitate and wash with methanol until the chloride ions are no longer detected.

  • Drying: Dry the final product in an oven at 85°C to a constant weight.

Protocol 2 (based on Embodiment 2)
  • Dissolution of Reactants: To a reaction vessel, add 55 kg of water, followed by 40 kg of sodium gluconate. Stir until fully dissolved.

  • Addition of Antimony Source: Introduce 40.08 kg of antimony trichloride into the solution.

  • First pH Adjustment and Complexation: Maintain the internal temperature at 37°C. Add a 60% sodium hydroxide solution dropwise until the pH is 9.6. Continue to stir at this temperature for 36 minutes.

  • Oxidation: Cool the reaction mixture to an internal temperature of 28°C. Add hydrogen peroxide dropwise until the pH is adjusted to 5.7. Stir for 30 minutes.

  • Initial Filtration: Add 2 kg of methanol and filter the solution.

  • Precipitation: The resulting sodium this compound solution is added to 20 times its volume of methanol to induce precipitation.

  • Final Filtration and Washing: The precipitate is filtered and washed with methanol until free of chloride ions.

  • Drying: The purified product is dried at 85°C.

Protocol 3 (based on Embodiment 3)
  • Dissolution of Reactants: Charge a reaction vessel with 50 kg of water and dissolve 40 kg of sodium gluconate with stirring.

  • Addition of Antimony Source: Add 40.03 kg of antimony trichloride to the vessel.

  • First pH Adjustment and Complexation: Control the internal temperature at 40°C. Add a 40% solution of sodium hydroxide dropwise to achieve a pH of 9.5. Stir for 30 minutes while maintaining the temperature.

  • Oxidation: Lower the internal temperature to 26°C. Add hydrogen peroxide dropwise to bring the pH to 5.5. Continue stirring for 30 minutes.

  • Initial Filtration: Add 4 kg of methanol and filter the solution.

  • Precipitation: The filtrate is added to 15 times its volume of methanol to precipitate the product.

  • Final Filtration and Washing: Filter the solid and wash with methanol until no chloride is detected in the washings.

  • Drying: Dry the product at 85°C.

Characterization of Sodium this compound

Due to its complex and polymeric nature, the characterization of sodium this compound requires advanced analytical techniques.

  • Spectroscopic Methods:

    • NMR Spectroscopy: Multidimensional and heteronuclear (¹H, ¹³C, ¹²¹Sb) NMR spectroscopic experiments have been employed to investigate the structure of laboratory-synthesized this compound, providing insights into the connectivity between the antimony center and the gluconate ligand.[8]

  • Chromatographic and Mass Spectrometric Methods:

    • High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Electrospray Mass Spectrometry (ES-MS): These powerful hyphenated techniques have been used to analyze the composition of sodium this compound solutions. These studies have confirmed the presence of large polymeric Sb(V)-gluconate complexes that degrade upon dilution into a mixture of smaller species with varying stoichiometries.[3][4]

References

The Core Mechanism of Action of Sodium Stibogluconate in Leishmania: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium stibogluconate (SSG), a pentavalent antimonial (SbV), has long been a frontline treatment for leishmaniasis. Its efficacy is contingent on the intracellular reduction of SbV to its pharmacologically active trivalent state, Sb(III). The cytotoxic mechanism of Sb(III) against Leishmania parasites is multifaceted, primarily targeting the disruption of the parasite's unique thiol-based redox homeostasis and critical energy-generating pathways. This technical guide provides a detailed examination of the molecular mechanisms of SSG, summarizes key quantitative data, outlines relevant experimental protocols, and presents visual diagrams of the involved pathways to support advanced research and drug development efforts.

Introduction: Prodrug Activation and Cellular Transport

Sodium this compound is a prodrug requiring bioactivation. Within the host macrophage and the parasite itself, the pentavalent antimony (SbV) is reduced to the more toxic trivalent form, Sb(III). This reduction is mediated by endogenous thiols such as glutathione (B108866) (GSH) in the host and the parasite-specific dithiol, trypanothione (B104310) (T(SH)₂).

The entry of the activated Sb(III) into Leishmania amastigotes is primarily facilitated by the parasite's aquaglyceroporin 1 (AQP1). This membrane channel, responsible for water and small solute transport, has been identified as the principal gateway for trivalent metalloids. Consequently, downregulation or mutation of the AQP1 gene is a key mechanism of clinical resistance, leading to decreased drug accumulation.

A Dual-Pronged Molecular Assault

Once inside the parasite, Sb(III) exerts its leishmanicidal effect by simultaneously crippling the parasite's energy production and collapsing its antioxidant defense system.

Disruption of Redox Homeostasis via Trypanothione Metabolism

The trypanothione system is the central pillar of the Leishmania redox defense, essential for neutralizing oxidative stress generated by the host macrophage. Sb(III) systematically dismantles this system through two concerted actions:

  • Direct Inhibition of Trypanothione Reductase (TR): TR is a flavoenzyme unique to trypanosomatids and essential for maintaining the reduced pool of trypanothione (T(SH)₂). Sb(III) is a potent inhibitor of TR, binding to key cysteine residues (Cys52, Cys57) in the active site, thereby preventing the reduction of trypanothione disulfide (TS₂).[1][2] This inhibition leads to an accumulation of the oxidized form and a depletion of the functional, reduced form.

  • Sequestration of Intracellular Thiols: Sb(III) has a high affinity for sulfhydryl groups and readily forms complexes with T(SH)₂ and its precursor, glutathione (GSH).[1] These Sb(III)-thiol conjugates are then either sequestered into intracellular vesicles or actively pumped out of the cell, a process mediated by ABC transporters like Multidrug Resistance Protein A (MRPA). This leads to a catastrophic depletion of the parasite's total thiol pool, rendering it defenseless against oxidative damage.

Inhibition of Bioenergetic Pathways

Leishmania amastigotes are heavily dependent on glycolysis and fatty acid β-oxidation for ATP synthesis. Sb(III) has been shown to inhibit key enzymes within these pathways, leading to a severe energy deficit. This bioenergetic collapse compromises all ATP-dependent cellular processes, including DNA replication, protein synthesis, and maintenance of ion gradients, ultimately contributing to parasite death.[3] While the direct inhibition of glycolytic enzymes like phosphofructokinase and pyruvate (B1213749) kinase by Sb(III) is a key proposed mechanism, specific IC50 values are not well-documented in the literature.

Quantitative Data on SSG Activity and Enzyme Kinetics

Summarizing the available quantitative data provides a clearer picture of the drug's potency and its interaction with key molecular targets.

Table 1: Efficacy of Antimonials and Relevant Enzyme Kinetics

ParameterSpecies / EnzymeValueDescriptionReference(s)
ED₅₀ (Amastigotes) L. donovani (Sb-sensitive)~2.5 µg Sb/mLEffective dose to reduce intracellular amastigotes by 50% in vitro.[4]
ED₅₀ (Amastigotes) L. donovani (Sb-resistant)~7.5 µg Sb/mLDemonstrates a significant shift in efficacy in resistant clinical isolates.[4]
IC₅₀ (Promastigotes) L. infantum (SbIII)19.33 ± 2.47 µg/mL50% inhibitory concentration against the extracellular promastigote stage.[5]
IC₅₀ (Promastigotes) L. major (SbIII)8.19 ± 0.91 µg/mLSpecies-specific differences in susceptibility are observed.[5]
Kₘ (Trypanothione Disulfide) L. donovani Trypanothione Reductase36 µMMichaelis constant for the primary substrate of TR.
Kₘ (NADPH) L. donovani Trypanothione Reductase9 µMMichaelis constant for the reducing cofactor of TR.

Key Experimental Protocols

Trypanothione Reductase (TR) Inhibition Assay (Colorimetric)

Objective: To determine the inhibitory potential of a compound against Leishmania TR activity.

Principle: This assay measures the NADPH-dependent reduction of the artificial substrate DTNB (5,5'-dithiobis(2-nitrobenzoic acid)), which produces the yellow-colored compound TNB (2-nitro-5-thiobenzoate), monitored spectrophotometrically at 412 nm. The reaction is coupled to the reduction of trypanothione disulfide (TS₂) by TR.

Detailed Methodology:

  • Reagent Preparation:

    • Assay Buffer: 40 mM HEPES, 1 mM EDTA, pH 7.5.

    • Enzyme Solution: Purified recombinant Leishmania TR diluted in assay buffer to a working concentration (e.g., 5-10 mU/mL).

    • Substrate/Cofactor Mix: Prepare a fresh solution in assay buffer containing NADPH (e.g., final concentration 200 µM), TS₂ (e.g., final concentration 75 µM), and DTNB (e.g., final concentration 100 µM).

    • Test Compound: Prepare a dilution series of the inhibitor (e.g., Sb(III)) in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is minimal (<1%).

  • Assay Procedure (96-well plate format):

    • Add 2 µL of the test compound dilutions to appropriate wells. Include solvent-only controls (100% activity) and a potent known inhibitor as a positive control (0% activity).

    • Add 178 µL of the Substrate/Cofactor Mix to each well.

    • Pre-incubate the plate at room temperature for 5-10 minutes.

    • Initiate the reaction by adding 20 µL of the Enzyme Solution to all wells.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each well.

    • Normalize the data by calculating the percentage of inhibition relative to the solvent control: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control)).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Quantification of Intracellular Thiols by HPLC

Objective: To measure the levels of reduced thiols (GSH, T(SH)₂) in Leishmania parasites after drug exposure.

Principle: Intracellular thiols are extracted, stabilized, and derivatized with a fluorescent labeling agent (e.g., monobromobimane (B13751), mBBr). The fluorescent thiol-adducts are then separated by reverse-phase HPLC and quantified using a fluorescence detector.

Detailed Methodology:

  • Sample Preparation:

    • Culture Leishmania promastigotes to mid-log phase and treat with the test compound (and controls) for the desired time.

    • Harvest approximately 5x10⁷ parasites by centrifugation at 4°C.

    • Wash the cell pellet twice with ice-cold PBS to remove extracellular components.

    • Lyse the cells by resuspending the pellet in 100 µL of ice-cold 5% perchloric acid (PCA) to precipitate proteins and stabilize thiols.

    • Centrifuge at 14,000 x g for 10 min at 4°C. Collect the supernatant, which contains the acid-soluble low-molecular-weight thiols.

  • Derivatization:

    • Neutralize 50 µL of the supernatant by adding a neutralization buffer (e.g., 200 mM MOPS containing 5 M NaOH).

    • Add 5 µL of 100 mM DTT to reduce any oxidized thiols back to their reduced form. Incubate for 30 min at room temperature.

    • Add 10 µL of 25 mM monobromobimane (mBBr) in acetonitrile. Incubate in the dark for 15 minutes at room temperature to allow for fluorescent labeling.

    • Stop the reaction by adding 50 µL of 1 M methanesulfonic acid.

  • HPLC Analysis:

    • Inject 20-50 µL of the derivatized sample onto a C18 reverse-phase HPLC column.

    • Separate the thiol-mBBr adducts using a gradient elution.

      • Mobile Phase A: 0.25% acetic acid in water, pH 3.5.

      • Mobile Phase B: 90% methanol (B129727) in water.

      • Example Gradient: 10-25% B over 20 min, followed by a wash and re-equilibration.

    • Detect the separated compounds using a fluorescence detector with an excitation wavelength of 380 nm and an emission wavelength of 480 nm.

  • Data Analysis:

    • Identify peaks corresponding to GSH and T(SH)₂ by comparing retention times with known standards.

    • Quantify the amount of each thiol by integrating the peak area and comparing it to a standard curve generated from known concentrations of derivatized GSH and T(SH)₂.

Visualizing the Molecular Pathways and Workflows

The Mechanism of Action and Resistance Pathway

SSG_Mechanism cluster_host Host / Macrophage cluster_parasite Leishmania Parasite SSG_V SSG (SbV) SbIII_host Sb(III) SSG_V->SbIII_host Reduction (GSH) AQP1 AQP1 SbIII_host->AQP1 Uptake SbIII_parasite Intracellular Sb(III) AQP1->SbIII_parasite Glycolysis Glycolysis & β-Oxidation SbIII_parasite->Glycolysis Inhibits TR Trypanothione Reductase (TR) SbIII_parasite->TR Inhibits TSH2 T(SH)₂ (Reduced) SbIII_parasite->TSH2 Sequesters ATP_depletion ATP Depletion Glycolysis->ATP_depletion Leads to Cell_Death Parasite Death ATP_depletion->Cell_Death TS2 TS₂ (Oxidized) TR->TS2 Reduces Oxidative_Stress ↑ Oxidative Stress TR->Oxidative_Stress Prevents TSH2->TS2 Oxidized Thiol_conjugate Sb(III)-Thiol Conjugate TSH2->Thiol_conjugate MRPA MRPA (ABC Transporter) Thiol_conjugate->MRPA Efflux / Sequestration (Resistance) Oxidative_Stress->Cell_Death

Caption: Mechanism of sodium this compound (SSG) action and resistance in Leishmania.

Experimental Workflow: TR Inhibition Assay

TR_Workflow start Start: Prepare Reagents plate_prep Dispense inhibitor dilutions into 96-well plate start->plate_prep add_reagents Add Substrate/Cofactor Mix (NADPH, TS₂, DTNB) plate_prep->add_reagents pre_incubate Pre-incubate plate (5-10 min) add_reagents->pre_incubate add_enzyme Initiate reaction with Trypanothione Reductase (TR) pre_incubate->add_enzyme read_plate Measure kinetic absorbance read at 412 nm add_enzyme->read_plate analyze Calculate initial velocities and % inhibition read_plate->analyze end Determine IC₅₀ analyze->end

Caption: A typical experimental workflow for a colorimetric Trypanothione Reductase (TR) inhibition assay.

Conclusion and Future Outlook

The leishmanicidal activity of sodium this compound is a result of its conversion to Sb(III) and the subsequent dual attack on the parasite's redox and energy metabolism. The inhibition of the essential enzyme trypanothione reductase and the depletion of the parasite's thiol pool are the central pillars of its mechanism. Understanding the intricacies of this process, along with the molecular basis of resistance—primarily reduced uptake (AQP1) and enhanced efflux (MRPA)—is critical for the development of next-generation therapies. Future research should focus on strategies to circumvent these resistance mechanisms, such as the development of novel TR inhibitors or agents that restore SSG sensitivity, ensuring the continued utility of antimonials in the global fight against leishmaniasis.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Stibogluconate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium stibogluconate, a pentavalent antimonial compound, has been a cornerstone in the treatment of leishmaniasis for many years.[1][2] Understanding its pharmacokinetic and pharmacodynamic properties is crucial for optimizing therapeutic regimens, overcoming drug resistance, and developing novel anti-leishmanial agents. This guide provides a comprehensive overview of the current knowledge on this compound, focusing on its absorption, distribution, metabolism, and excretion (ADME), as well as its mechanism of action and the host-parasite interactions that influence its efficacy.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption after parenteral administration and subsequent renal excretion.[3][4] However, the complex nature of its chemical structure and its in vivo conversion to the more toxic trivalent antimony (SbIII) contribute to a multi-compartmental kinetic behavior.[5][6]

Absorption and Distribution

Following intramuscular or intravenous injection, this compound is rapidly absorbed.[3] The drug distributes into various tissues, with evidence of penetration into both affected and normal skin.[7][8] While the initial distribution is quick, a slower elimination phase suggests accumulation in certain body compartments.[6][9]

Metabolism and Excretion

This compound is a prodrug, with its pentavalent antimony (SbV) being reduced to the active trivalent form (SbIII) within macrophages and potentially by the parasite itself.[2] The primary route of elimination for this compound is renal excretion, with a significant portion of the administered dose being recovered in the urine as unchanged drug.[3][4]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound reported in various studies.

Table 1: Pharmacokinetic Parameters of this compound in Humans with Cutaneous Leishmaniasis

ParameterValue (Mean ± SEM)Reference
Single Intramuscular Dose (600 mg Sb)
Absorption Rate Constant (ka)1.71 ± 0.15 hr⁻¹[10]
Elimination Rate Constant (kd)0.391 ± 0.016 hr⁻¹[10]
Maximum Concentration (Cmax)8.77 ± 0.39 mg/L[10]
Time to Peak Concentration (Tmax)1.34 ± 0.09 hr[10]
Total Body Clearance (TBC)17.67 ± 1.38 L/hr[10]
Volume of Distribution (Vd)45.7 ± 2.6 L[10]
Fraction of Dose Excreted in Urine (24 hr)0.80 ± 0.07[10]
Renal Clearance12.7 ± 1.16 L/hr[10]
Multiple Intramuscular Doses (600 mg Sb)
Absorption Half-life (t½a) - First Dose0.21 ± 0.023 hr[9]
Absorption Half-life (t½a) - Last Dose0.36 ± 0.18 hr[9]
Elimination Half-life (t½β) - First Dose9.4 ± 1.9 hr[9]
Elimination Half-life (t½β) - Last Dose9.69 ± 2.3 hr[9]
Accumulation Index2.33[9]
Fraction of Dose Excreted in Urine (24 hr) - First Dose0.386 ± 0.11[9]
Fraction of Dose Excreted in Urine (24 hr) - Last Dose0.326 ± 0.05[9]
Renal Clearance (CLr) - First Dose4.88 ± 1.13 L/h[9]
Renal Clearance (CLr) - Last Dose4.58 ± 1.05 L/h[9]

Table 2: Pharmacokinetic Parameters of this compound in Dogs (Intravenous Administration)

FormulationElimination Half-life (t½β)Volume of Distribution at Steady State (Vss)Reference
Free Sodium this compound (SSG)71 min0.21 L/kg[11][12][13]
SSG-NIV-dextran280 min0.34 L/kg[11][12][13]

Pharmacodynamics

The anti-leishmanial effect of this compound is multifaceted, involving direct action on the parasite and modulation of the host's immune response.[1]

Mechanism of Action

The precise mechanism of action of this compound is not fully elucidated but is believed to involve several pathways:

  • Inhibition of Macromolecular Synthesis: this compound is thought to interfere with the parasite's energy metabolism by inhibiting glycolysis and the citric acid cycle.[14][15] This leads to a reduction in the availability of ATP and GTP, which are essential for DNA, RNA, and protein synthesis.[14][15][16]

  • Induction of Oxidative Stress: The drug promotes the generation of reactive oxygen species (ROS) within Leishmania cells, leading to oxidative damage to cellular components and ultimately apoptosis.[1]

  • Impairment of Antioxidant Defenses: this compound can compromise the parasite's antioxidant defense mechanisms, such as the trypanothione (B104310) reductase system, making it more susceptible to oxidative stress.[1]

  • Modulation of Host Immune Response: this compound can enhance the host's immune response by stimulating macrophages to produce ROS and modulating cytokine production.[1][17] This potentiation of the phagocyte respiratory burst is considered a key component of its leishmanicidal effect.[18][19]

Pharmacodynamic Effects

  • A 4-hour exposure to 500 micrograms of Sb (in the form of this compound) per ml decreased the viability of Leishmania mexicana promastigotes and amastigotes by 40% to 61%.[15]

  • The same exposure resulted in a 51% to 65% decrease in the incorporation of labels into DNA, RNA, and protein, and a 56% to 65% decrease in the incorporation into purine (B94841) nucleoside triphosphates (ATP and GTP).[15]

Resistance Mechanisms

Resistance to this compound is a growing clinical concern and is associated with:

  • Altered Thiol Metabolism: Resistant parasites may exhibit increased levels of glutathione (B108866) (GSH) and trypanothione, which can conjugate with and detoxify the active trivalent antimony.[20]

  • Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the parasite.

  • Host-Parasite Interactions: this compound-resistant Leishmania donovani strains have been shown to down-regulate the expression of host gamma-glutamylcysteine (B196262) synthetase in macrophages, leading to reduced intramacrophage GSH levels. This creates a more oxidative environment that may inhibit the reduction of SbV to the more toxic SbIII.[21][22]

Experimental Protocols

Measurement of Antimony Concentration

  • Method: Electrothermal atomic absorption spectrophotometry.

  • Sample Preparation: Whole blood samples are diluted with Triton X-100. Skin biopsies are ashed and processed before analysis.[7][8][10]

  • Application: This method is used to determine the concentration of antimony in biological samples for pharmacokinetic studies.

In Vitro Drug Susceptibility Testing

  • Promastigote Assay: Leishmania promastigotes are cultured in vitro and exposed to varying concentrations of this compound. Parasite viability is then assessed, often using methods like the MTT assay.[2] It is important to note that this assay may not always correlate well with clinical outcomes.[17][23]

  • Amastigote/Macrophage System: Macrophages are infected with Leishmania amastigotes in vitro and then treated with this compound. The number of intracellular amastigotes is quantified after a set period. This system is considered more representative of the in vivo situation.[17][23]

  • Semi-automated Assessment: A semi-automated method can be used to assess the in vitro activity of potential anti-leishmanial drugs, allowing for higher throughput screening.

Visualizations

Diagram 1: Proposed Mechanism of Action of this compound

Stibogluconate_Mechanism_of_Action cluster_host Host Macrophage cluster_parasite Leishmania Parasite SbV This compound (SbV) SbIII Trivalent Antimony (SbIII) SbV->SbIII Reduction ROS_Host Reactive Oxygen Species (ROS) SbIII->ROS_Host Stimulates Cytokines Cytokine Production SbIII->Cytokines Modulates Glycolysis Glycolysis & Citric Acid Cycle SbIII->Glycolysis Inhibits SbIII->Glycolysis ROS_Parasite Reactive Oxygen Species (ROS) SbIII->ROS_Parasite Induces SbIII->ROS_Parasite Antioxidant_Defense Antioxidant Defense (e.g., Trypanothione Reductase) SbIII->Antioxidant_Defense Inhibits SbIII->Antioxidant_Defense ATP_GTP ATP & GTP Synthesis Glycolysis->ATP_GTP Macromolecules Macromolecular Synthesis ATP_GTP->Macromolecules Apoptosis Apoptosis Macromolecules->Apoptosis Inhibition leads to ROS_Parasite->Apoptosis Drug_Susceptibility_Workflow cluster_promastigote Promastigote Assay cluster_amastigote Amastigote/Macrophage Assay P_Culture Culture Leishmania promastigotes P_Expose Expose to varying [this compound] P_Culture->P_Expose P_Assess Assess viability (e.g., MTT assay) P_Expose->P_Assess P_Result Determine IC50 P_Assess->P_Result A_Culture Culture macrophages A_Infect Infect macrophages with Leishmania amastigotes A_Culture->A_Infect A_Expose Treat with varying [this compound] A_Infect->A_Expose A_Assess Quantify intracellular amastigotes A_Expose->A_Assess A_Result Determine IC50 A_Assess->A_Result Resistance_Mechanisms cluster_parasite_resistance Parasite-mediated Resistance cluster_host_interaction Host-Parasite Interaction in Resistance This compound This compound (SbV) SbIII Active SbIII This compound->SbIII Reduction GCS_Host Down-regulation of Host Gamma-glutamylcysteine Synthetase (γ-GCS) This compound->GCS_Host Resistant parasite modulates Thiol Increased Thiol (GSH, Trypanothione) Conjugation & Sequestration SbIII->Thiol Efflux Increased Drug Efflux (ABC Transporters) SbIII->Efflux Target of GSH_Host Reduced Macrophage GSH Levels GCS_Host->GSH_Host SbV_Reduction Inhibited Reduction of SbV to SbIII GSH_Host->SbV_Reduction

References

sodium stibogluconate molecular formula and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential chemical and structural information for sodium stibogluconate, a pentavalent antimony compound recognized for its therapeutic applications, particularly in the treatment of leishmaniasis. The following sections detail its molecular formula and Chemical Abstracts Service (CAS) number, presented for researchers, scientists, and professionals in drug development.

Chemical Identification and Properties

Sodium this compound is a complex substance, and its precise chemical structure can be ambiguous, with solutions potentially containing multiple antimony compounds.[1] Nevertheless, key identifiers have been established for its nonahydrate form, which are crucial for regulatory and research purposes.

Below is a summary of the primary chemical identifiers for sodium this compound.

IdentifierValue
Molecular Formula C₁₂H₁₇O₁₇Sb₂ · 3Na · 9H₂O[2]
CAS Number 16037-91-5[2]
Synonyms Antimony Sodium Gluconate, SSG[2]

It is important to note that while the nonahydrate form is commonly cited, other sources may list slightly different molecular formulas, which could be attributed to variations in the degree of hydration.[3][4]

Structural and Relational Overview

The following diagram illustrates the fundamental relationship between the compound's common name, its empirical formula, and its unique CAS registry number. This visualization provides a clear, logical connection between these key identifiers.

Sodiumthis compound Compound Sodium this compound Formula Molecular Formula C₁₂H₁₇O₁₇Sb₂ · 3Na · 9H₂O Compound->Formula has formula CAS CAS Number 16037-91-5 Compound->CAS is identified by

Sodium this compound Identifiers.

References

Preclinical Toxicological Profile of Stibogluconate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium stibogluconate, a pentavalent antimonial compound, has long been a cornerstone in the treatment of leishmaniasis. Despite its therapeutic efficacy, concerns regarding its toxicity profile persist, necessitating a thorough understanding of its preclinical safety data. This technical guide provides a comprehensive overview of the toxicological profile of this compound as observed in preclinical studies. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the risks associated with this compound and in guiding future research and development efforts. This document summarizes key findings from acute, repeated-dose, and specialized toxicity studies, and delves into the mechanistic underpinnings of this compound-induced toxicity.

Acute Toxicity

Single-dose toxicity studies are fundamental in characterizing the immediate adverse effects of a substance. Preclinical data for sodium this compound indicates dose- and species-dependent acute toxicity.

Data Presentation: Acute Toxicity

SpeciesRoute of AdministrationVehicleDose/ParameterObserved EffectsReference
MouseIntraperitonealNot SpecifiedLD50: 33 mg/kgNot Specified[1]
DogIntravenousSaline10 mg Sb(V)/kgNo overt clinical signs of toxicity.[2]
DogIntravenousSaline40 mg Sb(V)/kgSignificant increase in aspartate aminotransferase (AST) levels at 24 hours post-dosing.[2]
MouseIntravenousNot Specified33 mg Sb(V)/kgNo obvious adverse effects.[2]
MouseIntravenousNot Specified222 mg Sb(V)/kgNo signs of toxicity.[2]

Experimental Protocols: Acute Toxicity in Dogs

A study involving healthy dogs aimed to assess the acute toxicity of intravenously administered sodium this compound.

  • Test System: Healthy dogs.

  • Route of Administration: Intravenous infusion.

  • Dose Levels: 10 mg/kg and 40 mg/kg of pentavalent antimony (SbV).

  • Observations: Clinical signs, behavioral changes, food and water intake, temperature, heart rate, and respiratory rate were monitored for the first 48 hours after administration.

  • Clinical Pathology: A complete serum biochemical analysis was performed before dosing, at 24 hours post-dosing, and at 1 month post-dosing.[2]

Repeated-Dose Toxicity

Repeated-dose toxicity studies are crucial for evaluating the effects of prolonged exposure to a substance. Preclinical studies with this compound have primarily focused on hepatic and renal toxicity.

Hepatotoxicity

Preclinical evidence consistently points to the liver as a target organ for this compound toxicity.

Data Presentation: Repeated-Dose Hepatotoxicity in Mice

SpeciesRoute of AdministrationDoseDurationKey FindingsReference
Mouse (albino)Intraperitoneal20 µg/kg/day14 daysSignificant increase in serum AST, ALT, and ALP levels. Histopathological assessment showed hepatocytic necrosis.[3]

Experimental Protocols: 14-Day Hepatotoxicity Study in Mice

This study investigated the hepatotoxic potential of repeated administration of sodium this compound in a mouse model.

  • Test System: Adult male albino mice.

  • Route of Administration: Intraperitoneal injection.

  • Dose Level: 20 µg/kg/day.

  • Duration: 14 days.

  • Endpoints:

    • Biochemical Analysis: Serum levels of aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), and alkaline phosphatase (ALP) were measured at 1, 3, and 6 weeks post-treatment.

    • Histopathology: Liver tissues were collected for histopathological examination.[3]

Nephrotoxicity

The kidneys are another primary target for this compound-induced toxicity, with evidence of tubular damage.

Data Presentation: Repeated-Dose Nephrotoxicity in Mice

SpeciesRoute of AdministrationDoseDurationKey FindingsReference
Mouse (albino)Intraperitoneal20 mg/kg/day14 daysSignificant increase in serum creatinine (B1669602) and blood urea (B33335) levels. Histopathological assessment proved tubular necrosis.[4]

Experimental Protocols: 14-Day Nephrotoxicity Study in Mice

A study in mice was conducted to evaluate the effects of repeated this compound administration on renal function and structure.

  • Test System: Adult male albino mice.

  • Route of Administration: Intraperitoneal injection.

  • Dose Level: 20 mg/kg/day.

  • Duration: 14 days.

  • Endpoints:

    • Biochemical Analysis: Serum levels of creatinine and blood urea were measured at 1, 3, and 6 weeks post-treatment.

    • Histopathology: Kidney tissues were collected for histopathological examination.[4]

Specialized Toxicology

Cardiovascular Toxicity

While clinical reports suggest potential cardiotoxicity with this compound, detailed preclinical cardiovascular safety pharmacology studies are not extensively reported in the available literature.[5][6][7][8] Observed effects in clinical use include ECG changes such as T-wave inversion and Q-T interval prolongation.[6]

Reproductive and Developmental Toxicity

Information regarding the reproductive and developmental toxicity of sodium this compound from preclinical studies is limited in the publicly available literature. It is noted that the drug is considered less safe than other options during pregnancy.[9] Standard guideline studies (e.g., OECD 414, 415) are necessary to fully characterize the potential risks.

Genotoxicity

Mechanism of Toxicity

The precise mechanisms underlying this compound toxicity are not fully elucidated but are thought to involve multiple pathways.

Oxidative Stress

A significant mechanism of this compound's toxicity appears to be the induction of oxidative stress through the generation of reactive oxygen species (ROS).[10] This can lead to damage of cellular components, including lipids, proteins, and nucleic acids, ultimately resulting in apoptosis.[10] this compound is also believed to impair the parasite's antioxidant defense systems, such as trypanothione (B104310) reductase and superoxide (B77818) dismutase, further potentiating the toxic effects of ROS.[10]

Enzyme Inhibition

This compound is thought to interfere with key enzymatic processes. It may disrupt thiol proteins by binding to sulfhydryl groups.[6] Additionally, it has been proposed to inhibit macromolecular synthesis by reducing the availability of ATP and GTP, potentially secondary to the inhibition of the citric acid cycle and glycolysis.[9]

Signaling Pathway Visualization

Toxicity_Mechanism This compound This compound Enzyme_Inhibition Enzyme Inhibition (e.g., Glycolysis, Citric Acid Cycle) This compound->Enzyme_Inhibition Thiol_Proteins Disruption of Thiol Proteins This compound->Thiol_Proteins ROS_Generation Increased Reactive Oxygen Species (ROS) Generation This compound->ROS_Generation Antioxidant_Defense_Impairment Impairment of Antioxidant Defenses This compound->Antioxidant_Defense_Impairment Apoptosis Apoptosis / Cell Death Enzyme_Inhibition->Apoptosis Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Antioxidant_Defense_Impairment->Oxidative_Stress Macromolecule_Damage Damage to Lipids, Proteins, DNA Oxidative_Stress->Macromolecule_Damage Macromolecule_Damage->Apoptosis

Proposed Mechanisms of this compound Toxicity

Toxicokinetics

Following intravenous or intramuscular administration, antimony from sodium this compound is rapidly excreted, primarily via the kidneys.[6] Studies have shown that a large percentage of the administered dose is recovered in the urine within a few hours.[6] The rapid renal elimination is reflected by a significant decrease in the serum or whole blood antimony concentration.[6]

Experimental Workflow Visualization

Preclinical_Tox_Workflow cluster_acute Acute Toxicity cluster_repeated Repeated-Dose Toxicity Acute_Dosing Single Dose Administration (e.g., IV, IP) Acute_Observation Clinical Observations (48 hours) Acute_Dosing->Acute_Observation Acute_Biochem Serum Biochemistry (Baseline, 24h, 1 month) Acute_Dosing->Acute_Biochem Repeated_Dosing Daily Dosing (e.g., 14 days, IP) Repeated_Observation Clinical Observations Body Weight, Food Intake Repeated_Dosing->Repeated_Observation Repeated_Biochem Serum Biochemistry (e.g., ALT, AST, Creatinine) Repeated_Dosing->Repeated_Biochem Histopathology Histopathology (Liver, Kidney) Repeated_Dosing->Histopathology

General Workflow for Preclinical Toxicity Assessment

Conclusion

The preclinical toxicological profile of sodium this compound is characterized by dose- and species-dependent effects, with the liver and kidneys being the primary target organs. The mechanism of toxicity is multifactorial, with oxidative stress and enzyme inhibition playing significant roles. While existing preclinical data provide valuable insights, there are notable gaps, particularly in the areas of reproductive and developmental toxicity and genotoxicity. Further studies conducted according to current regulatory guidelines are warranted to provide a more complete safety profile and to better inform the risk-benefit assessment of this important therapeutic agent. This comprehensive understanding is essential for the continued safe and effective use of this compound and for the development of new, less toxic antileishmanial drugs.

References

Early In Vitro and In Vivo Studies of Stibogluconate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational in vitro and in vivo studies of sodium stibogluconate, a pentavalent antimonial compound that has been a cornerstone in the treatment of leishmaniasis for decades. This document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's proposed mechanisms of action through signaling pathway diagrams.

In Vitro Efficacy of this compound

Early in vitro studies were crucial in establishing the direct anti-leishmanial activity of this compound. These experiments primarily focused on determining the concentration of the drug required to inhibit the growth of or kill Leishmania parasites, particularly the promastigote (the insect stage) and the clinically relevant amastigote (the mammalian intracellular stage) forms.

Quantitative Data: In Vitro Susceptibility

The following tables summarize the 50% inhibitory concentration (IC50) values of sodium this compound against different Leishmania species from various studies. It is important to note that early formulations of this compound contained preservatives, such as m-chlorocresol, which were found to have their own anti-leishmanial activity, particularly against promastigotes. Later studies used ether-extracted, preservative-free this compound to determine the true efficacy of the antimony compound.

Table 1: In Vitro Activity of this compound Against Leishmania Promastigotes

Leishmania SpeciesDrug FormulationIC50 (µg Sb/mL)Reference
L. panamensisUnfractionated154[1]
L. panamensisEther-extracted> 4,000[1]
L. donovaniPentostam®>64[2]
L. donovaniCrystalline substance>64[2]

Table 2: In Vitro Activity of this compound Against Intracellular Leishmania Amastigotes

Leishmania SpeciesHost CellDrug FormulationIC50 (µg Sb/mL)Reference
L. panamensisMacrophagesEther-extracted10.3[1]
L. donovaniMouse Peritoneal MacrophagesPentostam®22 - 28[2]
L. donovaniMouse Peritoneal MacrophagesCrystalline substance9 - 11[2]
L. donovaniMacrophages from normal BALB/c miceSodium this compound80[3]
L. donovaniMacrophages from drug-treated BALB/c miceSodium this compound40[3]
Experimental Protocols: In Vitro Assays

A common early method for assessing the activity of this compound against Leishmania promastigotes involved the following steps:

  • Parasite Culture: Leishmania promastigotes were cultured in a suitable liquid medium (e.g., Schneider's Drosophila Medium) supplemented with fetal bovine serum.

  • Drug Preparation: Sodium this compound was dissolved and sterilized, often by filtration. A series of dilutions were prepared.

  • Assay Setup: Promastigotes in the logarithmic growth phase were seeded into 96-well plates. The different concentrations of this compound were then added to the wells.

  • Incubation: The plates were incubated at a temperature suitable for promastigote growth (typically 25-27°C) for a defined period (e.g., 72 hours).

  • Assessment of Viability: Parasite viability was assessed using various methods, including:

    • Microscopic Counting: Direct counting of motile parasites using a hemocytometer.

    • Colorimetric Assays: More modern approaches utilize metabolic indicators like MTT or resazurin, where a color change corresponds to the number of viable cells.

  • IC50 Calculation: The IC50 value was determined by plotting the percentage of parasite inhibition against the drug concentration and fitting the data to a dose-response curve.

Evaluating the effect of this compound on the clinically relevant amastigote stage required an intracellular infection model:

  • Host Cell Culture: Macrophages, either from primary sources (e.g., mouse peritoneal macrophages) or cell lines (e.g., THP-1), were cultured and seeded in multi-well plates.

  • Infection: The cultured macrophages were infected with Leishmania promastigotes, which differentiate into amastigotes within the host cells.

  • Drug Treatment: After allowing for infection and differentiation, the infected macrophages were treated with various concentrations of sodium this compound.

  • Incubation: The plates were incubated under conditions suitable for mammalian cell culture (37°C, 5% CO2) for a specific duration (e.g., 72-96 hours).

  • Assessment of Infection: The number of intracellular amastigotes was quantified. This was traditionally done by:

    • Giemsa Staining: Fixing the cells, staining with Giemsa, and microscopically counting the number of amastigotes per macrophage.

  • IC50 Calculation: The IC50 was calculated as the drug concentration that caused a 50% reduction in the number of intracellular amastigotes compared to untreated controls.

In Vivo Efficacy of this compound

Animal models of leishmaniasis were instrumental in evaluating the therapeutic potential of this compound in a whole-organism context. Early studies predominantly used hamsters and mice, which develop visceral or cutaneous forms of the disease depending on the Leishmania species and the route of infection.

Quantitative Data: In Vivo Efficacy

The following tables present data from early in vivo studies, demonstrating the effect of sodium this compound on parasite burden in different organs of infected animal models.

Table 3: In Vivo Efficacy of Sodium this compound in Hamsters Infected with Leishmania chagasi

Animal ModelLeishmania SpeciesTreatment RegimenOrganParasite Burden (Amastigotes/100 cells)OutcomeReference
HamsterL. chagasi20 mg/kg/day for 20 days (i.m.)Spleen0 (Treated) vs. 9.1 ± 6.2 (Control)Complete clearance of amastigotes[4]

Table 4: In Vivo Efficacy of Sodium this compound in BALB/c Mice Infected with Leishmania donovani

Animal ModelLeishmania SpeciesTreatment RegimenOrganParasite Burden Reduction (%)Reference
BALB/c MouseL. donovani40-50 mg SbV/kg (free drug) on days 7 & 8 post-infectionLiver~99%[5]
BALB/c MouseL. donovani40-50 mg SbV/kg (free drug) on days 7 & 8 post-infectionSpleenLittle to no effect[5]
BALB/c MouseL. donovani300 mg Sb(V)/kg (single dose)Liver>97% (in responsive strains)[6]
BALB/c MouseL. donovani300 mg Sb(V)/kg (single dose)SpleenSignificant reduction (in some strains)[6]
Experimental Protocols: In Vivo Studies
  • Hamster Model: Golden hamsters are highly susceptible to Leishmania donovani and develop a progressive visceral leishmaniasis that mimics the human disease. Infection was typically established by intracardiac or intraperitoneal injection of amastigotes or promastigotes.

  • Mouse Model: BALB/c mice are a commonly used inbred strain susceptible to Leishmania donovani. Infection was usually initiated by intravenous injection of parasites.

Sodium this compound was typically administered parenterally, either through intramuscular (i.m.) or subcutaneous (s.c.) injections. The dosage and duration of treatment varied between studies.

The efficacy of the treatment was determined by quantifying the parasite load in target organs, primarily the liver and spleen, at the end of the experiment. Common methods included:

  • Leishman-Donovan Units (LDU): This semi-quantitative method involves microscopic examination of Giemsa-stained tissue imprints (touch preparations) from the liver and spleen. The LDU is calculated as the number of amastigotes per 1000 host cell nuclei multiplied by the organ weight in grams.

  • Culture Outgrowth: A more sensitive method where serial dilutions of homogenized organ tissue are cultured in a medium that supports the growth of promastigotes. The highest dilution yielding viable promastigotes is used to estimate the parasite burden.

  • Quantitative PCR (qPCR): A modern and highly sensitive technique to quantify parasite DNA in host tissues.

Mechanism of Action of this compound

The precise molecular mechanism of action of sodium this compound is complex and not fully elucidated. It is generally accepted that the pentavalent antimony (SbV) in this compound is a prodrug that is reduced to the more toxic trivalent form (SbIII) within the host macrophage and/or the parasite itself. The proposed mechanisms of action involve interference with the parasite's energy metabolism and induction of oxidative stress.

Inhibition of Glycolysis and Fatty Acid β-Oxidation

Early studies suggested that this compound disrupts the central energy metabolism of Leishmania. The parasite is heavily reliant on glycolysis for ATP production. This compound has been shown to inhibit key enzymes in this pathway.

Glycolysis_Inhibition Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP PFK Glycolysis_Intermediates Glycolytic Intermediates F16BP->Glycolysis_Intermediates Pyruvate Pyruvate Glycolysis_Intermediates->Pyruvate PK ATP_Glycolysis ATP Glycolysis_Intermediates->ATP_Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA This compound Sodium this compound (reduced to SbIII) PFK Phosphofructokinase This compound->PFK PK Pyruvate Kinase This compound->PK BetaOxidation β-Oxidation This compound->BetaOxidation FattyAcids Fatty Acids FattyAcids->BetaOxidation BetaOxidation->AcetylCoA ATP_BetaOxidation ATP BetaOxidation->ATP_BetaOxidation Inhibition_Glycolysis Inhibition Inhibition_BetaOxidation Inhibition

Caption: Inhibition of key enzymes in glycolysis and β-oxidation by this compound.

Induction of Oxidative Stress in Macrophages

This compound is also thought to exert its anti-leishmanial effect by modulating the host's immune response, particularly by inducing oxidative stress within infected macrophages. This involves the activation of signaling pathways that lead to the production of reactive oxygen species (ROS), which are toxic to the intracellular amastigotes.

Oxidative_Stress_Induction This compound Sodium this compound Macrophage Macrophage This compound->Macrophage Enters PI3K PI3K Macrophage->PI3K Activates MAPK MAPK (p38, ERK) Macrophage->MAPK Activates Akt Akt PI3K->Akt Activates ROS Reactive Oxygen Species (ROS) Akt->ROS Leads to Production MAPK->ROS Leads to Production Leishmania_Killing Leishmania Amastigote Killing ROS->Leishmania_Killing

Caption: this compound-mediated activation of macrophage signaling pathways leading to ROS production.

Conclusion

The early in vitro and in vivo studies of sodium this compound laid the essential groundwork for its clinical use in treating leishmaniasis. These foundational experiments established its efficacy against both the promastigote and, more importantly, the intracellular amastigote stages of the Leishmania parasite. The data gathered from animal models, particularly mice and hamsters, provided crucial insights into its therapeutic potential and dosing regimens. While the precise molecular targets are still a subject of ongoing research, the initial investigations into its mechanism of action correctly identified the disruption of parasite energy metabolism and the induction of host-mediated oxidative stress as key components of its anti-leishmanial activity. This technical guide serves as a comprehensive resource for understanding the seminal research that has underpinned the use of this important drug for decades.

References

Stibogluconate's Disruption of Parasite Biochemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the biochemical pathways within parasites, primarily of the Leishmania genus, that are affected by the pentavalent antimonial drug, sodium stibogluconate. The document summarizes key quantitative data, presents detailed experimental protocols for foundational research in this area, and includes visualizations of the critical molecular interactions and experimental workflows.

Executive Summary

Sodium this compound has been a cornerstone in the treatment of leishmaniasis for decades. Its mechanism of action is multifaceted, primarily targeting the parasite's energy production, redox homeostasis, and macromolecular synthesis. The drug is administered as a pentavalent antimonial (SbV) and is believed to be largely a prodrug, requiring reduction to the more toxic trivalent form (SbIII) to exert its full effect. This conversion is thought to occur within the host macrophage and potentially within the parasite itself. The primary modes of action include the inhibition of key enzymes in glycolysis and fatty acid oxidation, leading to a significant drop in ATP and GTP levels. Concurrently, this compound's active form disrupts the parasite's unique thiol-based antioxidant system by inhibiting trypanothione (B104310) reductase, thereby increasing oxidative stress. These interconnected effects culminate in the cessation of DNA, RNA, and protein synthesis, ultimately leading to parasite death.

Quantitative Effects of this compound on Leishmania

The following tables summarize the quantitative impact of this compound on various parasite species and biochemical processes.

Table 1: In Vitro Susceptibility of Leishmania Species to Sodium this compound

Leishmania SpeciesParasite StageHost Cell (for amastigotes)IC50 (µg Sb/mL)Reference
L. panamensisPromastigote-> 4,000 (preservative-free)[1]
L. panamensisAmastigoteMacrophage10.3[1]
L. donovani (AG83, SSG-sensitive)Promastigote-20 µM (PC-SA liposome)[2]
L. donovani (AG83, SSG-sensitive)Promastigote-24 µM (PC-DDAB liposome)[2]
L. donovani (GE1F8R, SSG-resistant)Promastigote-52 µM (PC-SA liposome)[2]
L. donovani (GE1F8R, SSG-resistant)Promastigote-70 µM (PC-DDAB liposome)[2]

Table 2: Inhibition of Key Metabolic Processes in Leishmania mexicana by this compound

Metabolic ProcessParasite StageThis compound Concentration% InhibitionReference
ViabilityPromastigotes & Amastigotes500 µg Sb/mL (4h)40 - 61%[3]
DNA, RNA & Protein SynthesisPromastigotes & Amastigotes500 µg Sb/mL (4h)51 - 65%[3]
Purine Nucleoside Triphosphate SynthesisPromastigotes & Amastigotes500 µg Sb/mL (4h)56 - 65%[3]
Glycolysis (from [6-14C]glucose)Amastigotes500 µg Sb/mL69%[4]
Fatty Acid β-oxidation (from [1-14C]palmitate)Amastigotes500 µg Sb/mL67%[4]

Core Biochemical Pathways Targeted by this compound

This compound exerts its antiparasitic effects by disrupting several vital biochemical pathways. The following sections detail these pathways and are accompanied by diagrams generated using the DOT language.

Disruption of Thiol Redox Metabolism

A primary target of the active trivalent form of antimony (SbIII) is the trypanothione redox system, which is unique to trypanosomatids and essential for their defense against oxidative stress. SbIII inhibits trypanothione reductase (TR), the enzyme responsible for maintaining a reduced pool of trypanothione. This inhibition leads to an accumulation of oxidized trypanothione disulfide and a subsequent increase in damaging reactive oxygen species (ROS).[1][5]

G cluster_redox Trypanothione Redox Cycle TryR Trypanothione Reductase (TR) TSH2 Dihydrolipoamide (T(SH)2 reduced) TryR->TSH2 NADP NADP+ TryR->NADP TS2 Trypanothione Disulfide (T(SH)2 oxidized) TS2->TryR Reduction TryP Tryparedoxin Peroxidase TSH2->TryP Electron Donor ROS Reactive Oxygen Species (ROS) ROS->TryP Detox Detoxified Products TryP->TS2 TryP->Detox NADPH NADPH NADPH->TryR SbIII Trivalent Antimony (SbIII) SbIII->TryR Inhibition

This compound's disruption of the trypanothione redox cycle.
Inhibition of Energy Metabolism

This compound significantly impairs the central carbon metabolism of Leishmania, targeting both glycolysis and fatty acid β-oxidation.[4] This dual inhibition severely depletes the parasite's supply of ATP and GTP, which are essential for all energy-dependent cellular processes, including macromolecular synthesis.[3] The reduction in ATP and GTP is a critical factor contributing to the drug's leishmanicidal activity.

G cluster_metabolism Parasite Energy Metabolism Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ATP ATP & GTP Glycolysis->ATP Generates AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA TCA TCA Cycle TCA->ATP Generates FattyAcids Fatty Acids BetaOx β-Oxidation FattyAcids->BetaOx BetaOx->AcetylCoA AcetylCoA->TCA Macromolecules Macromolecular Synthesis (DNA, RNA, Protein) ATP->Macromolecules Powers SbIII This compound (active form) SbIII->Glycolysis Inhibition SbIII->BetaOx Inhibition

Inhibition of key energy metabolism pathways by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the biochemical effects of this compound on Leishmania.

In Vitro Susceptibility Assay for Intracellular Amastigotes

This protocol is adapted from methodologies used to assess the efficacy of antileishmanial compounds against the clinically relevant intracellular stage of the parasite.

G cluster_workflow Workflow for Intracellular Amastigote Susceptibility Assay start Start step1 1. Seed macrophages (e.g., THP-1 or primary peritoneal macrophages) in 96-well plates and allow adherence/differentiation. start->step1 step2 2. Infect macrophages with Leishmania promastigotes (e.g., MOI of 10:1) and incubate for 24h. step1->step2 step3 3. Wash to remove extracellular promastigotes. step2->step3 step4 4. Add serial dilutions of this compound to the infected cells. step3->step4 step5 5. Incubate for 72-96 hours. step4->step5 step6 6. Fix and stain cells (e.g., with Giemsa or DAPI). step5->step6 step7 7. Quantify intracellular amastigotes per macrophage using microscopy or high-content imaging. step6->step7 end 8. Calculate IC50 value. step7->end

Experimental workflow for intracellular amastigote drug testing.

Protocol Details:

  • Macrophage Seeding:

    • Culture THP-1 human monocytic cells and differentiate them into macrophage-like cells by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 48-72 hours.

    • Alternatively, harvest peritoneal macrophages from mice (e.g., BALB/c) by peritoneal lavage with cold, sterile PBS.

    • Seed the macrophages in 96-well microplates at a density of 1 x 10^5 cells/well and allow them to adhere overnight at 37°C in a 5% CO2 atmosphere.

  • Parasite Infection:

    • Culture Leishmania promastigotes to the stationary phase.

    • Infect the adherent macrophages with stationary-phase promastigotes at a multiplicity of infection (MOI) of 10 parasites per macrophage.

    • Incubate the infected cells for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Drug Application:

    • After the infection period, wash the wells with pre-warmed medium to remove any non-phagocytosed promastigotes.

    • Prepare serial dilutions of sodium this compound in the appropriate culture medium.

    • Add the drug dilutions to the infected macrophages and incubate for a further 72-96 hours.

  • Quantification and Analysis:

    • Following incubation with the drug, fix the cells with methanol (B129727) and stain with Giemsa stain.

    • Determine the number of amastigotes per 100 macrophages by light microscopy.

    • The 50% inhibitory concentration (IC50) is calculated by non-linear regression analysis of the dose-response curve.

Trypanothione Reductase Activity Assay

This assay measures the activity of trypanothione reductase, a key enzyme in the parasite's antioxidant defense system and a target of this compound. The assay is based on the reduction of DTNB (Ellman's reagent) by trypanothione, which is maintained in its reduced state by trypanothione reductase.

Protocol Details:

  • Preparation of Cell Lysate:

    • Harvest Leishmania promastigotes by centrifugation and wash with PBS.

    • Resuspend the parasite pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and protease inhibitors).

    • Lyse the cells by sonication or freeze-thaw cycles.

    • Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing the enzyme.

  • Enzyme Assay:

    • The reaction is typically performed in a 96-well plate.

    • The reaction mixture contains:

      • 50 mM Tris-HCl, pH 7.5

      • 1 mM EDTA

      • 200 µM NADPH

      • 75 µM Trypanothione disulfide (T[S]2)

      • 100 µM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

    • Add the parasite lysate to the wells.

    • To test for inhibition, pre-incubate the lysate with various concentrations of trivalent antimony (the active form of this compound) before adding the substrates.

    • Initiate the reaction by adding T[S]2.

    • Monitor the increase in absorbance at 412 nm, which corresponds to the formation of 2-nitro-5-thiobenzoate (TNB) as DTNB is reduced.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the absorbance curve.

    • Determine the percentage of inhibition for each concentration of the inhibitor.

    • If applicable, calculate kinetic parameters such as the inhibition constant (Ki) by analyzing the reaction rates at different substrate and inhibitor concentrations.

Measurement of Macromolecular Synthesis via Radiolabeled Precursor Incorporation

This method assesses the impact of this compound on the synthesis of DNA, RNA, and protein by measuring the incorporation of radiolabeled precursors.

Protocol Details:

  • Parasite Culture and Drug Treatment:

    • Culture Leishmania promastigotes to mid-log phase.

    • Incubate the parasites with or without this compound at the desired concentration for a specified period (e.g., 4 hours).

  • Radiolabeling:

    • Add a radiolabeled precursor to the culture medium. Common precursors include:

      • DNA Synthesis: [³H]-thymidine

      • RNA Synthesis: [³H]-uridine

      • Protein Synthesis: [³⁵S]-methionine or [³H]-leucine

    • Incubate for a further period (e.g., 2-4 hours) to allow for incorporation.

  • Harvesting and Precipitation:

    • Harvest the parasites by centrifugation and wash with cold PBS.

    • Lyse the cells and precipitate the macromolecules using trichloroacetic acid (TCA).

    • Collect the precipitate by filtration onto glass fiber filters.

  • Quantification:

    • Wash the filters extensively with TCA and ethanol (B145695) to remove unincorporated radiolabel.

    • Place the dried filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Express the results as counts per minute (CPM) or as a percentage of the control (untreated parasites).

    • A decrease in CPM in the drug-treated samples indicates inhibition of the respective macromolecular synthesis pathway.

Conclusion

The antileishmanial activity of sodium this compound is a result of its concerted attack on multiple, vital biochemical pathways within the parasite. Its ability to simultaneously disrupt energy metabolism, compromise the parasite's antioxidant defenses, and halt the synthesis of essential macromolecules underscores its efficacy. The experimental protocols detailed in this guide provide a framework for the continued investigation of antimonial drugs and the development of new therapeutic strategies to combat leishmaniasis. A thorough understanding of these molecular interactions is paramount for overcoming the challenge of drug resistance and for the rational design of next-generation antiparasitic agents.

References

Navigating the Complexity of Stibogluconate: A Technical Guide to Degradation and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the chemical stability and degradation pathways of sodium stibogluconate solutions, a critical component in the treatment of leishmaniasis. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the factors influencing the stability of this compound and outlines methodologies for its accurate assessment.

Sodium this compound, a pentavalent antimony compound, exists in solution as a complex polymeric mixture. The stability of this formulation is paramount to its therapeutic efficacy and safety. Degradation of the polymeric structure can impact drug delivery and potentially alter its toxicological profile. This guide delves into the core aspects of this compound stability, providing a framework for robust analytical and formulation development.

Understanding the Degradation Pathway

The primary degradation pathway for sodium this compound solutions is depolymerization. Upon dilution, the larger polymeric Sb(V)-gluconate complexes break down into a heterogeneous mixture of smaller species.[1][2][3] Over time, a 1:1 Sb(V)-gluconate complex tends to become the most prevalent low molecular mass species.[1][2] This process can be influenced by several factors, including pH, temperature, and exposure to light.

Another critical aspect of this compound's mechanism of action, which can be considered a form of biotransformation or activation, is the reduction of the pentavalent antimony (Sb(V)) to the more toxic trivalent form (Sb(III)).[4] This reduction is thought to be a key step in its antileishmanial activity and is favored at acidic pH and slightly elevated temperatures, conditions that may be encountered within the cellular compartments of the host and parasite.[4]

G Figure 1: Degradation Pathway of this compound This compound Polymeric Sb(V)-Gluconate Complexes DegradationProducts Mixture of smaller Sb(V)-Gluconate Complexes (e.g., 1:1, 1:2, 2:2) This compound->DegradationProducts Depolymerization (Dilution) ActiveForm Trivalent Antimony (Sb(III)) (Active Form) DegradationProducts->ActiveForm Reduction (Acidic pH, Thiols)

Figure 1: Degradation Pathway of this compound

Factors Influencing Stability

The stability of this compound solutions is a multifactorial issue. A comprehensive understanding of these factors is crucial for the development of stable formulations and for defining appropriate storage and handling conditions.

FactorEffect on StabilityKey Considerations
pH Acidic conditions can favor the reduction of Sb(V) to Sb(III).[4] The impact on the polymeric structure's stability is less defined in the available literature but is a critical parameter to investigate.The pH of the formulation and any diluents should be carefully controlled and monitored. Forced degradation studies across a range of pH values are essential.
Temperature Elevated temperatures can accelerate both the depolymerization of the Sb(V)-gluconate complexes and the reduction of Sb(V) to Sb(III).[4]Storage at controlled room temperature or below is generally recommended. The impact of temperature excursions during shipping and handling should be evaluated.
Light While specific photodegradation kinetics for this compound are not extensively detailed in the literature, it is a common stress factor for many pharmaceutical solutions. General guidelines for photostability testing should be followed.[5][6]Formulations should be protected from light. Photostability studies as per ICH Q1B guidelines are necessary to determine the extent of light sensitivity.
Dilution Dilution is a primary driver of the depolymerization of the polymeric Sb(V)-gluconate complexes.[1][2][3]The stability of the solution after dilution for administration needs to be thoroughly characterized to ensure consistent dosing and efficacy.
Oxidation The potential for oxidative degradation should be assessed, as is standard practice in forced degradation studies.[5][6]The inclusion of antioxidants in the formulation could be considered if oxidative degradation is identified as a significant pathway.
Excipients The presence of other components in the formulation, such as preservatives (e.g., m-chlorocresol), can influence the overall stability and even the biological activity of the final product.[7]Compatibility studies with all excipients are crucial during formulation development.

Analytical Methodologies for Stability Assessment

A suite of analytical techniques is required to adequately characterize the stability of this compound solutions, given their complex nature. Stability-indicating methods must be able to separate and quantify the active components from their degradation products.

Analytical TechniqueApplication in this compound Stability TestingKey Parameters Measured
High-Performance Liquid Chromatography (HPLC) with UV Detection Quantification of the active antimony content and separation of potential organic degradation products.Assay of this compound, detection of impurities and degradation products.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Highly sensitive and specific for the determination of total antimony concentration and for speciation analysis when coupled with a separation technique like HPLC.[1][3]Total antimony content, quantification of different antimony species.
Electrospray Ionization - Mass Spectrometry (ESI-MS) Characterization of the various Sb(V)-gluconate complexes and their degradation products.[1][2][3]Identification of the stoichiometry and structure of degradation products.
Size Exclusion Chromatography (SEC) To monitor changes in the polymeric nature of the this compound complexes.Molecular weight distribution of the polymeric species.
pH Measurement To monitor changes in the acidity or alkalinity of the solution over time.pH of the solution.
Visual Inspection To observe any changes in the physical appearance of the solution.Color, clarity, and presence of particulate matter.

Experimental Protocols

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways for sodium this compound solutions under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • Sodium this compound solution

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • Temperature-controlled chambers/water baths

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of sodium this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate containers.

    • Incubate the solutions at 60°C for 48 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24, 48 hours).

    • Neutralize the samples with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate containers.

    • Incubate the solutions at 60°C for 48 hours.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 48 hours.

    • Withdraw samples at appropriate time points.

  • Thermal Degradation:

    • Store the stock solution in a temperature-controlled chamber at 80°C for 7 days.

    • Withdraw samples at appropriate time points.

  • Photolytic Degradation:

    • Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.

    • Analyze the samples after the exposure period.

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating analytical method (e.g., HPLC-UV, HPLC-ICP-MS).

G Figure 2: Experimental Workflow for Stability Testing cluster_0 Forced Degradation Studies cluster_1 Analytical Method Development cluster_2 Stability Studies cluster_3 Data Analysis Acid Acid Hydrolysis HPLC HPLC-UV/ICP-MS Method Development & Validation Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photolytic Stress Photo->HPLC RealTime Real-Time Stability HPLC->RealTime Accelerated Accelerated Stability HPLC->Accelerated Analysis Degradation Profile & Shelf-Life Determination RealTime->Analysis Accelerated->Analysis

Figure 2: Experimental Workflow for Stability Testing
Stability-Indicating HPLC-UV Method Protocol

Objective: To quantify the concentration of sodium this compound and separate it from its degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic modifier (e.g., acetonitrile). The exact gradient program needs to be developed and optimized to achieve adequate separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: To be determined by UV spectral analysis of this compound (a starting point could be in the range of 210-230 nm).

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of sodium this compound of known concentrations in the mobile phase.

  • Sample Preparation: Dilute the samples from the forced degradation study and the stability study to a suitable concentration with the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Identify the peak corresponding to sodium this compound based on its retention time compared to the standard. Calculate the concentration of this compound in the samples using a calibration curve generated from the standard solutions.

  • Degradation Product Analysis: Analyze the chromatograms for the presence of new peaks, which represent potential degradation products. The peak purity of the main component should be assessed using a photodiode array detector.

Conclusion

The stability of sodium this compound solutions is a complex issue primarily characterized by the depolymerization of its polymeric structure and the potential for reduction of pentavalent antimony to its trivalent form. A thorough understanding and control of factors such as pH, temperature, and light exposure are essential for maintaining the quality and efficacy of this important therapeutic agent. The implementation of robust, validated stability-indicating analytical methods, as outlined in this guide, is fundamental to the successful development and lifecycle management of this compound-based drug products. Further research into the specific kinetics of degradation under various stress conditions will provide a more complete picture and enable the development of even more stable and reliable formulations.

References

The Impact of Stibogluconate on Parasite Macromolecular Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Sodium stibogluconate, a pentavalent antimonial compound, has long been a cornerstone in the treatment of leishmaniasis. Its efficacy stems from its ability to disrupt essential biochemical processes within the Leishmania parasite. This technical guide provides an in-depth analysis of the core mechanism of this compound's action: the inhibition of parasite macromolecular synthesis. We will explore its effects on DNA, RNA, and protein synthesis, underpinned by a detailed examination of its impact on the parasite's energy metabolism. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Introduction

Leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania, remains a significant global health challenge. For decades, pentavalent antimonials like sodium this compound have been the primary therapeutic agents.[1][2] The mechanism of action, while not fully elucidated, is understood to involve the disruption of the parasite's macromolecular synthesis.[3][4] This guide will systematically dissect the effects of this compound on the synthesis of DNA, RNA, and proteins in Leishmania, with a focus on the underlying biochemical pathways.

Mechanism of Action: Inhibition of Energy Metabolism

The inhibitory effects of this compound on macromolecular synthesis are not direct but are a consequence of its profound impact on the parasite's energy production.[1][3] The drug is believed to be a prodrug, with the pentavalent antimony (Sb(V)) being reduced to the more toxic trivalent form (Sb(III)) within the parasite. This active form then targets key metabolic pathways. The primary mechanism involves the inhibition of glycolysis and the citric acid cycle.[1] This disruption leads to a significant decrease in the intracellular pool of adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP), the essential energy currencies required for the synthesis of macromolecules.[3][5]

A study on Leishmania mexicana demonstrated that exposure to this compound led to a dose-dependent decrease in the ATP/ADP ratio.[1] Specifically, the formation of CO2 from glucose and palmitate was significantly inhibited, suggesting a blockage in glycolysis and fatty acid β-oxidation.[1]

Below is a diagram illustrating the proposed mechanism of action.

This compound Sodium this compound (Sb(V)) SbIII Trivalent Antimony (Sb(III)) This compound->SbIII Glycolysis Glycolysis SbIII->Glycolysis Inhibits CAC Citric Acid Cycle SbIII->CAC Inhibits FattyAcidOx Fatty Acid Oxidation SbIII->FattyAcidOx ATP_GTP ATP & GTP Synthesis Glycolysis->ATP_GTP CAC->ATP_GTP FattyAcidOx->ATP_GTP DNA DNA Synthesis ATP_GTP->DNA Provides Energy RNA RNA Synthesis ATP_GTP->RNA Provides Energy Protein Protein Synthesis ATP_GTP->Protein

This compound's Mechanism of Action.

Quantitative Effects on Macromolecular Synthesis

Experimental data from studies on Leishmania mexicana promastigotes and amastigotes provide quantitative insights into the inhibitory effects of this compound. A 4-hour exposure to 500 µg of Sb (in the form of this compound) per ml resulted in significant decreases in the incorporation of radiolabeled precursors into DNA, RNA, and proteins, as well as a reduction in purine (B94841) nucleoside triphosphate levels.[3]

Table 1: Inhibition of Macromolecular and Nucleotide Synthesis in Leishmania mexicana by this compound [3]

ParameterPercent Decrease in Incorporation of Radiolabel
Macromolecular Synthesis
DNA Synthesis51 - 65%
RNA Synthesis51 - 65%
Protein Synthesis51 - 65%
Purine Nucleotide Synthesis
Purine Nucleoside Triphosphate (ATP, GTP)56 - 65%
Purine Nucleoside Mono- and Diphosphate Percent Increase in Incorporation of Radiolabel
Purine Nucleoside Monophosphate (AMP, GMP)34 - 60%
Purine Nucleoside Diphosphate (ADP, GDP)34 - 60%

Data from Berman et al., 1985.[3]

Table 2: Inhibition of CO2 Formation from Metabolic Substrates in Leishmania mexicana Amastigotes [1]

SubstratePercent Inhibition of 14CO2 Formation (at 500 µg Sb/ml)
[6-14C]glucose (Glycolysis)69%
[1-14C]palmitate (Fatty Acid β-oxidation)67%
[1-14C]glucose (Hexose Monophosphate Shunt)<15%
[2-14C]acetate (Citric Acid Cycle)<15%

Data from Berman et al., 1987.[1]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to assess the impact of this compound on Leishmania macromolecular synthesis.

General Experimental Workflow

A typical experimental workflow to investigate the effects of this compound on parasite macromolecular synthesis involves several key stages, from parasite culture to data analysis.

cluster_setup Experimental Setup cluster_labeling Radiolabeling cluster_processing Sample Processing cluster_analysis Data Analysis Culture 1. Leishmania Culture (Promastigotes or Amastigotes) Drug_Treatment 2. This compound Treatment (Varying concentrations and incubation times) Culture->Drug_Treatment Labeling 3. Addition of Radiolabeled Precursor ([3H]thymidine, [3H]uridine, or [35S]methionine) Drug_Treatment->Labeling Harvest 4. Cell Harvesting and Lysis Labeling->Harvest Precipitation 5. Macromolecule Precipitation (e.g., Trichloroacetic acid) Harvest->Precipitation Washing 6. Washing to Remove Unincorporated Label Precipitation->Washing Quantification 7. Scintillation Counting (Measurement of incorporated radioactivity) Washing->Quantification Analysis 8. Data Analysis (Calculation of % inhibition) Quantification->Analysis

Experimental workflow for studying this compound's effects.
Measurement of DNA Synthesis

Principle: DNA synthesis is quantified by measuring the incorporation of a radiolabeled nucleoside, typically tritiated thymidine (B127349) ([³H]thymidine), into the newly synthesized DNA of the parasite.

Protocol:

  • Leishmania Culture: Culture Leishmania promastigotes or amastigotes to the desired density in appropriate media.

  • Drug Incubation: Expose the parasites to varying concentrations of sodium this compound for a predetermined period (e.g., 4 hours). Include a drug-free control.

  • Radiolabeling: Add [³H]thymidine (specific activity, e.g., 20 Ci/mmol) to a final concentration of 1 µCi/ml.

  • Incubation: Incubate the cultures for a defined period (e.g., 2 hours) to allow for the incorporation of the radiolabel.

  • Termination and Precipitation: Stop the reaction by adding an equal volume of cold 10% trichloroacetic acid (TCA).

  • Washing: Collect the precipitate by centrifugation and wash it multiple times with cold 5% TCA to remove any unincorporated [³H]thymidine.

  • Solubilization and Quantification: Solubilize the final pellet in a suitable solvent (e.g., 0.1 N NaOH) and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Express the results as counts per minute (CPM) and calculate the percentage inhibition of DNA synthesis relative to the control.

Measurement of RNA Synthesis

Principle: RNA synthesis is measured by the incorporation of a radiolabeled precursor, commonly tritiated uridine (B1682114) ([³H]uridine), into newly synthesized RNA molecules.

Protocol:

  • Leishmania Culture and Drug Incubation: Follow steps 1 and 2 as described for the DNA synthesis assay.

  • Radiolabeling: Add [³H]uridine (specific activity, e.g., 40 Ci/mmol) to a final concentration of 1 µCi/ml.

  • Incubation: Incubate the cultures for a defined period (e.g., 1 hour).

  • Termination and Precipitation: Stop the reaction and precipitate the macromolecules with cold 10% TCA.

  • Washing: Wash the precipitate with cold 5% TCA.

  • Solubilization and Quantification: Solubilize the pellet and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage inhibition of RNA synthesis.

Measurement of Protein Synthesis

Principle: Protein synthesis is assessed by the incorporation of a radiolabeled amino acid, such as [³⁵S]methionine, into newly synthesized polypeptides.

Protocol:

  • Leishmania Culture and Drug Incubation: Follow steps 1 and 2 as described for the DNA synthesis assay. For this assay, it is preferable to use a methionine-free medium for a short period before labeling to increase the specific activity of the incorporated label.

  • Radiolabeling: Add [³⁵S]methionine (specific activity, e.g., >1000 Ci/mmol) to a final concentration of 10 µCi/ml.

  • Incubation: Incubate for a defined period (e.g., 30 minutes).

  • Termination and Precipitation: Stop the reaction and precipitate proteins with cold 10% TCA.

  • Washing: Wash the protein pellet with cold 5% TCA.

  • Solubilization and Quantification: Solubilize the pellet and measure radioactivity.

  • Data Analysis: Calculate the percentage inhibition of protein synthesis.

Signaling Pathways Affected by this compound

The primary metabolic pathways inhibited by this compound in Leishmania are glycolysis and the citric acid cycle. The following diagram provides a simplified representation of these pathways and indicates the point of inhibition.

cluster_glycolysis Glycolysis cluster_cac Citric Acid Cycle cluster_inhibition Inhibition Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP PFK Pyruvate Pyruvate F16BP->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA ATP_out ATP Pyruvate->ATP_out Generates Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate SuccinylCoA->ATP_out Generates (GTP) Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate OAA Oxaloacetate Malate->OAA OAA->Citrate SbIII This compound (Sb(III)) SbIII->F16BP Inhibits PFK SbIII->aKG Inhibits α-KGDH

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing with Stibogluconate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of Leishmania species to sodium stibogluconate (SSG), a pentavalent antimonial compound historically used in the treatment of leishmaniasis. The protocols cover testing against both the extracellular promastigote and the clinically relevant intracellular amastigote stages of the parasite.

Sodium this compound is a critical tool in anti-leishmanial drug research and surveillance for drug resistance.[1][2] Its mechanism of action, while not fully elucidated, is thought to involve the inhibition of parasitic macromolecular synthesis through the reduction of available ATP and GTP, and the generation of reactive oxygen species (ROS) that induce oxidative stress and damage cellular components.[1][3][4]

Given that this compound often shows little to no activity against the extracellular promastigote stage, the intracellular amastigote model is considered the gold standard for clinically relevant in vitro susceptibility testing.[5][6][7]

Data Presentation: In Vitro Susceptibility of Leishmania species to this compound

The following table summarizes the 50% inhibitory concentrations (IC50) of sodium this compound against various Leishmania species and stages, as reported in the literature.

Leishmania SpeciesParasite StageHost Cell (for Amastigotes)IC50 (µg SbV/ml)Reference
L. donovani (MHOM/ET/67/L82)Intracellular AmastigotesPrimary Mouse Peritoneal Macrophages22 - 28[5][6]
L. donovani (MHOM/ET/67/L82)Axenic Promastigotes->64[5][6]
L. donovani (MHOM/ET/67/L82)Axenic Amastigotes->64[5][6]
L. aethiopica (24 clinical isolates)Intracellular AmastigotesMacrophage10.23 ± 8.12[8]
L. mexicana (WR 227)Promastigotes-A 4-h exposure to 500 µg/ml decreased viability by 40-61%[4][9]
L. mexicana (WR 227)Amastigotes-A 4-h exposure to 500 µg/ml decreased viability by 40-61%[4][9]

Experimental Protocols

Protocol 1: In Vitro Susceptibility Testing against Intracellular Amastigotes

This protocol is the recommended method for assessing the efficacy of sodium this compound.

1. Materials:

  • Leishmania promastigotes (late-log-phase)

  • Primary peritoneal macrophages (e.g., from BALB/c mice) or a suitable macrophage cell line (e.g., J774)

  • RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), L-glutamine, and antibiotics

  • Sodium this compound (stock solution prepared in sterile PBS)

  • 24-well plates with round glass coverslips

  • Giemsa stain

  • Microscope

2. Methodology:

  • Macrophage Seeding: Plate primary peritoneal macrophages or a macrophage cell line at a density of 3 x 10^5 cells per well on round glass coverslips in 24-well plates. Incubate at 37°C in a 5% CO2 atmosphere for 24 hours to allow adherence.[10]

  • Parasite Infection: Infect the adherent macrophages with late-log-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 20:1.[10] Incubate for 3-4 hours at 37°C in a 5% CO2 atmosphere.

  • Removal of Non-internalized Promastigotes: After the incubation period, gently wash the wells with pre-warmed sterile PBS to remove any extracellular promastigotes.

  • Drug Exposure: Add fresh culture medium containing serial dilutions of sodium this compound to the infected macrophages. A typical concentration range to test would be from 25 to 1000 µM.[10] Include a drug-free control. For this compound, it is recommended to incubate for 6 days, with a replacement of the drug-containing medium after 3 days.[10]

  • Termination of Assay and Staining: After the incubation period, remove the medium, fix the cells on the coverslips with methanol, and stain with Giemsa.

  • Determination of Parasite Load: Under a light microscope, determine the percentage of infected macrophages and the number of amastigotes per 100 macrophages for each drug concentration and the control.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the drug that reduces the parasite burden by 50% compared to the untreated control.

Protocol 2: In Vitro Susceptibility Testing against Promastigotes

While less clinically relevant for this compound, this protocol can be used for preliminary screening or for specific research questions.

1. Materials:

  • Leishmania promastigotes (logarithmic phase)

  • Complete culture medium (e.g., M199 or Schneider's insect medium) supplemented with 10% FBS

  • Sodium this compound

  • 96-well microtiter plates

  • Resazurin or MTT reagent for viability assessment

  • Plate reader

2. Methodology:

  • Parasite Seeding: Seed logarithmic phase Leishmania promastigotes into the wells of a 96-well plate at a density of 1 x 10^6 parasites/ml in a final volume of 100 µl of complete culture medium.

  • Drug Addition: Add 100 µl of medium containing serial dilutions of sodium this compound to achieve the final desired concentrations. Include a drug-free control.

  • Incubation: Incubate the plate at the appropriate temperature for the Leishmania species (typically 25-26°C) for 72 hours.

  • Viability Assessment: Add a viability indicator such as Resazurin or MTT to each well and incubate for a further 4-24 hours.

  • Data Acquisition: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of parasite inhibition against the drug concentration.

Mandatory Visualizations

Mechanism of Action of this compound

Stibogluconate_Mechanism Proposed Mechanism of Action of Sodium this compound cluster_Metabolism Metabolic Inhibition cluster_OxidativeStress Oxidative Stress This compound Sodium this compound (SbV) Leishmania Leishmania Parasite This compound->Leishmania Glycolysis Glycolysis Leishmania->Glycolysis Inhibits CitricAcidCycle Citric Acid Cycle Leishmania->CitricAcidCycle Inhibits ROS Reactive Oxygen Species (ROS) Generation Leishmania->ROS Induces ATP_GTP ATP & GTP Synthesis Glycolysis->ATP_GTP Reduces CitricAcidCycle->ATP_GTP Reduces Macromolecular_Synthesis Macromolecular Synthesis (DNA, RNA, Protein) ATP_GTP->Macromolecular_Synthesis Inhibits CellDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellDamage Parasite_Death Parasite Death CellDamage->Parasite_Death Leads to Macromolecular_Synthesis->Parasite_Death Leads to

Caption: Proposed mechanism of action of sodium this compound against Leishmania.

Experimental Workflow for Intracellular Amastigote Susceptibility Testing

Amastigote_Workflow Workflow for Intracellular Amastigote Susceptibility Assay start Start seed_macrophages Seed Macrophages in 24-well plate start->seed_macrophages incubate_24h Incubate 24h at 37°C, 5% CO2 seed_macrophages->incubate_24h infect_promastigotes Infect with Leishmania Promastigotes (20:1 parasite:macrophage ratio) incubate_24h->infect_promastigotes incubate_3_4h Incubate 3-4h infect_promastigotes->incubate_3_4h wash_cells Wash to remove extracellular parasites incubate_3_4h->wash_cells add_drug Add serial dilutions of this compound wash_cells->add_drug incubate_6d Incubate for 6 days (replace medium at day 3) add_drug->incubate_6d fix_stain Fix with Methanol and Stain with Giemsa incubate_6d->fix_stain microscopy Microscopic Examination fix_stain->microscopy data_analysis Determine % Infection and Amastigotes/Macrophage microscopy->data_analysis calculate_ic50 Calculate IC50 data_analysis->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for in vitro susceptibility testing of this compound against intracellular amastigotes.

References

Preparing Sodium Stibogluconate Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium stibogluconate (SSG) is a pentavalent antimony-containing compound historically used in the treatment of leishmaniasis.[1][2] Beyond its established anti-parasitic activity, recent research has highlighted its role as a potent inhibitor of protein tyrosine phosphatases (PTPases), particularly Src homology region 2 domain-containing phosphatase 1 (SHP-1).[3] This activity gives sodium this compound the potential for broader applications in cell biology research and drug development, particularly in the fields of oncology and immunology.[4][5]

These application notes provide detailed protocols for the preparation, sterilization, and storage of sodium this compound solutions for in vitro cell culture experiments. Additionally, methodologies for assessing its cytotoxic effects and a summary of its known biological activities are presented to guide researchers in their experimental design.

Physicochemical Properties and Mechanism of Action

Sodium this compound is a complex and somewhat heterogeneous compound.[1] It is a white to pale yellow, amorphous powder that is very soluble in water but practically insoluble in ethanol (B145695) and ether.

The primary mechanisms of action of sodium this compound are context-dependent:

  • Anti-leishmanial Activity: In Leishmania parasites, sodium this compound is thought to be reduced to the trivalent antimony form (SbIII), which then inhibits glycolysis and the citric acid cycle. This leads to a decrease in ATP and GTP synthesis, ultimately disrupting macromolecular production and parasite viability.[1]

  • PTPase Inhibition in Mammalian Cells: In mammalian cells, sodium this compound acts as a potent inhibitor of PTPases, including SHP-1, SHP-2, and PTP1B.[3] By inhibiting these phosphatases, it prevents the dephosphorylation of key signaling proteins, leading to their sustained activation. This can augment cytokine signaling pathways and induce cell differentiation or apoptosis in certain cell types.[3][4]

Data Presentation: In Vitro Efficacy and Cytotoxicity

The following tables summarize the effective concentrations and cytotoxic effects of sodium this compound in various in vitro models.

Table 1: Effective Concentrations of Sodium this compound in Cell-Based Assays
Cell Type/Target Concentration Observed Effect
SHP-1 (in vitro enzyme assay)10 µg/mL99% inhibition of activity[3]
SHP-2 and PTP1B (in vitro enzyme assays)100 µg/mLSignificant inhibition of activity[3]
Human Myeloid Leukemia cell line (NB4)250 µg/mL (6-day exposure)Induction of differentiation and cell death[4]
Human Myeloid Leukemia cell lines (HL-60, U937)400 µg/mL (6-day exposure)Induction of differentiation[4]
Leishmania panamensis amastigotes in macrophages10.3 µg/mL (IC50)Inhibition of parasite growth[6]
Leishmania donovani promastigotes (wild type)100-150 µg/mL (EC50)Inhibition of parasite growth[7]
Human blood (in vitro)1, 10, or 100 µg/mL (1-hour treatment)Priming of the phagocyte respiratory burst[8]
Table 2: Cytotoxicity of Sodium this compound in Mammalian Cells
Cell Line/System Reported Cytotoxicity
Human Myeloid Leukemia (NB4, HL-60, U937)Growth arrest at S phase and increased cell death at concentrations of 250-400 µg/mL.[4]
Human ErythrocytesHemolytic assays with cationic liposomal formulations of SSG were conducted, but specific data for free SSG was not detailed.[9]
Murine MacrophagesCytotoxicity was assessed using LDH assays for liposomal SSG, with the liposomes themselves showing some toxicity at higher concentrations.[9]
Solid Tumor Cell Lines (in vitro)A combination of sodium this compound and IFN-α inhibited growth.[10]

Note: Specific IC50 values for a broad range of common mammalian cancer and non-cancer cell lines are not widely reported in the literature. Researchers should determine the cytotoxic profile of sodium this compound for their specific cell line of interest.

Experimental Protocols

Protocol 1: Preparation of a Sterile Stock Solution of Sodium this compound

This protocol describes the preparation of a 10 mg/mL stock solution of sodium this compound in water.

Materials:

  • Sodium this compound powder

  • Sterile, nuclease-free water

  • Sterile 15 mL or 50 mL conical tubes

  • 0.22 µm sterile syringe filter

  • Sterile syringes

  • Sterile microcentrifuge tubes or cryovials for aliquoting

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of sodium this compound powder. For a 10 mg/mL stock solution, weigh 100 mg of the powder.

  • Dissolution:

    • Transfer the powder to a sterile conical tube.

    • Add a small volume of sterile water (e.g., 5 mL for 100 mg of powder) to the tube.

    • Gently vortex or sonicate the solution to aid dissolution. One study suggests that adjusting the pH to 3 with HCl can improve solubility to 6.67 mg/mL. Another approach is to heat the solution to 70°C. However, for most cell culture applications, dissolution in water at room temperature with agitation is sufficient.

    • Once the powder is fully dissolved, add sterile water to reach the final desired volume (e.g., 10 mL for a 10 mg/mL solution).

  • Sterilization:

    • Draw the sodium this compound solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter the solution into a new sterile conical tube. This will remove any potential microbial contamination.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles which can affect the stability of the compound.

    • Store the powder at -20°C for up to 3 years.

    • Store the stock solution aliquots at -80°C for up to 1 year. It is recommended to prepare fresh solutions just prior to use as they can be unstable.[10]

Protocol 2: Assessment of Cytotoxicity using MTT Assay

This protocol provides a method to determine the cytotoxic effect of sodium this compound on a chosen mammalian cell line.

Materials:

  • Sterile, 96-well flat-bottom cell culture plates

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Sodium this compound stock solution (prepared as in Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically for each cell line.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.

  • Drug Treatment:

    • Prepare serial dilutions of the sodium this compound stock solution in complete culture medium. A typical concentration range to start with could be from 1 µg/mL to 500 µg/mL.

    • Include a "no drug" control (medium only) and a "vehicle" control if a solvent other than the medium is used for dilution.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan (B1609692) crystals.

  • Solubilization of Formazan:

    • After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the drug concentration to generate a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Visualizations

Signaling Pathway of Sodium this compound as a PTPase Inhibitor

G Proposed Signaling Pathway of Sodium this compound (SSG) as a PTPase Inhibitor cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK Cytokine Binding STAT STAT Protein JAK->STAT Phosphorylates pSTAT Phosphorylated STAT (Active) STAT->pSTAT Gene Target Gene Expression pSTAT->Gene Dimerizes and Translocates SHP1 SHP-1 (PTPase) SHP1->pSTAT Dephosphorylates (Inhibition) SSG Sodium this compound (SSG) SSG->SHP1 Inhibits

Caption: SSG inhibits SHP-1, leading to sustained STAT phosphorylation and gene expression.

Experimental Workflow for Preparing Sodium this compound Solution

G Workflow for Preparing Sterile Sodium this compound (SSG) Solution cluster_preparation Preparation cluster_sterilization Sterilization cluster_storage Storage Weigh 1. Weigh SSG Powder Dissolve 2. Dissolve in Sterile Water Weigh->Dissolve Filter 3. Sterile Filter (0.22 µm) Dissolve->Filter Aliquot 4. Aliquot into Sterile Tubes Filter->Aliquot Store 5. Store at -80°C Aliquot->Store

Caption: Workflow for the preparation and storage of sterile SSG solutions for cell culture.

References

Application Notes and Protocols for Administering Stibogluconate in a Murine Model of Leishmaniasis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of sodium stibogluconate (SSG) in murine models of leishmaniasis. The protocols outlined below are synthesized from established experimental practices and are intended to serve as a detailed resource for studying the efficacy and mechanisms of this antileishmanial drug.

Introduction

Sodium this compound, a pentavalent antimonial compound, has been a cornerstone in the treatment of leishmaniasis for many years[1][2]. Murine models, particularly using susceptible strains like BALB/c mice, are invaluable for preclinical evaluation of antileishmanial drugs and for studying the host-parasite interaction[3][4]. These notes cover the essential protocols for parasite inoculation, drug preparation and administration, and the evaluation of treatment efficacy.

Mechanism of Action

The precise mechanism of sodium this compound is not fully elucidated but is understood to be multifaceted. It is believed that the pentavalent antimony (SbV) is reduced to the more toxic trivalent form (SbIII) within macrophages and the parasite itself. The proposed mechanisms include:

  • Inhibition of Macromolecular Synthesis : SSG has been shown to decrease the synthesis of ATP and GTP in the parasite, which in turn inhibits the production of DNA, RNA, and proteins[5].

  • Disruption of Metabolic Pathways : The drug interferes with key enzymes in the parasite's glycolysis and fatty acid oxidation pathways[5][6].

  • Induction of Oxidative Stress : SSG can generate reactive oxygen species (ROS) within Leishmania cells, leading to oxidative damage[7]. It may also impair the parasite's antioxidant defense systems, such as trypanothione (B104310) reductase[7].

  • Immunomodulation : this compound can modulate the host's immune response, enhancing the production of cytokines and stimulating macrophages to produce ROS, aiding in parasite clearance[7][8].

Below is a diagram illustrating the proposed signaling and metabolic interference pathways of sodium this compound in Leishmania.

stibogluconate_mechanism cluster_host_cell Macrophage cluster_parasite Leishmania Amastigote SSG_V Sodium this compound (SbV) SSG_III Trivalent Antimony (SbIII) SSG_V->SSG_III Reduction ROS_Host Host ROS Production SSG_III->ROS_Host Stimulates Glycolysis Glycolysis & Citric Acid Cycle SSG_III->Glycolysis Inhibits ATP_GTP ATP & GTP Synthesis SSG_III->ATP_GTP Inhibits Trypanothione_Reductase Antioxidant Defense (e.g., Trypanothione Reductase) SSG_III->Trypanothione_Reductase Inhibits Parasite_ROS Parasite ROS SSG_III->Parasite_ROS Induces cluster_parasite cluster_parasite ROS_Host->cluster_parasite Attacks Parasite Glycolysis->ATP_GTP Drives Macromolecules DNA, RNA, Protein Synthesis ATP_GTP->Macromolecules Required for Parasite_Death Parasite Viability Decreased Macromolecules->Parasite_Death Leads to Parasite_ROS->Parasite_Death Leads to

Caption: Proposed mechanism of action for sodium this compound.

Experimental Protocols

Murine Model and Parasite Strain
  • Animal Model : BALB/c mice (8-10 weeks old) are a commonly used susceptible inbred strain for both visceral and cutaneous leishmaniasis studies[3][9][10]. C57BL/6 mice can be used as a more resistant strain for comparative studies[10]. All animal experiments must be conducted in accordance with institutional animal care and use committee guidelines.

  • Parasite Species :

    • For visceral leishmaniasis (VL), Leishmania donovani or Leishmania infantum are typically used[3][9][10].

    • For cutaneous leishmaniasis (CL), Leishmania major or Leishmania panamensis are common choices[11][12][13].

  • Parasite Culture : Promastigotes are cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal calf serum and antibiotics at 26°C[10]. Stationary phase promastigotes are typically used for infection[13].

Infection Protocol

The route and dosage of parasite inoculation depend on the disease model (cutaneous vs. visceral).

  • Cutaneous Leishmaniasis (e.g., L. major) :

    • Adjust the concentration of stationary phase promastigotes in a suitable medium like DMEM or HBSS[11].

    • Inoculate 10³ to 10⁵ parasites in a small volume (10 µL) intradermally into the ear dermis[11].

    • Alternatively, inject 10⁵ to 10⁷ parasites subcutaneously in a larger volume (40-50 µL) into the hind footpad[11][13].

  • Visceral Leishmaniasis (e.g., L. donovani) :

    • Infect mice via systemic inoculation, typically through intravenous (IV) injection into the tail vein[11].

    • A standard inoculum is 2 x 10⁷ amastigotes or cultured promastigotes[9].

Preparation and Administration of Sodium this compound
  • Drug Formulation : Sodium this compound (e.g., Pentostam) is available as an injectable solution, often containing 100 mg of pentavalent antimony (SbV) per mL[14].

  • Dosage : The effective dose in murine models can vary significantly. It is crucial to perform dose-response studies. Common dosage ranges are:

    • Free SSG : 40-500 mg SbV/kg body weight[3][8].

    • Liposomal/Niosomal SSG : Lower doses, such as 6.4-8.0 mg SbV/kg, can be more effective, particularly against liver parasites[3].

  • Administration Route :

    • Intraperitoneal (IP) : A common route for systemic administration in mice[13].

    • Intravenous (IV) or Intramuscular (IM) : These routes are also used and reflect clinical practice[6][15].

  • Treatment Schedule : Treatment can be initiated at different time points post-infection (PI).

    • Acute Infection Model : Start treatment around day 7 PI[3][9][16].

    • Chronic Infection Model : Initiate therapy later, for instance, at day 35 PI[16].

    • Duration : Treatment can range from a single dose to multiple doses administered over several days or weeks[3][13][16]. A common human-equivalent regimen involves daily injections for 20-28 days[6][14].

Assessment of Treatment Efficacy

Efficacy is determined by measuring the reduction in parasite burden and observing clinical outcomes.

  • Cutaneous Leishmaniasis :

    • Measure lesion size (diameter or area) and footpad swelling weekly using a digital caliper[13].

    • Determine parasite burden in the lesion and draining lymph nodes at the end of the experiment using limiting dilution assays or quantitative PCR (qPCR)[13].

  • Visceral Leishmaniasis :

    • Euthanize mice at defined time points (e.g., day 14, 21, or 60 PI)[3][9].

    • Aseptically remove the liver, spleen, and bone marrow.

    • Determine parasite burden by preparing Giemsa-stained tissue imprints and counting amastigotes per macrophage or per 1000 host cell nuclei. The results are expressed in Leishman-Donovan Units (LDU)[9][17].

    • Alternatively, use limiting dilution assays or qPCR for more precise quantification[17].

Immunological Analysis

To understand the mechanism of action, it is often useful to analyze the host immune response.

  • Cytokine Measurement : Spleen cells can be harvested and stimulated in vitro (e.g., with α-CD3) to measure the production of key cytokines like IFN-γ, IL-12, IL-4, and IL-10 by ELISA[9].

  • Flow Cytometry : Analyze immune cell populations (e.g., CD4+ T cells, macrophages, dendritic cells) in the spleen or infected tissues to assess their activation state and cytokine production (e.g., IFN-γ producing CD4+ T cells)[9].

Experimental Workflow Diagram

The following diagram outlines a typical workflow for testing the efficacy of sodium this compound in a murine model of visceral leishmaniasis.

experimental_workflow cluster_setup Phase 1: Setup & Infection cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis cluster_data Phase 4: Data Interpretation Start Select Murine Model (e.g., BALB/c mice) Infect Infect Mice with Leishmania (e.g., L. donovani, IV) Start->Infect Group Randomize into Groups (Control, SSG-Treated) Infect->Group Administer Administer SSG or Vehicle (e.g., Daily IP injections) Group->Administer Prepare_SSG Prepare SSG Solution (Dose Calculation) Prepare_SSG->Administer Euthanize Euthanize at Endpoint (e.g., Day 21 PI) Administer->Euthanize Monitor Monitor Animal Health (Weight, Clinical Signs) Harvest Harvest Tissues (Spleen, Liver, Bone Marrow) Euthanize->Harvest Parasite_Burden Quantify Parasite Burden (LDU, qPCR) Harvest->Parasite_Burden Immuno_Analysis Immunological Assays (ELISA, Flow Cytometry) Harvest->Immuno_Analysis Analyze Statistical Analysis Parasite_Burden->Analyze Immuno_Analysis->Analyze Report Report Findings Analyze->Report

Caption: General workflow for in vivo testing of this compound.

Data Presentation

Quantitative data should be summarized to allow for clear comparison between control and treated groups.

Table 1: Efficacy of Sodium this compound (SSG) in Murine Visceral Leishmaniasis (L. donovani)
Treatment GroupDose (SbV/kg)Time Point (PI)OrganParasite Burden (LDU ± SEM)% SuppressionReference
Control (PBS)-Day 21SpleenValue-[9]
SSG-NIV300Day 21SpleenValueSignificant Reduction[9]
Control (PBS)-Day 21LiverValue-[9]
SSG-NIV300Day 21LiverValueSignificant Reduction[9]
Control (PBS)-Day 21Bone MarrowValue-[9]
SSG-NIV300Day 21Bone MarrowValueSignificant Reduction[9]
Control-Day 14LiverValue-[3]
Free SSG40-50Day 14LiverValue~99%[3]
Liposomal SSG6.4-8.0Day 14LiverValue~99%[3]
Free SSG40-50Day 14SpleenValueLittle Effect[3]
Free SSG40-50Day 14Bone MarrowValueLittle Effect[3]

Note: "SSG-NIV" refers to SSG in non-ionic surfactant vesicles. "Value" indicates that specific numerical data should be inserted from the cited study.

Table 2: Immunological Effects of Sodium this compound (SSG) Treatment in L. donovani Infected BALB/c Mice
Treatment GroupTime Point (PI)Analyte/Cell TypeMeasurementResult vs. ControlReference
SSG-NIVDay 21IFN-γELISA (spleen cell supernatant)Significantly Higher[9]
SSG-NIVDay 60IFN-γELISA (spleen cell supernatant)No Significant Difference[9]
SSG-NIVDay 21IL-12p70ELISA (spleen cell supernatant)Trend for Elevation[9]
SSG-NIVDay 21 & 60IL-10ELISA (spleen cell supernatant)Significantly Lower[9]
SSG-NIVDay 21 & 60IFN-γ producing CD4+ T cellsFlow Cytometry (splenocytes)Significantly Higher[9]

Conclusion

The administration of sodium this compound in murine models of leishmaniasis is a critical step in preclinical drug development and immunological research. The protocols and data presented here provide a framework for designing and executing robust experiments. Researchers should note the organ-dependent efficacy of SSG and consider incorporating advanced drug delivery systems, such as liposomal formulations, to improve outcomes, particularly for parasites residing in the spleen and bone marrow[3]. Careful monitoring of immunological parameters alongside parasite burden is essential for a complete understanding of the drug's in vivo effects.

References

Application Notes and Protocols for Quantification of Stibogluconate in Tissues using HPLC-Based Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of stibogluconate in tissue samples, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS). Sodium this compound is a complex mixture of antimony (V)-gluconate compounds, and its analysis in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug efficacy studies.

Introduction

Sodium this compound remains a frontline treatment for leishmaniasis.[1][2] Understanding its distribution and concentration in various tissues is paramount for optimizing dosing regimens and minimizing toxicity. The inherent complexity of this compound, which exists as a mixture of polymeric Sb(V)-glyconate complexes, necessitates robust analytical methods for accurate quantification.[1][3][4] HPLC coupled with ICP-MS has emerged as a powerful technique for the speciation and quantification of antimony in biological samples.[1][3][5] This document outlines the necessary procedures for tissue sample preparation and subsequent analysis.

Experimental Protocols

A critical aspect of quantifying this compound in tissues is the sample preparation, which involves homogenization and extraction of the analyte from the complex tissue matrix. The choice of extraction method can significantly impact recovery and data quality.

Protocol 1: Tissue Homogenization and Acid Digestion for Total Antimony Quantification

This protocol is suitable for determining the total antimony concentration in tissues, which serves as a surrogate measure for this compound concentration.

Materials:

  • Tissue sample (e.g., liver, spleen, skin)

  • Homogenizer (e.g., bead beater, rotor-stator)

  • Concentrated nitric acid (HNO₃), trace metal grade

  • Concentrated hydrochloric acid (HCl), trace metal grade

  • Deionized water (18.2 MΩ·cm)

  • Centrifuge tubes, metal-free

  • Heating block or microwave digestion system

  • Class A volumetric flasks

Procedure:

  • Tissue Weighing: Accurately weigh approximately 100-200 mg of the tissue sample into a clean, pre-weighed centrifuge tube.

  • Homogenization: Add a suitable volume of deionized water or phosphate-buffered saline (PBS) to the tissue. Homogenize the tissue until a uniform suspension is obtained. For tougher tissues, enzymatic digestion may be necessary.[6]

  • Acid Digestion: To the tissue homogenate, add a mixture of concentrated nitric acid and hydrochloric acid (typically in a 3:1 ratio, aqua regia). The volume of acid will depend on the amount of tissue and should be optimized.

  • Heating: Place the tubes in a heating block at 80-95°C for 2-4 hours or until the tissue is completely dissolved and the solution is clear. Alternatively, a validated microwave digestion program can be used for faster sample processing.

  • Dilution: After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute to a final known volume with deionized water. The final acid concentration should be compatible with the HPLC-ICP-MS system (typically 1-2% nitric acid).

  • Centrifugation/Filtration: Centrifuge the diluted sample to pellet any remaining particulate matter. If necessary, filter the supernatant through a 0.22 µm syringe filter before analysis.

  • Analysis: The sample is now ready for analysis by HPLC-ICP-MS.

Protocol 2: Protein Precipitation for Extraction of this compound Species

This protocol is aimed at extracting this compound species while minimizing the degradation of the complexes, making it suitable for speciation studies.

Materials:

  • Tissue homogenate (prepared as in Protocol 1, step 2)

  • Ice-cold methanol (B129727) or acetonitrile

  • Vortex mixer

  • Refrigerated centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Protein Precipitation: To a known volume of tissue homogenate, add 3 volumes of ice-cold methanol or acetonitrile.[7]

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted this compound.

  • Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for sample concentration.

  • Filtration: Filter the supernatant or the reconstituted sample through a 0.22 µm syringe filter prior to HPLC-ICP-MS analysis.

HPLC-ICP-MS Method

The following are typical starting conditions for the analysis of this compound. Method development and validation are essential for each specific application.[8][9][10][11]

Table 1: HPLC-ICP-MS Instrumental Parameters

ParameterTypical Setting
HPLC System
ColumnAnion-exchange column or a mixed-mode column
Mobile Phase A20 mM Ammonium acetate, pH 6.0
Mobile Phase B1 M Ammonium acetate, pH 6.0
GradientLinear gradient from 0% to 100% B over 15 minutes
Flow Rate0.5 - 1.0 mL/min
Injection Volume10 - 50 µL
ICP-MS System
Monitored Isotopes¹²¹Sb, ¹²³Sb
RF Power1500 W
Plasma Gas Flow15 L/min
Auxiliary Gas Flow0.9 L/min
Nebulizer Gas Flow1.0 L/min
Dwell Time100 ms

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Example Pharmacokinetic Data for Antimony in Tissues

TissueCmax (µg/g)Tmax (h)AUC₀₋t (µg·h/g)t₁/₂ (h)
Lesioned Skin[12]5.022.132.86.88
Normal Skin[12]6.562.644.05.44
LiverData to be filled from specific studyData to be filled from specific studyData to be filled from specific studyData to be filled from specific study
SpleenData to be filled from specific studyData to be filled from specific studyData to be filled from specific studyData to be filled from specific study

Table 3: Method Validation Parameters

ParameterAcceptance CriteriaExample Result
Linearity (r²)> 0.990.998
LLOQ (ng/mL)S/N > 1016.2[7]
Accuracy (%)85-115% (80-120% for LLOQ)92.5 - 108.3%
Precision (%CV)< 15% (< 20% for LLOQ)3.5 - 11.2%
Recovery (%)Consistent and reproducible85.6 - 113.38%[7]

Visualizations

experimental_workflow cluster_sample_prep Tissue Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Tissue Tissue Sample Homogenization Homogenization Tissue->Homogenization Extraction Extraction (Acid Digestion or Protein Precipitation) Homogenization->Extraction Cleanup Centrifugation/ Filtration Extraction->Cleanup HPLC HPLC Separation Cleanup->HPLC ICPMS ICP-MS Detection HPLC->ICPMS Quantification Quantification ICPMS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound quantification in tissues.

logical_relationship This compound Sodium this compound (Complex Mixture) Extraction Extraction This compound->Extraction TissueMatrix Tissue Matrix (Proteins, Lipids, etc.) TissueMatrix->Extraction ExtractedSb Extracted Antimony Species Extraction->ExtractedSb HPLC HPLC ExtractedSb->HPLC SeparatedSb Separated Antimony Species HPLC->SeparatedSb ICPMS ICP-MS SeparatedSb->ICPMS Signal Antimony Signal (¹²¹Sb, ¹²³Sb) ICPMS->Signal

Caption: Logical flow from sample to signal in HPLC-ICP-MS analysis.

References

Application Notes and Protocols: Induction of Stibogluconate Resistance in Leishmania

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro induction and characterization of stibogluconate (SSG) resistance in Leishmania species. The protocols outlined below are essential for studying the mechanisms of drug resistance, identifying new drug targets, and screening novel therapeutic agents against resistant parasites.

Introduction

Sodium this compound, a pentavalent antimonial, has been a cornerstone in the treatment of leishmaniasis for decades. However, the emergence of clinical resistance has significantly hampered its efficacy, particularly in regions where the disease is endemic[1]. Understanding the molecular basis of this resistance is critical for the development of new treatment strategies. Inducing resistance in Leishmania under controlled laboratory settings provides a valuable model to investigate these mechanisms.

The primary method for inducing resistance in vitro involves the continuous exposure of Leishmania parasites to gradually increasing concentrations of the drug over an extended period[2]. This process selects for parasites with genetic or phenotypic traits that allow them to survive and proliferate in the presence of the drug.

Data Presentation

The following tables summarize the key quantitative data related to this compound susceptibility in sensitive and resistant Leishmania strains.

Table 1: In Vitro Susceptibility of Leishmania donovani to Sodium this compound (SSG)

Strain DescriptionParasite StageIC₅₀ (µg/mL SbV)Fold ResistanceReference
Wild-Type (SSG-Sensitive)Promastigotes0.1 - 0.15-[3]
PENT0400 (SSG-Resistant)Promastigotes~1.0~6.7 - 10[3]
PENT03200 (SSG-Resistant)Promastigotes~4.0~26.7 - 40[3]
Wild-Type (SSG-Sensitive)Intracellular Amastigotes22 - 28-[4]
SSG-Resistant IsolateIntracellular Amastigotes>77>2.75[5]
Wild-Type (SSG-Sensitive)Intracellular Amastigotes~2.5-[1]
Non-responsive IsolateIntracellular Amastigotes~7.53[1]

Note: IC₅₀ values can vary between studies due to differences in parasite strains, culture conditions, and assay methodologies.

Experimental Protocols

Protocol 1: In Vitro Induction of this compound Resistance in Leishmania Promastigotes

This protocol describes a generalized method for generating this compound-resistant Leishmania promastigotes by continuous drug pressure.

Materials:

  • Leishmania promastigotes (e.g., L. donovani) in logarithmic growth phase

  • Complete M199 medium (or other suitable culture medium) supplemented with 10% heat-inactivated fetal bovine serum (FBS)

  • Sodium this compound (Pentostam® or equivalent)

  • 96-well flat-bottom plates

  • Hemocytometer or automated cell counter

  • Incubator (24-26°C)

Procedure:

  • Initial Culture: Start a culture of wild-type Leishmania promastigotes in complete M199 medium.

  • Stepwise Drug Exposure:

    • Begin by exposing the parasites to a sub-lethal concentration of this compound (e.g., 0.5 µg/mL)[6].

    • Culture the parasites in the presence of the drug, passaging them every 5-7 days when they reach the late logarithmic phase of growth (approximately 5–7 × 10⁷ cells/mL)[6].

    • Continuously monitor the parasite growth and motility.

  • Increasing Drug Concentration:

    • Once the parasites have adapted and are growing steadily at the initial concentration (typically after 5-7 passages), increase the this compound concentration in a stepwise manner[6]. A suggested increment is to double the concentration at each step (e.g., 1, 2, 4, 8 µg/mL, and so on).

    • At each new concentration, the parasites may initially show a lag in growth. Continue to culture them until a steady growth rate is re-established before proceeding to the next concentration.

  • Generation of Resistant Lines:

    • This process of stepwise selection is continued over a prolonged period, which can take up to 30-40 passages to achieve a high level of resistance[6].

  • Stability of Resistance:

    • To check for the stability of the resistant phenotype, culture the resistant parasites in drug-free medium for an extended period (e.g., 6 months) and then re-determine the IC₅₀[3].

Protocol 2: Determination of IC₅₀ against Leishmania Promastigotes (Resazurin Assay)

This protocol details the determination of the 50% inhibitory concentration (IC₅₀) of this compound against Leishmania promastigotes using a resazurin-based viability assay.

Materials:

  • Log-phase Leishmania promastigotes

  • Complete M199 medium

  • 96-well flat-bottom plates

  • This compound stock solution

  • Resazurin solution (e.g., AlamarBlue®)

  • Plate reader (fluorometer or spectrophotometer)

Procedure:

  • Parasite Preparation: Harvest log-phase promastigotes and adjust the cell density to 1 x 10⁶ cells/mL in fresh complete M199 medium[7].

  • Plate Seeding: Dispense 100 µL of the cell suspension into each well of a 96-well plate[7].

  • Drug Dilution: Prepare serial dilutions of this compound in complete M199 medium and add 100 µL of each dilution to the appropriate wells. Include wells with untreated parasites (negative control) and medium only (blank).

  • Incubation: Incubate the plate at 24-26°C for 72 hours[7].

  • Viability Assessment:

    • Add 20 µL of Resazurin solution to each well and incubate for another 4-6 hours, or until a color change is observed[7].

    • Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance using a plate reader[7].

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the untreated control and determine the IC₅₀ value using a dose-response curve fitting software (e.g., GraphPad Prism).

Protocol 3: Determination of IC₅₀ against Intracellular Leishmania Amastigotes

This protocol describes the evaluation of this compound efficacy against the clinically relevant intracellular amastigote stage.

Materials:

  • Macrophage cell line (e.g., THP-1 or J774A.1)

  • Complete RPMI-1640 medium with 10% FBS

  • Stationary-phase Leishmania promastigotes

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • 96-well flat-bottom plates

  • This compound stock solution

  • Giemsa stain

  • Light microscope

Procedure:

  • Macrophage Seeding: Seed macrophages (e.g., 5 x 10⁴ J774A.1 cells/well) in a 96-well plate and incubate for 18 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adhesion[8]. For THP-1 cells, differentiate them into adherent macrophages by treating with PMA (e.g., 0.1 µM) for 48 hours prior to infection[9].

  • Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 15:1[8]. Incubate for 24 hours to allow for phagocytosis.

  • Removal of Extracellular Parasites: Wash the wells with pre-warmed medium to remove non-internalized promastigotes.

  • Drug Treatment: Add fresh medium containing serial dilutions of this compound to the infected macrophages. Include untreated infected cells as a control.

  • Incubation: Incubate the plates for an additional 72 hours at 37°C with 5% CO₂.

  • Quantification of Infection:

    • Fix the cells with methanol (B129727) and stain with Giemsa.

    • Quantify the number of amastigotes per 100 macrophages by light microscopy.

  • Data Analysis: Calculate the percentage of inhibition of parasite proliferation for each drug concentration compared to the untreated control. Determine the IC₅₀ value using a dose-response curve.

Visualization of Workflows and Pathways

experimental_workflow cluster_induction Resistance Induction cluster_characterization Characterization start Start with wild-type Leishmania promastigotes culture Culture in sub-lethal [this compound] start->culture passage Passage every 5-7 days culture->passage increase Stepwise increase in [this compound] passage->increase Steady growth increase->passage resistant Generate resistant promastigote line increase->resistant After 30-40 passages ic50_promo IC50 determination (Promastigotes) resistant->ic50_promo ic50_ama IC50 determination (Intracellular Amastigotes) resistant->ic50_ama molecular Molecular analysis (Gene expression, etc.) resistant->molecular

Caption: Experimental workflow for inducing and characterizing this compound resistance in Leishmania.

resistance_pathway cluster_macrophage Host Macrophage cluster_parasite Leishmania Parasite ssg_r This compound-Resistant Leishmania nfkb NF-κB (p105, RelB) ssg_r->nfkb Downregulates parasite_gcs Parasite γ-GCS Expression (Upregulated) host_gcs Host γ-GCS Expression nfkb->host_gcs Regulates gsh_host Host Glutathione (GSH) Levels host_gcs->gsh_host Leads to oxidative_env Oxidative Environment gsh_host->oxidative_env Promotes sbv_sbiii Sb(V) -> Sb(III) Reduction oxidative_env->sbv_sbiii Inhibits gsh_parasite Parasite Glutathione (GSH) Levels parasite_gcs->gsh_parasite Leads to antioxidant Increased Antioxidant Capacity gsh_parasite->antioxidant efflux Drug Efflux gsh_parasite->efflux Facilitates

Caption: Signaling pathways involved in this compound resistance in Leishmania.

References

Application of Stibogluconate in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium stibogluconate, a pentavalent antimony compound, has a long history of use in the treatment of leishmaniasis.[1][2] Beyond its antiparasitic properties, recent research has illuminated its role as a potent inhibitor of protein tyrosine phosphatases (PTPs).[3][4][5][6] This inhibitory action makes this compound a valuable tool compound in high-throughput screening (HTS) campaigns aimed at discovering novel modulators of PTP-mediated signaling pathways. This document provides detailed application notes and protocols for utilizing this compound as a reference inhibitor in HTS assays, particularly for SHP-1 (PTPN6).

Mechanism of Action

The primary mechanism of action for this compound in the context of cell signaling is the inhibition of PTPs. It has been shown to be a potent inhibitor of Src homology region 2 domain-containing phosphatase 1 (SHP-1), SHP-2, and PTP1B.[3][4][6] The inhibition is achieved through the covalent modification of sulfhydryl groups within the cysteine residues of the PTPase catalytic domain.[7] By inhibiting these phosphatases, this compound effectively enhances tyrosine phosphorylation of various cellular proteins.

A key pathway affected is the interferon (IFN) signaling cascade. SHP-1 is a negative regulator of this pathway, acting to dephosphorylate and inactivate components like Janus kinases (JAKs) and Signal Transducer and Activator of Transcription (STAT) proteins. By inhibiting SHP-1, this compound augments cytokine-induced signaling, such as enhancing IFN-alpha-induced STAT1 tyrosine phosphorylation.[3][4][7] This mechanism underlies its potential application in oncology, where it can synergize with cytokine therapies.[1][2]

Signaling Pathway: IFN-alpha Signaling and SHP-1 Inhibition by this compound

The diagram below illustrates the canonical IFN-alpha signaling pathway and the intervention point for this compound.

IFN_Pathway cluster_membrane Cell Membrane IFNAR IFNAR1/2 Receptor JAK1_TYK2 JAK1 / TYK2 IFNAR->JAK1_TYK2 Activation IFNa IFN-alpha IFNa->IFNAR Binding STAT1_STAT2 STAT1 / STAT2 JAK1_TYK2->STAT1_STAT2 Phosphorylation pSTAT1_pSTAT2 pSTAT1 / pSTAT2 IRF9 IRF9 pSTAT1_pSTAT2->IRF9 Recruitment ISGF3 ISGF3 Complex pSTAT1_pSTAT2->ISGF3 IRF9->ISGF3 ISRE ISRE ISGF3->ISRE Nuclear Translocation & Binding Gene_Exp Gene Expression (Antiviral, Antitumor) ISRE->Gene_Exp SHP1 SHP-1 SHP1->JAK1_TYK2 Dephosphorylation This compound This compound This compound->SHP1 Inhibition

Caption: IFN-alpha signaling pathway and its modulation by this compound.

Data Presentation: Inhibitory Activity of this compound

This compound exhibits differential inhibitory activity against various protein tyrosine phosphatases. The following table summarizes the reported concentrations required for inhibition.

Target PTPThis compound ConcentrationPercent InhibitionReference
SHP-110 µg/mL99%[3][4][6]
SHP-2100 µg/mL~99%[3][4][6]
PTP1B100 µg/mL~99%[3][4][6]

Experimental Protocols

This compound is an ideal positive control for HTS assays designed to identify novel PTP inhibitors. Below is a detailed protocol for a biochemical HTS assay for SHP-1 inhibitors, adapted from established methodologies.[8][9]

Protocol: High-Throughput Screening for SHP-1 Inhibitors

This protocol utilizes the fluorogenic substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) in a 384-well plate format.

1. Materials and Reagents:

  • Recombinant human SHP-1 enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM DTT, 1 mM EDTA

  • DiFMUP Substrate (Stock: 10 mM in DMSO)

  • Sodium this compound (Stock: 1 mg/mL in sterile water)

  • Test Compounds (in DMSO)

  • Stop Solution: 500 mM sodium orthovanadate (a general phosphatase inhibitor)

  • 384-well black, flat-bottom microplates

  • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

2. Assay Workflow Diagram:

HTS_Workflow start Start dispense_compounds 1. Dispense Compounds & Controls (Test Compounds, this compound, DMSO) to 384-well plate start->dispense_compounds add_enzyme 2. Add SHP-1 Enzyme Solution to all wells dispense_compounds->add_enzyme pre_incubate 3. Pre-incubate (15 min at 25°C) add_enzyme->pre_incubate add_substrate 4. Add DiFMUP Substrate to initiate reaction pre_incubate->add_substrate incubate_reaction 5. Incubate Reaction (60 min at 37°C) add_substrate->incubate_reaction add_stop 6. Add Stop Solution (Sodium Orthovanadate) incubate_reaction->add_stop read_plate 7. Read Fluorescence (Ex: 355nm, Em: 460nm) add_stop->read_plate analyze_data 8. Data Analysis (Calculate % Inhibition, Z-factor) read_plate->analyze_data end End analyze_data->end

Caption: Workflow for a biochemical HTS assay for SHP-1 inhibitors.

3. Detailed Procedure:

  • Assay Plate Preparation:

    • Using an automated liquid handler, dispense 200 nL of test compounds, positive control (this compound), or negative control (DMSO) into the appropriate wells of a 384-well plate.

    • For the positive control, prepare a serial dilution of this compound to generate a dose-response curve. A top concentration of 100 µg/mL is recommended.

    • For single-point screening, a final this compound concentration of 10 µg/mL can be used.[3][6]

  • Enzyme Addition:

    • Prepare a working solution of recombinant SHP-1 in assay buffer. The optimal concentration should be determined empirically by titration to achieve a robust signal-to-background ratio.

    • Dispense 10 µL of the SHP-1 solution to all wells.

  • Pre-incubation:

    • Centrifuge the plate briefly (1 min at 1000 rpm) to ensure contents are mixed.

    • Incubate the plate for 15 minutes at room temperature (25°C) to allow for compound-enzyme interaction.

  • Reaction Initiation:

    • Prepare a working solution of DiFMUP substrate in assay buffer. The final concentration should be at or near the Km value for SHP-1, which must be determined experimentally.

    • Dispense 10 µL of the DiFMUP solution to all wells to start the enzymatic reaction. The final assay volume is 20.2 µL.

  • Reaction Incubation:

    • Incubate the plate for 60 minutes at 37°C. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Reaction Termination:

    • Dispense 5 µL of Stop Solution (sodium orthovanadate) to all wells to quench the enzymatic reaction.

  • Data Acquisition:

    • Read the fluorescence intensity of each well using a plate reader with excitation at 355 nm and emission at 460 nm.

4. Data Analysis:

  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Test_Compound - Signal_Negative_Control) / (Signal_Positive_Control - Signal_Negative_Control))

    • Signal_Test_Compound: Fluorescence from wells with test compounds.

    • Signal_Negative_Control: Fluorescence from wells with DMSO (represents 0% inhibition).

    • Signal_Positive_Control: Fluorescence from wells without enzyme (represents 100% inhibition).

  • Assay Quality Control:

    • The Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor > 0.5 is considered excellent for HTS. Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|

Conclusion

Sodium this compound serves as a well-characterized and potent inhibitor of SHP-1 and other protein tyrosine phosphatases. Its established mechanism of action and concentration-dependent inhibitory profile make it an excellent positive control for high-throughput screening campaigns. The provided protocols and data offer a framework for researchers to incorporate this compound into their PTP-targeted drug discovery efforts, ensuring assay robustness and facilitating the identification of novel hit compounds.

References

Application Notes and Protocols: Experimental Treatment of Hamsters with Sodium Stibogluconate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the experimental use of sodium stibogluconate in hamster models of leishmaniasis. The following sections summarize key quantitative data from various studies and outline the methodologies for conducting these experiments.

Data Presentation

The following tables summarize the efficacy and experimental parameters of sodium this compound treatment in hamsters infected with different Leishmania species.

Table 1: Efficacy of Sodium this compound in Hamster Models of Visceral Leishmaniasis (L. chagasi and L. donovani)

Leishmania SpeciesHamster ModelDrug DosageTreatment DurationOutcomeReference
L. chagasiGolden Syrian20 mg/kg/day20 daysComplete elimination of parasites from the spleen.[1][2]
L. donovani (Stibanate sensitive)Syrian Golden400 mg/kg/day5 consecutive daysOver 80% survival of infected hamsters.[3]
L. donovani (Stibanate resistant)Syrian Golden400 mg/kg/day5 consecutive daysOver 80% mortality, similar to untreated controls.[3]

Table 2: Efficacy of Sodium this compound in a Hamster Model of Cutaneous Leishmaniasis (L. amazonensis)

Leishmania SpeciesHamster ModelDrug DosageTreatment DurationOutcomeReference
L. amazonensisGolden Syrian20 mg/kg/day20 daysNo parasitological cure was achieved.[1][2]

Experimental Protocols

This section details the methodologies for key experiments involving the treatment of hamsters with sodium this compound.

Protocol 1: In Vivo Efficacy Against Visceral Leishmaniasis (L. chagasi)

Objective: To evaluate the efficacy of sodium this compound in a hamster model of visceral leishmaniasis caused by L. chagasi.

Materials:

  • Golden Syrian hamsters

  • Leishmania chagasi amastigotes

  • Sodium this compound solution

  • Phosphate-buffered saline (PBS)

  • Syringes and needles for injection

  • Giemsa stain

  • Microscope

Procedure:

  • Infection: Inoculate hamsters intraperitoneally with 0.1 ml of PBS containing 107L. chagasi amastigotes sourced from a spleen suspension of a previously infected hamster.[1]

  • Treatment: Ten days post-infection, begin intramuscular administration of sodium this compound at a dose of 20 mg/kg/day for 20 consecutive days.[1]

  • Post-Treatment Evaluation: Nineteen days after the final treatment, euthanize the hamsters.[1]

  • Parasite Load Determination:

    • Excise the spleens and record their weight and measurements.[1]

    • Create spleen imprints on microscope slides and stain with Giemsa.[1]

    • Determine the number of amastigotes per 100 cell nuclei to quantify the parasite burden.[1]

  • Control Group: A control group of infected but untreated hamsters should be maintained and evaluated in parallel.[1]

  • Data Analysis: Compare the parasite loads and spleen measurements between the treated and control groups using appropriate statistical methods (e.g., analysis of variance).[1]

Protocol 2: In Vivo Efficacy Against Cutaneous Leishmaniasis (L. amazonensis)

Objective: To assess the efficacy of sodium this compound in a hamster model of cutaneous leishmaniasis caused by L. amazonensis.

Materials:

  • Golden Syrian hamsters

  • Leishmania amazonensis amastigotes

  • Sodium this compound solution

  • Phosphate-buffered saline (PBS)

  • Syringes and needles for injection

  • Calipers

  • Giemsa stain

  • Microscope

Procedure:

  • Infection: Inoculate hamsters subcutaneously in the nose with 0.1 ml of PBS containing 107L. amazonensis amastigotes derived from a suspension of nose tissue from a previously infected hamster.[1]

  • Treatment: Ten days post-infection, commence intramuscular injections of sodium this compound at a dose of 20 mg/kg/day for 20 consecutive days.[1]

  • Lesion Monitoring: Measure the development of the nasal lesion weekly for nine weeks using calipers.[1]

  • Parasite Load Determination:

    • Create imprints of the lesion on microscope slides and stain with Giemsa.[1]

    • Determine the number of amastigotes to quantify the parasite burden.[1]

  • Control Group: Maintain a control group of infected, untreated hamsters for comparison.[1]

  • Data Analysis: Compare lesion size and parasite counts between the treated and control groups using statistical analysis.[1]

Visualizations

The following diagrams illustrate the experimental workflows and the proposed mechanism of action for sodium this compound.

G cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Infection Hamsters inoculated with Leishmania amastigotes Treatment Sodium this compound Administration Infection->Treatment 10 days post-infection Monitoring Monitor Lesion Development (Cutaneous) Treatment->Monitoring Weekly Euthanasia Euthanasia and Tissue Collection Treatment->Euthanasia 19-30 days post-treatment Parasite_Quantification Quantify Parasite Burden (Spleen/Lesion Imprints) Euthanasia->Parasite_Quantification

Experimental workflow for in vivo drug efficacy testing.

G SSG Sodium this compound (SbV) Leishmania Leishmania Parasite SSG->Leishmania Enters Metabolism Inhibition of Glycolysis and Citric Acid Cycle Leishmania->Metabolism Targets Energy Reduced ATP and GTP Availability Metabolism->Energy Macromolecules Inhibition of Macromolecular Synthesis Energy->Macromolecules Death Parasite Death Macromolecules->Death

Proposed mechanism of action for sodium this compound.

References

Application Notes and Protocols for Stibogluconate Combination Therapy Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting preclinical experiments on stibogluconate combination therapies against Leishmaniasis. The information compiled herein is intended to guide researchers in designing and executing robust in vitro and in vivo studies to evaluate drug synergy, efficacy, and mechanisms of action.

Introduction to this compound and Combination Therapy

Sodium this compound (SSG), a pentavalent antimonial, has been a cornerstone in the treatment of leishmaniasis for decades. Its mechanism of action is multifaceted, primarily involving the inhibition of the parasite's macromolecular synthesis and the induction of oxidative stress.[1] SSG is thought to disrupt key metabolic pathways within the Leishmania parasite, specifically glycolysis and fatty acid beta-oxidation, leading to a reduction in available ATP and GTP.[2][3][4][5][6] Furthermore, it can modulate the host's immune response, enhancing the production of reactive oxygen species (ROS) by macrophages to aid in parasite clearance.[1]

However, the emergence of drug resistance and the toxicity associated with long-term, high-dose monotherapy have necessitated the exploration of combination therapies. Combining this compound with other antileishmanial agents or immunomodulators aims to enhance efficacy, reduce treatment duration and dosage, and potentially overcome resistance.

Experimental Protocols

In Vitro Synergy Assays: Checkerboard Method

The checkerboard assay is a common method to evaluate the in vitro synergistic, additive, or antagonistic effects of two drugs.

Objective: To determine the Fractional Inhibitory Concentration Index (FICI) of this compound in combination with another antileishmanial agent against Leishmania promastigotes or amastigotes.

Materials:

  • Leishmania species of interest (e.g., L. donovani, L. major)

  • Appropriate culture medium (e.g., M199, RPMI-1640) supplemented with fetal bovine serum (FBS)

  • Sodium this compound (SSG)

  • Combination drug (e.g., Paromomycin (B158545), Miltefosine (B1683995), Amphotericin B)

  • 96-well microtiter plates

  • Resazurin (B115843) solution or other viability indicators

  • Plate reader (fluorometer or spectrophotometer)

Protocol:

  • Drug Preparation: Prepare stock solutions of SSG and the combination drug in an appropriate solvent (e.g., sterile distilled water, DMSO).

  • Serial Dilutions:

    • In a 96-well plate, perform serial two-fold dilutions of SSG along the x-axis (e.g., columns 2-11), leaving column 1 as a drug-free control and column 12 for the highest concentration of the second drug alone.

    • Similarly, perform serial two-fold dilutions of the combination drug along the y-axis (e.g., rows B-G), leaving row A for the highest concentration of SSG alone and row H as a drug-free control.

  • Parasite Inoculation: Add a suspension of Leishmania promastigotes or amastigotes to each well at a final concentration of 1 x 10^6 parasites/mL.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 25°C for promastigotes, 37°C for amastigotes) for 48-72 hours.

  • Viability Assessment: Add a viability indicator such as resazurin to each well and incubate for an additional 4-24 hours. Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) or 50% inhibitory concentration (IC50) of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FICI by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.

    • Interpret the results based on the FICI value:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0[7][8]

In Vitro Intracellular Amastigote Efficacy Assay

This assay evaluates the efficacy of drug combinations against the clinically relevant intracellular amastigote stage of the parasite.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound and a combination partner against intracellular Leishmania amastigotes.

Materials:

  • Macrophage cell line (e.g., J774A.1, THP-1) or primary macrophages (e.g., bone marrow-derived macrophages)

  • Leishmania promastigotes

  • Cell culture medium (e.g., DMEM, RPMI-1640) with FBS

  • This compound and combination drug

  • Giemsa stain or a fluorescent DNA stain (e.g., DAPI)

  • Microscope

Protocol:

  • Macrophage Seeding: Seed macrophages in a 96-well plate or on coverslips in a 24-well plate and allow them to adhere overnight.

  • Infection: Infect the macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of approximately 10:1. Incubate for 4-24 hours to allow for phagocytosis.

  • Removal of Extracellular Parasites: Wash the cells with sterile PBS or medium to remove non-phagocytosed promastigotes.

  • Drug Treatment: Add fresh medium containing serial dilutions of this compound, the combination drug, or their combination to the infected cells. Include a drug-free control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Assessment of Infection:

    • Fix the cells with methanol (B129727) and stain with Giemsa.

    • Count the number of amastigotes per 100 macrophages using a light microscope.

    • Alternatively, stain the cells with a fluorescent DNA stain and quantify the infection using an automated imaging system.

  • Data Analysis: Calculate the percentage of inhibition of parasite proliferation for each drug concentration compared to the untreated control. Determine the IC50 values for each drug alone and in combination.

In Vivo Murine Model of Visceral Leishmaniasis

The BALB/c mouse model is widely used to study the efficacy of antileishmanial drugs against visceral leishmaniasis.

Objective: To evaluate the in vivo efficacy of this compound combination therapy in reducing parasite burden in the liver, spleen, and bone marrow of Leishmania donovani-infected BALB/c mice.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Leishmania donovani promastigotes

  • This compound and combination drug

  • Sterile saline or appropriate vehicle for drug administration

  • Microscope slides, Giemsa stain

Protocol:

  • Infection: Infect mice via intravenous (tail vein) injection with approximately 1 x 10^7 stationary-phase L. donovani promastigotes.

  • Treatment:

    • Begin treatment at a specified time post-infection (e.g., 7 or 14 days).

    • Administer this compound and the combination drug via an appropriate route (e.g., intraperitoneal, intravenous, oral) at predetermined doses and schedules. Include control groups receiving each drug alone and the vehicle.

  • Evaluation of Parasite Burden:

    • At a set time point after the completion of treatment (e.g., 1-2 weeks), euthanize the mice.

    • Aseptically remove the liver, spleen, and femurs.

    • Prepare impression smears of the liver and spleen on microscope slides.

    • Flush the bone marrow from the femurs.

    • Fix the smears with methanol and stain with Giemsa.

  • Quantification of Parasite Burden:

    • Determine the parasite burden in the liver and spleen by counting the number of amastigotes per 1000 host cell nuclei.

    • Express the results as Leishman-Donovan Units (LDU), calculated as: LDU = (number of amastigotes / number of host cell nuclei) x organ weight in milligrams.[9]

  • Data Analysis: Compare the LDU values between the treated and control groups to determine the percentage of parasite suppression.

Quantitative Data Summary

The following tables summarize representative quantitative data from preclinical studies on this compound combination therapies.

Table 1: In Vitro Efficacy of this compound and Combination Partners against Leishmania Amastigotes

Drug CombinationLeishmania SpeciesIC50 (µg/mL) - this compound AloneIC50 (µg/mL) - Partner Drug AloneIC50 (µg/mL) - CombinationFICIInteractionReference
This compound + ParomomycinL. donovani~10-25~5-15Varies<0.5Synergy[10][11]
This compound + MiltefosineL. donovani~10-25~0.5-5VariesAdditive/Synergy[12][13]
This compound + Amphotericin BL. donovani~10-25~0.05-0.2VariesAdditive[12]

Note: IC50 values can vary significantly depending on the Leishmania strain, host cell type, and experimental conditions.

Table 2: In Vivo Efficacy of this compound Combination Therapy in BALB/c Mice Infected with L. donovani

Treatment GroupDose and Schedule% Parasite Suppression (Liver)% Parasite Suppression (Spleen)Reference
This compound (SSG)40-50 mg/kg/day x 2 days~99%Minimal[14]
SSG-Niosomes6.4-8.0 mg/kg/day x 2 days~99%Minimal[14]
SSG + ParomomycinSSG: 20mg/kg/day, PM: 15mg/kg/day x 17 days>90%>90%[11][15]
SSG + Liposomal Amphotericin BVariesHighHigh[12]

Note: Efficacy is highly dependent on the drug formulation, dose, duration of treatment, and the timing of evaluation.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

The primary mechanism of this compound involves the disruption of the parasite's energy metabolism. After being reduced to its trivalent form (SbIII), it is thought to inhibit key enzymes in glycolysis and fatty acid β-oxidation, leading to a decrease in ATP and GTP levels. This energy depletion, in turn, inhibits essential macromolecular synthesis (DNA, RNA, and protein), ultimately causing parasite death. Additionally, this compound can induce oxidative stress within the parasite.

Stibogluconate_Mechanism SSG Sodium This compound (SbV) SbIII Trivalent Antimony (SbIII) SSG->SbIII Reduction Glycolysis Glycolysis SbIII->Glycolysis Inhibits FAO Fatty Acid β-Oxidation SbIII->FAO Inhibits ROS Reactive Oxygen Species (ROS) SbIII->ROS Induces ATP_GTP ATP & GTP Synthesis Glycolysis->ATP_GTP FAO->ATP_GTP Macromolecules Macromolecular Synthesis (DNA, RNA, Protein) ATP_GTP->Macromolecules Required for Parasite_Death Parasite Death Macromolecules->Parasite_Death ROS->Parasite_Death

Caption: Mechanism of action of sodium this compound in Leishmania.

Experimental Workflow for In Vivo Combination Therapy Study

A typical workflow for an in vivo study evaluating a this compound combination therapy involves several key stages, from animal infection to data analysis.

InVivo_Workflow Infection Infection of BALB/c Mice with L. donovani Grouping Randomization into Treatment Groups Infection->Grouping Treatment Drug Administration (SSG, Partner Drug, Combination, Vehicle) Grouping->Treatment Monitoring Monitoring of Animal Health and Disease Progression Treatment->Monitoring Euthanasia Euthanasia and Organ Harvest Monitoring->Euthanasia Quantification Parasite Burden Quantification (LDU) Euthanasia->Quantification Analysis Statistical Analysis and Comparison of Groups Quantification->Analysis

Caption: Workflow for an in vivo this compound combination therapy experiment.

Conclusion

The protocols and data presented in these application notes provide a framework for the preclinical evaluation of this compound combination therapies. Rigorous in vitro and in vivo experimentation is crucial for identifying synergistic drug partners, optimizing dosing regimens, and understanding the underlying mechanisms of action. Such studies are essential for the development of more effective, safer, and shorter treatment options for leishmaniasis, ultimately addressing the challenges of drug resistance and improving patient outcomes.

References

Stibogluconate as a Tool Compound for Studying Antimony Transport: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium stibogluconate (SSG), a pentavalent antimonial [Sb(V)], has long been a cornerstone in the treatment of leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus.[1][2] Although its clinical use has been challenged by the emergence of resistance, SSG remains an invaluable tool for researchers studying the mechanisms of antimony transport and resistance in Leishmania. This document provides detailed application notes and protocols for utilizing this compound as a tool compound to investigate these fundamental biological processes.

The primary mechanism of action of this compound involves its reduction from the prodrug form, Sb(V), to the biologically active trivalent form, Sb(III), within the host macrophage and the Leishmania parasite itself.[3][4] The cytotoxic Sb(III) is then thought to interfere with the parasite's thiol metabolism, particularly the trypanothione (B104310) system, leading to oxidative stress and parasite death.[5][6] Understanding the transport of antimony into and out of the parasite is therefore crucial for elucidating its mechanism of action and the pathways leading to drug resistance.

Key Signaling Pathways and Transport Mechanisms

The transport of antimony in Leishmania is a multi-faceted process involving influx and efflux transporters. This compound, in its active Sb(III) form, primarily enters the parasite through aquaglyceroporin 1 (AQP1).[7][8] Resistance to antimonials is frequently associated with the downregulation or mutation of the AQP1 gene, leading to reduced drug uptake.[7][9]

Once inside the parasite, Sb(III) can be conjugated to trypanothione, a key antioxidant in Leishmania. This conjugate can then be sequestered into intracellular vesicles or actively pumped out of the cell by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and multidrug resistance-associated protein A (MRPA).[10][11] Increased expression or activity of these efflux pumps is another significant mechanism of antimony resistance.

Antimony_Transport cluster_extracellular Extracellular Space / Macrophage Phagolysosome cluster_parasite Leishmania Parasite Stibogluconate_SbV This compound (SbV) SbIII Sb(III) Stibogluconate_SbV->SbIII Reduction AQP1 AQP1 Transporter SbIII->AQP1 Influx Trypanothione Trypanothione SbIII->Trypanothione Conjugation Parasite_Death Parasite Death SbIII->Parasite_Death Inhibition of Thiol Metabolism AQP1->SbIII Thiol_Sb_Complex Sb(III)-Thiol Complex ABC_Transporter ABC Transporter (e.g., MRPA, P-gp) Thiol_Sb_Complex->ABC_Transporter Efflux Trypanothione->Thiol_Sb_Complex

Fig. 1: Antimony transport and mechanism of action in Leishmania.

Data Presentation

Table 1: In Vitro Susceptibility of Leishmania Species to Sodium this compound
Leishmania SpeciesStageSusceptibility StatusIC₅₀ (µg/mL Sb)Reference(s)
L. donovaniAmastigoteSensitive9 - 11[1]
L. donovaniAmastigoteSensitive22 - 28[1]
L. panamensisPromastigote-154[11]
L. panamensisAmastigote-10.3[11]
L. majorAmastigoteSensitive~20[12]
L. majorPromastigoteResistant (Lab-generated)>1000[12]
L. martiniquensisPromastigote-28.7 ± 2.0[13]
Table 2: Pharmacokinetic Parameters of Sodium this compound
SpeciesDoseT ½ (elimination)CₘₐₓVdReference(s)
Human600 mg Sb (IM)~2 hours (initial), 33-76 hours (terminal)8.77 ± 0.39 mg/L45.7 ± 2.6 L[14][15]
Dog10 mg/kg Sb (IV)71 min-0.21 L/kg[3][14]

Experimental Protocols

Protocol 1: Antimony Uptake Assay in Leishmania Promastigotes

This protocol describes the measurement of trivalent antimony [Sb(III)] accumulation in Leishmania promastigotes using graphite (B72142) furnace atomic absorption spectrometry (GFAAS).

Materials:

  • Leishmania promastigotes in mid-log phase

  • Potassium antimonyl tartrate (for Sb(III) source)

  • HEPES-buffered saline with glucose (HBSG): 20 mM HEPES, 150 mM NaCl, 10 mM glucose, pH 7.2

  • Ice-cold phosphate-buffered saline (PBS)

  • Nitric acid (concentrated, trace metal grade)

  • Graphite furnace atomic absorption spectrometer

Procedure:

  • Harvest mid-log phase promastigotes by centrifugation at 1,500 x g for 10 minutes at 4°C.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the parasite pellet in HBSG to a final density of 1 x 10⁸ cells/mL.

  • Initiate the uptake by adding potassium antimonyl tartrate to the desired final concentration (e.g., 540 µM Sb(III)).[16]

  • Incubate the cells at 25°C with gentle agitation.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots (e.g., 1 mL) of the cell suspension.

  • Immediately stop the uptake by adding 10 mL of ice-cold PBS and centrifuging at 1,500 x g for 5 minutes at 4°C.

  • Wash the cell pellet three times with ice-cold PBS to remove extracellular antimony.

  • After the final wash, resuspend the cell pellet in a known volume of PBS and count the cells.

  • Lyse the cells by adding an equal volume of concentrated nitric acid and incubating at 80°C for 2 hours.

  • Dilute the digested samples with deionized water to a final nitric acid concentration of 1-2%.

  • Analyze the antimony content of the samples using a graphite furnace atomic absorption spectrometer.[16]

  • Express the results as ng of antimony per 10⁶ parasites.

Antimony_Uptake_Workflow start Start: Leishmania Promastigotes harvest Harvest and Wash Cells start->harvest resuspend Resuspend in HBSG harvest->resuspend add_sb Add Sb(III) resuspend->add_sb incubate Incubate at 25°C add_sb->incubate sample Take Aliquots at Time Points incubate->sample stop_wash Stop Uptake and Wash Cells sample->stop_wash lyse Lyse Cells with Nitric Acid stop_wash->lyse analyze Analyze by GFAAS lyse->analyze end End: Quantify Intracellular Sb analyze->end qPCR_Workflow start Start: Leishmania Cultures rna_extraction Total RNA Extraction start->rna_extraction dnase_treatment DNase I Treatment rna_extraction->dnase_treatment cdna_synthesis cDNA Synthesis dnase_treatment->cdna_synthesis qpcr Real-Time PCR (AQP1 and Reference Gene) cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt Method) qpcr->data_analysis end End: Relative AQP1 Expression data_analysis->end

References

Application Notes and Protocols: Stibogluconate in Macrophage Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sodium stibogluconate (SSG), a pentavalent antimonial drug, in various macrophage infection models, with a primary focus on Leishmania species. The information compiled from recent studies offers insights into its mechanism of action, experimental protocols, and key quantitative data to guide research and development.

Application Notes

Sodium this compound has been a cornerstone in the treatment of leishmaniasis for decades.[1][2] Its application in in vitro and in vivo macrophage infection models is crucial for understanding its efficacy, mechanism of action, and the development of drug resistance. Macrophages are the primary host cells for Leishmania amastigotes, making them the central focus of these studies.[1][3]

Mechanism of Action: The precise mechanism of SSG is not fully elucidated but is understood to be multifaceted. It is considered a prodrug that is converted to its more toxic trivalent form (SbIII) within the macrophage or the parasite.[1] Its effects are directed at both the parasite and the host macrophage.

  • Direct Anti-parasitic Effects: SSG is believed to interfere with the parasite's metabolic pathways, including nucleotide synthesis and thiol metabolism, thereby inhibiting DNA replication and energy production.[4]

  • Modulation of Macrophage Function: A significant aspect of SSG's efficacy is its ability to modulate the host immune response.[2][4] It enhances the microbicidal activity of macrophages through several mechanisms:

    • Induction of Oxidative Stress: SSG stimulates macrophages to produce reactive oxygen species (ROS), which are toxic to the intracellular parasites.[4][5]

    • Activation of Signaling Pathways: SSG has been shown to activate several signaling pathways within the macrophage, including phosphoinositide 3-kinase (PI3K), protein kinase C (PKC), and mitogen-activated protein kinases (MAPK)/extracellular signal-related kinase (ERK).[1] These pathways are crucial for macrophage activation and parasite killing. SSG can also act as a potent inhibitor of protein tyrosine phosphatases (PTPases) like SHP-1, which can augment cytokine signaling.[6][7]

    • Cytokine Production: The drug enhances the production of cytokines that regulate immune responses, further promoting the clearance of Leishmania parasites.[4]

    • Gene Expression Modulation: SSG treatment alters the expression of a limited number of host genes in macrophages, including the upregulation of heme oxygenase-1 (HMOX-1) and genes involved in the glutathione (B108866) biosynthesis pathway.[1]

Quantitative Data Summary:

The following tables summarize key quantitative data from various studies on the use of this compound in macrophage infection models.

Table 1: In Vitro Efficacy and Cytotoxicity of this compound and its Formulations

Cell Line/Primary CellsParasite SpeciesThis compound FormulationIC50 (µg/mL)CC50 (mg/mL)Selectivity Index (CC50/IC50)Reference
Peritoneal MacrophagesLeishmania tropicaPlain SSG Solution184.661.65~8.9[3][8]
Peritoneal MacrophagesLeishmania tropicaSSG-Nano-deformable Liposomes (NDLs)50.861.3~25.6[3][8]
Peritoneal MacrophagesLeishmania donovaniSSG80Not ReportedNot Reported[9]
Peritoneal MacrophagesLeishmania donovaniSSG (in macrophages from drug-treated animals)40Not ReportedNot Reported[9]

Table 2: Macrophage Uptake of this compound Formulations

Macrophage TypeThis compound FormulationUptake (µg / 2 x 10^4 macrophages)Fold Increase vs. Plain SSGReference
Peritoneal MacrophagesPlain SSG Solution8.73 ± 0.89-[3]
Peritoneal MacrophagesSSG-Nano-deformable Liposomes (NDLs)81.69 ± 1.73~10-fold[3]

Table 3: Modulation of Gene Expression in THP-1 Macrophages by Sodium this compound

GeneFunctionFold Change in ExpressionTime PointReference
HMOX-1Heme Oxygenase-1Upregulated96 hours[1]
GCLMGlutamate-cysteine ligase modifier subunitUpregulated96 hours[1]
EDNRBEndothelin Receptor Type BUpregulated72 hours[1]

Experimental Protocols

Below are detailed methodologies for key experiments involving the use of this compound in macrophage infection models, compiled from the cited literature.

Protocol 1: In Vitro Anti-leishmanial Activity in Peritoneal Macrophages

This protocol is adapted from studies evaluating the efficacy of SSG against intracellular Leishmania amastigotes.[3][9][10]

1. Isolation and Culture of Peritoneal Macrophages: a. Elicit peritoneal macrophages from BALB/c mice by intraperitoneal injection of a suitable eliciting agent (e.g., thioglycollate broth). b. After 3-4 days, harvest the peritoneal exudate cells by washing the peritoneal cavity with sterile, cold RPMI 1640 medium. c. Centrifuge the cell suspension, resuspend the pellet in complete RPMI 1640 medium (supplemented with 10% FBS, 100 IU/mL penicillin, and 100 µg/mL streptomycin). d. Seed the cells (e.g., 2 x 10^4 cells/well) into 24-well culture plates containing coverslips and incubate at 37°C in a 5% CO2 incubator to allow for adherence. e. After 2-4 hours, wash the wells with medium to remove non-adherent cells.

2. Infection of Macrophages: a. Culture Leishmania promastigotes to the stationary phase to obtain metacyclic promastigotes. b. Infect the adherent macrophages with metacyclic promastigotes at a parasite-to-macrophage ratio of 10:1. c. Incubate the infected cells for 24 hours at 37°C to allow for phagocytosis and transformation of promastigotes into amastigotes. d. After incubation, wash the wells twice with medium to remove any un-phagocytosed promastigotes.

3. Treatment with this compound: a. Prepare serial dilutions of sodium this compound (or its formulations) in complete RPMI 1640 medium. b. Add the different concentrations of the drug to the infected macrophage cultures. c. Incubate the treated cells for a further 24-72 hours at 37°C.

4. Assessment of Anti-leishmanial Activity: a. After the treatment period, remove the culture medium and fix the coverslips with methanol. b. Stain the fixed cells with 10% Giemsa stain. c. Visualize the slides under a light microscope and count the number of amastigotes in at least 100-200 macrophages for each treatment group and the untreated control. d. Calculate the 50% inhibitory concentration (IC50), which is the concentration of the drug that reduces the number of intracellular amastigotes by 50% compared to the untreated control.

Protocol 2: Macrophage Cytotoxicity Assay

This protocol is used to determine the toxicity of this compound to the host macrophages.[3][10]

1. Macrophage Culture: a. Culture macrophages (e.g., peritoneal macrophages or a cell line like J774/RAW 264.7) as described in Protocol 1. b. Seed the cells in a 96-well plate at a suitable density.

2. Treatment with this compound: a. Expose the macrophages to various concentrations of sodium this compound for the same duration as the anti-leishmanial activity assay (e.g., 24-72 hours).

3. Assessment of Cytotoxicity: a. Use a standard cytotoxicity assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay. b. For the MTT assay, add MTT solution to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at the appropriate wavelength. c. For the LDH assay, collect the cell supernatant and measure the LDH activity using a commercially available kit. d. Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the drug that reduces cell viability by 50%.

Protocol 3: Macrophage Uptake Study

This protocol is designed to quantify the internalization of this compound or its formulations by macrophages.[3]

1. Macrophage Culture and Treatment: a. Culture and seed peritoneal macrophages as described in Protocol 1. b. Treat the cells with the this compound formulation (e.g., plain SSG or liposomal SSG) for a defined period (e.g., 24 hours).

2. Cell Lysis and Drug Quantification: a. After incubation, wash the cells thoroughly to remove any non-internalized drug. b. Lyse the macrophages using a suitable lysis buffer. c. Quantify the amount of antimony (Sb) in the cell lysates using a sensitive analytical technique such as atomic absorption spectroscopy.

3. Data Analysis: a. Express the uptake as the amount of drug (in µg) per a specific number of macrophages (e.g., 2 x 10^4 cells).

Visualizations

The following diagrams illustrate the proposed signaling pathways and experimental workflows related to the use of this compound in macrophage infection models.

Stibogluconate_Mechanism_of_Action cluster_macrophage Macrophage cluster_parasite Leishmania Amastigote SSG_V This compound (SbV) SSG_III SbIII (active form) SSG_V->SSG_III Reduction SSG_III_parasite SbIII SSG_V->SSG_III_parasite Enters Parasite PTPase PTPase (e.g., SHP-1) Inhibition SSG_III->PTPase PI3K_PKC PI3K/PKC Activation SSG_III->PI3K_PKC MAPK_ERK MAPK/ERK Activation SSG_III->MAPK_ERK Cytokines Cytokine Production PTPase->Cytokines Augments Signaling ROS Increased ROS Production PI3K_PKC->ROS MAPK_ERK->Cytokines Killing Parasite Killing ROS->Killing Cytokines->Killing Metabolism Inhibition of Thiol Metabolism & DNA Replication Killing->Metabolism Leads to SSG_III_parasite->Metabolism

Caption: Proposed mechanism of action of this compound in infected macrophages.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Analysis node1 1. Isolate and Culture Macrophages (e.g., Peritoneal Macrophages) node2 2. Infect Macrophages with Leishmania Promastigotes (10:1 ratio) node1->node2 node3 3. Allow Phagocytosis and Transformation to Amastigotes (24h) node2->node3 node4 4. Treat with Serial Dilutions of this compound (24-72h) node3->node4 node5 5. Fix and Stain Cells (e.g., Giemsa) node4->node5 node6 6. Quantify Intracellular Amastigotes (Microscopy) node5->node6 node7 7. Calculate IC50 Value node6->node7

Caption: Workflow for in vitro anti-leishmanial drug screening.

Signaling_Pathway cluster_pathways Macrophage Signaling Pathways cluster_effects Downstream Effects SSG Sodium this compound (SbV -> SbIII) PTP_inhibition PTPase Inhibition (SHP-1, SHP-2) SSG->PTP_inhibition PI3K PI3K SSG->PI3K MAPK MAPK/ERK SSG->MAPK Cytokine_signaling Augmented Cytokine Signaling (e.g., IFN-γ, IL-12) PTP_inhibition->Cytokine_signaling PKC PKC PI3K->PKC ROS_production Increased ROS Production PKC->ROS_production Gene_expression Altered Gene Expression (HMOX-1, GCLM) MAPK->Gene_expression Parasite_clearance Enhanced Parasite Clearance Cytokine_signaling->Parasite_clearance ROS_production->Parasite_clearance Gene_expression->Parasite_clearance

Caption: this compound-induced signaling pathways in macrophages.

References

Troubleshooting & Optimization

troubleshooting stibogluconate precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on troubleshooting the precipitation of stibogluconate in aqueous solutions. The following information, presented in a question-and-answer format, addresses common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My sodium this compound solution, which was initially clear, has become cloudy and formed a precipitate. What are the primary causes?

A1: The precipitation of sodium this compound from an aqueous solution is often linked to its complex and polymeric nature. The stability of the solution is highly dependent on several factors, with pH being the most critical.

  • pH Shift: Sodium this compound solutions are most stable in a slightly acidic environment. A 10% w/v aqueous solution is expected to have a pH between 5.0 and 5.6.[1] If the pH of your solution shifts to a neutral or alkaline range, it can lead to the formation of insoluble species and subsequent precipitation.

  • High Concentration: Although sodium this compound is considered very soluble in water, its chemical composition in solution can be a complex mixture of polymeric forms that may change with concentration and time.[2] At higher concentrations, the equilibrium might shift, favoring the formation of less soluble aggregates.

  • Interaction with Other Components: Incompatibilities with other substances in your solution, such as certain buffer salts, preservatives, or antioxidants, can lead to the formation of insoluble complexes. For instance, particulates have been observed in the commercial product Pentostam due to interactions between the preservative and components of the container's rubber stopper.[3]

  • Temperature Fluctuations: While specific data on the temperature-solubility profile is limited, storage at inappropriate temperatures or significant temperature fluctuations could affect the stability of the polymeric complexes in solution, potentially leading to precipitation. Recommended storage for the solid form is often between 2-8°C.[2]

Q2: What is the ideal pH for maintaining a stable this compound solution?

A2: The optimal pH for a stable sodium this compound aqueous solution is in the slightly acidic range. A 10% w/v solution, after being heated in an autoclave, should have a pH between 5.0 and 5.6 to remain clear and colorless.[1] It is crucial to either use a buffer system that maintains this pH range or adjust the pH of your solution accordingly.

Q3: I am preparing a this compound solution for my experiment. What is the recommended procedure to avoid precipitation?

A3: To prepare a stable this compound solution, it is essential to control the pH and use high-purity water. The following is a recommended protocol:

  • Weighing: Accurately weigh the desired amount of sodium this compound powder.

  • Dissolution: Dissolve the powder in a suitable volume of high-purity, sterile water (e.g., water for injection).

  • pH Adjustment: Measure the pH of the solution. If necessary, adjust the pH to be within the 5.0 to 5.6 range using dilute solutions of appropriate acids or bases (e.g., hydrochloric acid or sodium hydroxide). This step is critical for ensuring stability.

  • Sterilization (if required): If your application requires a sterile solution, it can be heat-sterilized. A common method is to heat the solution in an autoclave at 115.5°C and a pressure of 70 kPa for 30 minutes. The solution should remain colorless or almost colorless after this process.[1]

  • Storage: Store the prepared solution in a tightly sealed, appropriate container, protected from light. For short-term storage, refrigeration at 2-8°C is often recommended. For longer-term stability, consult the manufacturer's specific guidelines, as some sources suggest storage at -20°C.[4]

Q4: Can I use common laboratory buffers like PBS to dissolve sodium this compound?

A4: While some studies have used Phosphate-Buffered Saline (PBS) at pH 7.4 for specific applications like hydrating lipid films for liposome (B1194612) preparation, the long-term stability of this compound in a neutral pH buffer like PBS may be a concern.[5][6] Given that the optimal stability is in the pH range of 5.0-5.6, using a neutral buffer could increase the risk of precipitation over time. If your experimental conditions require a different pH, it is advisable to perform a small-scale stability test by preparing the solution in the desired buffer and observing it for any signs of precipitation over the intended duration of your experiment. An acetate (B1210297) buffer system could be a suitable alternative for maintaining a slightly acidic pH.[1]

Data Presentation

Table 1: Physicochemical Properties of Sodium this compound

PropertyValueReference
Appearance Colorless, mostly amorphous powder[1]
Solubility in Water Very soluble / Freely soluble[7]
Solubility in Other Solvents Practically insoluble in ethanol (B145695) and ether[1]
pH of 10% w/v Solution 5.0 - 5.6 (after heating)[1]
Storage Temperature (Solid) 2-8°C[2]

Experimental Protocols

Protocol for Assessing this compound Solution Stability

This protocol can be used to evaluate the stability of your prepared sodium this compound solution under specific experimental conditions.

  • Solution Preparation: Prepare the sodium this compound solution at the desired concentration and in the specific aqueous medium (e.g., water, specific buffer) following the recommended procedure, including pH adjustment.

  • Initial Observation: Immediately after preparation, visually inspect the solution for clarity, color, and any particulate matter. Record these initial observations.

  • Incubation: Aliquot the solution into several sterile, sealed containers. Incubate these aliquots under the conditions you intend to use in your experiment (e.g., specific temperature, light exposure).

  • Time-Point Monitoring: At regular intervals (e.g., 1, 4, 8, 24, and 48 hours), remove one aliquot and visually inspect it for any signs of precipitation, cloudiness, or color change.

  • (Optional) Quantitative Analysis: If equipment is available, you can quantify the amount of this compound remaining in the solution at each time point using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to measure the antimony concentration. This will provide a more precise measure of stability.

  • Data Recording: Maintain a detailed record of your observations and any quantitative data to determine the stability window for your specific solution and conditions.

Mandatory Visualization

Troubleshooting_Stibogluconate_Precipitation start Precipitation Observed in This compound Solution check_ph Check Solution pH start->check_ph ph_in_range Is pH between 5.0 and 5.6? check_ph->ph_in_range adjust_ph Action: Adjust pH to 5.0-5.6 using dilute acid/base ph_in_range->adjust_ph No check_concentration Review Solution Concentration ph_in_range->check_concentration Yes stable_solution Stable Solution adjust_ph->stable_solution conc_high Is concentration excessively high? check_concentration->conc_high lower_conc Action: Prepare a more dilute solution conc_high->lower_conc Yes check_components Analyze Other Solution Components conc_high->check_components No lower_conc->stable_solution incompatible Are there any incompatible substances (e.g., certain salts)? check_components->incompatible change_buffer Action: Use an alternative buffer system (e.g., acetate) incompatible->change_buffer Yes check_storage Evaluate Storage Conditions incompatible->check_storage No change_buffer->stable_solution improper_storage Are there temperature fluctuations or light exposure? check_storage->improper_storage correct_storage Action: Store at a stable 2-8°C, protected from light improper_storage->correct_storage Yes improper_storage->stable_solution No correct_storage->stable_solution

Caption: Troubleshooting workflow for this compound precipitation.

Factors_Affecting_Stibogluconate_Stability This compound This compound Solution (Aqueous) stable Stable Solution (Clear, No Precipitate) This compound->stable Optimal Conditions (e.g., pH 5.0-5.6) precipitate Precipitation (Cloudy, Particulates) This compound->precipitate Suboptimal Conditions (e.g., Neutral/Alkaline pH) ph pH ph->this compound concentration Concentration concentration->this compound temperature Temperature temperature->this compound components Other Components (e.g., Buffers, Salts) components->this compound storage Storage Conditions (Light, Time) storage->this compound

Caption: Key factors influencing this compound solution stability.

References

Technical Support Center: Optimizing Stibogluconate Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with stibogluconate in in vivo animal models of leishmaniasis.

Troubleshooting Guide

This guide addresses specific issues that may arise during your in vivo experiments with sodium this compound (SSG).

Problem Potential Cause Suggested Solution
High toxicity or adverse events in animal models. Dosage may be too high for the specific animal model or strain.[1][2] Interspecies differences in toxicity have been observed.[1]Review the literature for established tolerated doses in your specific model. Consider reducing the dose or using a dose-escalation study to determine the maximum tolerated dose. For example, while mice may tolerate higher doses, dogs have shown acute toxic effects at 10 mg/kg of SbV in some formulations.[1]
Lack of efficacy or parasite clearance. Suboptimal dosage or administration route. Drug resistance of the Leishmania strain.[3][4][5] Poor drug distribution to target organs.[6]Increase the dosage. A regimen of 20 mg/kg/day of pentavalent antimony is often more efficacious.[7][8][9] Consider alternative administration routes (e.g., intravenous instead of subcutaneous) for better bioavailability.[1][10] Encapsulating SSG in liposomes or non-ionic surfactant vesicles (NIVs) can improve drug delivery and efficacy, especially in deeper tissue sites like the spleen and bone marrow.[6][11][12][13][14] Verify the susceptibility of your Leishmania strain to SSG.
Inconsistent results between experiments. Variability in drug preparation. Animal-to-animal variation. Inconsistent infection load.Ensure consistent preparation of the SSG solution for each experiment. Standardize the infection protocol to ensure a consistent parasite burden at the start of treatment. Increase the number of animals per group to improve statistical power.
Difficulty with intravenous (IV) administration. Small vein size in animals like mice.The lateral tail vein is commonly used for IV injections in mice and rats.[10] Proper training and technique are crucial. Consider using a warming lamp to dilate the tail veins before injection. For repeated infusions, catheter implantation in the jugular vein (in rats) can be considered, though it requires anesthesia and aseptic technique.[10]

Frequently Asked Questions (FAQs)

1. What is a typical starting dose for sodium this compound in a murine model of visceral leishmaniasis?

A common starting point for free SSG in BALB/c mice is in the range of 40-50 mg SbV/kg.[6] However, doses ranging from 50 to 400 mg/kg have been used in studies.[15] For vesicular formulations like SSG-NIV, a single dose of 300 mg SbV/kg has been shown to be effective.[11] It is crucial to consult the literature for the specific Leishmania species and mouse strain being used.

2. Which administration route is most effective?

Intravenous (IV) administration generally provides the best bioavailability.[1][2] However, subcutaneous (SC) and intramuscular (IM) routes are also used.[15][16] The choice of route may depend on the experimental goals, the formulation being used, and the animal model. For localized cutaneous leishmaniasis, intralesional injections are also an option.[16][17][18]

3. How can I improve the efficacy of SSG, especially for parasites in the spleen and bone marrow?

Free SSG can have limited efficacy in clearing parasites from the spleen and bone marrow.[6] Encapsulating SSG in drug delivery systems like non-ionic surfactant vesicles (NIVs) or liposomes can significantly enhance its efficacy in these organs.[6][11][12][13][14] These carrier systems can improve the pharmacokinetics and tissue distribution of the drug.[1][2]

4. What are the common signs of toxicity to watch for in my animals?

Common side effects of this compound can include loss of appetite, nausea, muscle pain, and fatigue.[7] In animal studies, signs of toxicity can manifest as weight loss, lethargy, and changes in biochemical parameters such as elevated liver enzymes (AST).[1][3] In dogs, chills and diarrhea have been observed with certain formulations.[2]

5. How is parasite burden typically assessed in animal models?

Parasite burden is commonly determined by microscopic counting of amastigotes in tissue smears (e.g., from the liver, spleen, and bone marrow) and is often expressed in Leishman Donovan Units (LDU).[3][11]

Quantitative Data Summary

Table 1: Efficacy of Different Sodium this compound Dosages and Formulations in Murine Models

Animal ModelLeishmania SpeciesDrug FormulationDosage (SbV/kg)Administration RouteKey FindingsReference(s)
BALB/c miceL. donovaniFree SSG40-50-~99% parasite suppression in the liver, but little effect in spleen or bone marrow.[6]
BALB/c miceL. donovaniLiposomal/Niosomal SSG6.4-8.0-Significantly more effective than free SSG in reducing liver parasite burdens.[6]
BALB/c miceL. donovaniSSG-NIV300Single doseSignificant reduction in parasite burden in the spleen, liver, and bone marrow.[11]
MiceL. infantumFree SSG50, 100, 200, 400SubcutaneousDose-dependent leishmanicidal effect. ED50 ~38 mg/kg, ED90 ~164 mg/kg.[15]
MiceL. donovaniSSG-NIV-dextran33IntravenousMore effective than SSG-NIV and free SSG in reducing parasite burdens in the liver and bone marrow.[1][19]

Experimental Protocols

In Vivo Efficacy Study in a Murine Model of Visceral Leishmaniasis

This protocol is a generalized example based on common practices found in the literature.[1][3][11]

  • Animal Model: Age and sex-matched BALB/c mice (8-10 weeks old).

  • Parasite Infection:

    • Maintain Leishmania donovani (e.g., strain MHOM/ET/67:LV82) in a suitable hamster or immunodeficient mouse model.

    • Prepare a suspension of amastigotes from the spleen of an infected animal.

    • Infect experimental mice intravenously via the tail vein with approximately 2 x 107 amastigotes.[11]

  • Drug Preparation and Administration:

    • Prepare sodium this compound solution in a suitable vehicle (e.g., sterile saline). For vesicular formulations, hydrate (B1144303) the lyophilized vesicles with the SSG solution immediately before use.[11]

    • On day 7 post-infection, divide the mice into control and treatment groups.

    • Administer the drug (e.g., a single intravenous dose of SSG-NIV at 300 mg SbV/kg) or vehicle control (e.g., PBS).[11]

  • Assessment of Parasite Burden:

    • Euthanize mice at a predetermined time point (e.g., day 14 or 21 post-treatment).

    • Aseptically remove the liver, spleen, and one femur (for bone marrow).

    • Weigh the liver and spleen.

    • Prepare tissue smears on glass slides from each organ.

    • Fix the smears with methanol (B129727) and stain with Giemsa.

    • Determine the parasite burden microscopically by counting the number of amastigotes per 1000 host cell nuclei.

    • Calculate Leishman-Donovan Units (LDU) for the liver and spleen using the formula: LDU = (number of amastigotes / number of host cell nuclei) x organ weight (in grams).[3][11]

  • Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., Student's t-test or Mann-Whitney U test) to compare parasite burdens between treated and control groups.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis animal_model Select Animal Model (e.g., BALB/c mice) parasite_prep Prepare Leishmania Amastigotes animal_model->parasite_prep infection Infect Mice (e.g., IV injection) parasite_prep->infection grouping Divide into Control & Treatment Groups infection->grouping drug_admin Administer SSG Formulation or Vehicle Control grouping->drug_admin euthanasia Euthanize Animals at Defined Endpoint drug_admin->euthanasia tissue_collection Collect Tissues (Liver, Spleen, Bone Marrow) euthanasia->tissue_collection parasite_quant Quantify Parasite Burden (LDU Calculation) tissue_collection->parasite_quant stats Statistical Analysis parasite_quant->stats

Caption: Workflow for an in vivo this compound efficacy study.

troubleshooting_logic start Experiment Shows Poor Efficacy check_dose Is the dose optimal? start->check_dose check_route Is the administration route appropriate? check_dose->check_route Yes increase_dose Increase Dose check_dose->increase_dose No check_formulation Is the formulation optimized for tissue targeting? check_route->check_formulation Yes change_route Switch to IV Administration check_route->change_route No check_resistance Is the parasite strain resistant? check_formulation->check_resistance Yes use_vesicles Use Liposomal/NIV Formulation check_formulation->use_vesicles No test_strain Test Strain Susceptibility check_resistance->test_strain Unsure

Caption: Troubleshooting logic for poor this compound efficacy.

References

stability issues of stibogluconate under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of sodium stibogluconate under various storage conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of sodium this compound and what are the recommended storage conditions for the solid compound?

A1: Sodium this compound is a hygroscopic solid.[1] For optimal stability, it should be stored in a well-sealed container, protected from light, and kept in a desiccated environment.[1] Recommended storage temperatures are between 2-8°C, with some sources also suggesting -20°C for long-term storage.[1]

Q2: I've dissolved sodium this compound in an aqueous buffer for my experiment. How stable is this solution?

A2: Aqueous solutions of sodium this compound are known to be unstable.[1] The drug itself is a complex mixture of large polymeric antimony(V)-gluconate structures.[2][3][4][5] Upon dilution, these polymers degrade over time into a variety of smaller, low molecular weight complexes.[2][3][4][5] The 1:1 antimony-gluconate complex has been identified as the most abundant of these smaller species as degradation progresses.[2][3][4][5] It is strongly recommended to prepare solutions immediately before use.[1]

Q3: Does pH affect the stability of sodium this compound solutions?

A3: While specific degradation kinetics at different pH values are not well-documented in publicly available literature, the speciation of pentavalent antimony (Sb(V)) compounds is known to be pH-dependent. This suggests that the stability of the this compound complex could be influenced by the pH of the solution. It is advisable to use freshly prepared solutions and maintain a consistent pH throughout your experiments to ensure reproducibility.

Q4: Is sodium this compound sensitive to light?

A4: Yes, protection from light is a general recommendation for the storage of sodium this compound, suggesting potential photosensitivity.[1] To minimize the risk of photodegradation, especially in solution, it is best practice to work with the compound in a light-protected environment (e.g., using amber vials or covering vessels with aluminum foil).

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results over time with the same stock solution. Degradation of sodium this compound in the aqueous solution.Always use freshly prepared solutions for each experiment. Avoid storing stock solutions, even for short periods.
Precipitate formation in the solution. Changes in pH or temperature affecting the solubility of this compound complexes.Ensure the pH of your buffer is appropriate and stable. Prepare solutions at the temperature of use if possible.
Loss of drug potency in bioassays. Degradation of the active polymeric form into less active smaller complexes.Prepare solutions immediately before addition to the assay. Consider qualifying the solution's potency if it must be used over a period.
Unexpected peaks in analytical chromatography (e.g., HPLC). Formation of degradation products.This is expected with older solutions. Use freshly prepared solutions for analysis. The presence of multiple peaks can be indicative of the complex mixture of this compound species.[2][3][4][5]

Data on this compound Stability

Quantitative data on the degradation rates of sodium this compound under various specific conditions are limited in peer-reviewed literature. The primary reported instability is the depolymerization upon dilution.

Table 1: Summary of Factors Affecting Sodium this compound Stability

Factor Effect on Stability Recommendations
Moisture The solid form is hygroscopic.Store in a desiccated environment.
Light Potential for photodegradation.Protect from light, especially when in solution.
Temperature (Solid) Store at 2-8°C or -20°C for long-term stability.Follow recommended storage temperatures.
Aqueous Solution Inherently unstable; degrades into smaller complexes over time.Prepare solutions fresh for each use.
pH Likely to influence the complex's stability and antimony speciation.Maintain a consistent pH and use freshly prepared solutions.

Experimental Protocols

Protocol: Stability-Indicating HPLC-UV Method for Sodium this compound (Illustrative)

This protocol is a representative method and requires validation for specific applications. It is designed to separate the parent drug complex from potential degradation products.

1. Objective: To assess the stability of a sodium this compound solution over time by monitoring the decrease in the main drug peak and the appearance of degradation product peaks.

2. Materials:

  • Sodium this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Ammonium acetate

  • Glacial acetic acid

  • HPLC system with UV detector

  • ZIC-HILIC column (or other suitable polar stationary phase)

3. Chromatographic Conditions (Example):

  • Mobile Phase: 200mM Ammonium Acetate:Acetonitrile (10:90, v/v), pH adjusted to 5.7 with glacial acetic acid.

  • Flow Rate: 0.5 mL/min

  • Column: ZIC-HILIC (or equivalent)

  • Detection Wavelength: 263 nm (requires optimization for this compound)

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

4. Sample Preparation:

  • Prepare a stock solution of sodium this compound in the desired aqueous buffer at a known concentration.

  • For the stability study, store this solution under the desired conditions (e.g., 25°C, protected from light).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the stock solution.

  • Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.

5. Analysis:

  • Inject the prepared samples onto the HPLC system.

  • Monitor the chromatograms for the area of the main peak corresponding to the sodium this compound complex and the appearance of any new peaks corresponding to degradation products.

  • Calculate the percentage of remaining sodium this compound at each time point relative to the initial (time 0) peak area.

Visualizations

experimental_workflow Experimental Workflow for Stability Testing prep Prepare fresh aqueous solution of Sodium this compound storage Store under defined conditions (e.g., Temp, Light, pH) prep->storage sampling Withdraw aliquots at specified time points (t=0, t=1, ... t=n) storage->sampling analysis Analyze aliquots by stability-indicating HPLC method sampling->analysis data Quantify peak areas of parent compound and degradation products analysis->data report Report percentage degradation over time data->report

Caption: Workflow for assessing the stability of sodium this compound solutions.

troubleshooting_logic Troubleshooting Inconsistent Results issue Inconsistent experimental results? check_solution Was the solution prepared fresh? issue->check_solution check_storage Was the solid stored correctly? (cool, dark, dry) check_solution->check_storage Yes degradation Likely cause: Degradation of This compound in solution. check_solution->degradation No improper_storage Possible cause: Degradation of solid starting material. check_storage->improper_storage No other_factors Consider other experimental variables. check_storage->other_factors Yes recommendation1 Recommendation: Always use freshly prepared solutions. degradation->recommendation1 recommendation2 Recommendation: Verify storage conditions of the solid. improper_storage->recommendation2

Caption: Troubleshooting logic for inconsistent experimental results.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common artifacts and issues encountered in stibogluconate-related experimental data.

Troubleshooting Guides

Question 1: Why am I observing high variability in the IC50 values of sodium this compound (SSG) against Leishmania promastigotes in my in vitro assays?

Possible Causes and Solutions:

High variability in IC50 values for SSG against Leishmania promastigotes is a common issue that can be attributed to several factors related to the drug itself and the experimental setup.

  • Drug Composition: Sodium this compound is not a single molecular entity but a complex mixture of antimony compounds.[1][2] The exact composition can vary between batches and manufacturers, leading to inconsistencies. Furthermore, some formulations contain preservatives, such as m-chlorocresol, which have intrinsic anti-leishmanial activity.[2] This was observed in a study where a preservative-free formulation of SSG had significantly lower activity against L. panamensis promastigotes.[2]

  • Drug Stability and Conversion: Pentavalent antimony (SbV) in SSG is considered a prodrug that is reduced to the more toxic trivalent form (SbIII).[3][4] The rate of this conversion can be influenced by storage conditions and the experimental medium, leading to variable concentrations of the active compound. It has been reported that the level of Sb(III) in some drug preparations can be unexpectedly high, representing more than 30% of the total antimony.[5]

  • Experimental Protocol: Minor variations in experimental protocols can lead to significant differences in results. This includes the density of the parasite culture, the phase of growth (logarithmic vs. stationary), and the incubation time with the drug.

Troubleshooting Steps:

  • Characterize Your Drug Stock: Whenever possible, use SSG from the same batch for a series of experiments. If you suspect the presence of preservatives, consider methods to remove them, such as ether extraction, though this may significantly alter the observed IC50.[2]

  • Standardize Protocols: Ensure that all experimental parameters, including parasite density, growth phase, and incubation times, are consistent across all assays.

  • Include Controls: Always include a reference strain of Leishmania with a known sensitivity to SSG in your experiments to monitor for variability.

  • Consider the Limitations of Promastigote Assays: Be aware that in vitro assays with promastigotes may not always correlate with the clinical effectiveness of the drug, which primarily targets amastigotes within macrophages.[6]

Question 2: My in vitro results with sodium this compound do not correlate with my in vivo findings. What could be the reason for this discrepancy?

Possible Causes and Solutions:

The discrepancy between in vitro and in vivo data is a well-documented challenge in this compound research. This often stems from the complex interplay between the drug, the parasite, and the host immune system, which cannot be fully replicated in a simple in vitro model.

  • Host-Mediated Drug Action: A significant part of this compound's efficacy is mediated through its effect on the host macrophage.[6] The drug can enhance the production of reactive oxygen species (ROS) and other microbicidal molecules by macrophages, which in turn kill the intracellular amastigotes.[7][8][9] This crucial aspect is absent in axenic promastigote cultures and may not be fully captured in all in vitro macrophage infection models.

  • Pharmacokinetics: The distribution, metabolism, and excretion of SSG in a living organism are complex. Pentavalent antimony does not accumulate significantly in the body and is primarily excreted by the kidneys.[1] The concentration of the active drug that reaches the infected macrophages in different tissues can vary, influencing the in vivo efficacy.

  • Parasite Stage: In vitro assays are often performed on promastigotes, the insect stage of the parasite, for convenience. However, the clinically relevant stage is the amastigote, which resides within macrophages. Amastigotes and promastigotes can have different sensitivities to SSG.[2]

Troubleshooting Steps:

  • Utilize an Intracellular Amastigote Model: The gold standard for in vitro sensitivity testing is the use of intracellular amastigotes in a macrophage cell line.[4] This model better reflects the in vivo situation.

  • Evaluate Host Cell Response: When using a macrophage model, consider measuring markers of macrophage activation, such as nitric oxide or ROS production, in response to SSG treatment.[8]

  • Careful Dose Selection for In Vivo Studies: The dosage and treatment duration for in vivo experiments should be carefully selected based on established protocols to ensure therapeutic relevance.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of sodium this compound, and how can this affect my experimental data?

A1: The mechanism of action of sodium this compound is not fully understood but is thought to be multifactorial, involving both direct effects on the parasite and modulation of the host immune response.[1][7] This complexity can introduce variability in experimental data.

  • Inhibition of Parasite Metabolism: SSG is believed to inhibit key enzymes in the parasite's glycolytic and citric acid cycles, leading to a reduction in ATP and GTP synthesis.[1][10] This disrupts macromolecular synthesis and parasite viability.[10]

  • Induction of Oxidative Stress: The drug can induce the production of reactive oxygen species (ROS) within the Leishmania parasite, leading to oxidative damage and apoptosis.[7]

  • Modulation of Host Macrophage Activity: SSG can stimulate macrophages to produce ROS and other leishmanicidal molecules, contributing to parasite clearance.[7][8]

The dual action on both parasite and host cell means that the physiological state of both can significantly impact experimental outcomes.

Q2: How does drug resistance to sodium this compound develop, and how can I test for it?

A2: Resistance to sodium this compound is a major clinical problem, particularly in regions like Bihar, India, where it has rendered the drug largely ineffective.[4] Resistance is multifactorial and can involve changes in both the parasite and the host cell.

  • Mechanisms of Resistance: Resistance mechanisms in Leishmania can include decreased drug uptake, increased drug efflux, and enhanced ability to handle oxidative stress.

  • Testing for Resistance: Resistance is typically assessed by comparing the IC50 value of a test strain to that of a known sensitive strain. This should ideally be done using an intracellular amastigote/macrophage model, as promastigote sensitivity does not always correlate with clinical resistance.[6]

Q3: Are there any known issues with the chemical stability and composition of sodium this compound that I should be aware of?

A3: Yes, the chemical nature of sodium this compound is a significant source of potential experimental artifacts.

  • Complex Mixture: SSG is not a single chemical entity but a heterogeneous mixture of antimony compounds.[1][2]

  • Presence of Preservatives: Some commercial preparations of SSG contain preservatives like m-chlorocresol, which has its own anti-leishmanial activity and can confound results, especially in in vitro promastigote assays.[2]

  • Conversion to Active Form: The pentavalent antimony (SbV) in SSG is reduced to the active trivalent form (SbIII).[4] The efficiency of this reduction can vary, affecting the drug's potency.

It is crucial for researchers to be aware of these issues and to report the source and batch of the drug used in their studies.

Data Presentation

Table 1: In Vitro Activity of Sodium this compound (SSG) Formulations Against Leishmania panamensis

FormulationParasite StageIC50 (µg of Sb/ml)
Unfractionated SSG (with preservative)Promastigotes154
Ether-extracted SSG (preservative-free)Promastigotes> 4,000
Ether-extracted SSG (preservative-free)Amastigotes in macrophages10.3

Data summarized from Roberts et al., Antimicrobial Agents and Chemotherapy, 1995.[2]

Table 2: Effect of SSG on Reactive Oxygen Species (ROS) Production in Whole Blood

Treatment GroupStimulantPeak Chemiluminescence (arbitrary units)
Infected Mice (Control)PMA~150
Infected Mice + SSG (100 mg/kg)PMA~250
Uninfected Mice (Control)Zymosan~200
Uninfected Mice + SSG (200 mg/kg)Zymosan~350

Approximate values interpreted from graphical data in Kima et al., Antimicrobial Agents and Chemotherapy, 1998.[8]

Experimental Protocols

Protocol 1: In Vitro Susceptibility Testing of Leishmania Amastigotes in Macrophages

  • Macrophage Culture: Plate murine macrophages (e.g., J774 cell line) in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Parasite Infection: Infect the macrophages with Leishmania promastigotes (stationary phase) at a parasite-to-macrophage ratio of 10:1. Incubate for 4-6 hours to allow for phagocytosis.

  • Removal of Extracellular Parasites: Wash the wells with pre-warmed medium to remove non-phagocytosed promastigotes.

  • Drug Treatment: Add fresh medium containing serial dilutions of sodium this compound to the infected macrophages. Include a no-drug control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Quantification of Infection: Fix the cells with methanol (B129727) and stain with Giemsa. Determine the percentage of infected macrophages and the number of amastigotes per macrophage by microscopic examination. Calculate the IC50 value.

Protocol 2: Measurement of Reactive Oxygen Species (ROS) Production by Chemiluminescence

  • Blood Collection: Collect whole blood from experimental animals (e.g., BALB/c mice) in heparinized tubes.

  • Drug Treatment (In Vivo): Administer sodium this compound to the animals at the desired dose and time point before blood collection.

  • Chemiluminescence Assay: In a luminometer cuvette, mix a small volume of whole blood with a luminol (B1675438) solution.

  • Stimulation: Add a stimulant such as phorbol (B1677699) myristate acetate (B1210297) (PMA) or opsonized zymosan to trigger the respiratory burst.

  • Measurement: Measure the light emission (chemiluminescence) over time. The peak chemiluminescence is proportional to the amount of ROS produced.

Mandatory Visualization

Caption: Experimental workflow for assessing this compound efficacy.

signaling_pathway cluster_macrophage Macrophage cluster_parasite Leishmania Amastigote ssg_sbv SSG (SbV) ssg_sbiii SbIII (active form) ssg_sbv->ssg_sbiii Reduction ros_no ROS / NO Production ssg_sbiii->ros_no Stimulates parasite_sbiii SbIII ssg_sbiii->parasite_sbiii Enters Parasite amastigote Amastigote ros_no->amastigote Kills phagolysosome Phagolysosome phagolysosome->amastigote contains glycolysis Glycolysis & Citric Acid Cycle parasite_sbiii->glycolysis Inhibits atp_gtp ATP / GTP Synthesis glycolysis->atp_gtp drives parasite_death Parasite Death glycolysis->parasite_death leads to macromolecules Macromolecule Synthesis atp_gtp->macromolecules required for

Caption: Dual mechanism of action of sodium this compound.

troubleshooting_logic cluster_vitro In Vitro Issues cluster_vivo In Vivo Issues start High Data Variability or Poor Correlation check_drug Check Drug Source & Batch Consistency start->check_drug check_protocol Standardize Protocol (parasite density, growth phase) start->check_protocol check_pk Consider Pharmacokinetics & Dosing Regimen start->check_pk check_preservative Assess for Preservatives (e.g., m-chlorocresol) check_drug->check_preservative use_amastigotes Switch to Intracellular Amastigote Model check_protocol->use_amastigotes assess_host_response Measure Host Immune Markers (ROS, Cytokines) check_pk->assess_host_response check_resistance Test for Drug Resistance of Parasite Strain assess_host_response->check_resistance

Caption: Troubleshooting logic for this compound experiments.

References

minimizing stibogluconate-induced hemolysis in in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing stibogluconate-induced hemolysis in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound-induced hemolysis and why is it a concern in in vitro assays?

A1: this compound-induced hemolysis is the rupture or lysis of red blood cells (erythrocytes) caused by exposure to sodium this compound (SSG), a pentavalent antimonial drug used to treat leishmaniasis.[1][2] In in vitro settings, this is a significant concern as the release of hemoglobin and other intracellular components from lysed erythrocytes can interfere with assay results, leading to inaccurate data.[3][4] Drug-induced hemolysis is a form of toxic hemolysis, representing a direct toxicity of the drug to the cells.[3]

Q2: What is the underlying mechanism of this compound-induced hemolysis?

A2: The exact mechanism is not fully understood, but it is strongly linked to the induction of oxidative stress.[1][5] this compound is thought to promote the generation of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components like lipids, proteins, and DNA.[5][6][7] This oxidative damage to the erythrocyte membrane compromises its integrity, leading to cell lysis.[6][8] Another proposed mechanism involves the inhibition of key parasitic enzymes related to ATP and GTP synthesis, which could potentially affect host cell energy metabolism as well.[1][2]

Q3: What experimental factors can influence the degree of this compound-induced hemolysis?

A3: Several factors can affect the rate of hemolysis in your assay:

  • Concentration of this compound: Higher concentrations of the drug generally lead to increased rates of hemolysis.[3]

  • Incubation Time: Longer exposure of red blood cells to the drug can result in more significant hemolysis.[9][10]

  • Erythrocyte Concentration: The concentration of red blood cells in the assay can impact the calculated hemolysis ratios.[9][10]

  • Blood Source Species: The susceptibility of erythrocytes to hemolysis can vary significantly between different species (e.g., human, rat, rabbit).[3][9]

  • Assay Buffer and pH: The composition and pH of the buffer used can influence red blood cell stability.

  • Presence of Antioxidants: Antioxidants can mitigate oxidative stress and thereby reduce the extent of hemolysis.[6][11]

Q4: My in vitro assay shows high levels of hemolysis with this compound. How can I troubleshoot this?

A4: If you are observing excessive hemolysis, consider the following troubleshooting steps:

  • Optimize Drug Concentration: Determine the lowest effective concentration of this compound for your experimental goals that minimizes hemolysis.

  • Reduce Incubation Time: If possible, shorten the duration that cells are exposed to the drug.[9]

  • Incorporate Antioxidants: The addition of antioxidants may help protect the red blood cells from oxidative damage.[6] Studies have shown that compounds like curcumin, vitamin E, and rutin (B1680289) can inhibit hemolysis induced by oxidative agents.[12][13]

  • Consider a Different Drug Formulation: Liposomal or nanoparticle-based formulations of this compound have been developed to reduce toxicity and may exhibit lower hemolytic activity.[14][15]

  • Review Your Assay Protocol: Ensure your protocol is optimized. This includes using the appropriate controls (0% and 100% hemolysis), buffer systems, and ensuring correct handling of the blood cells.[14][16][17]

Q5: Are there alternative formulations of this compound that are less hemolytic?

A5: Yes. The use of drug delivery systems like liposomes and nanoparticles has shown promise in reducing the toxicity of this compound.[14] Cationic liposomal formulations of SSG have been developed to enhance efficacy while potentially reducing side effects.[14] Nano-deformable liposomes have also been explored for topical delivery, which could improve drug availability and reduce systemic toxicity.[15] These carrier systems can alter the drug's interaction with red blood cells, thereby minimizing direct hemolytic effects.

Data on Hemolysis Inhibition

The following table summarizes data on the inhibition of hemolysis by various antioxidant compounds, which is a key strategy for mitigating this compound-induced damage. While direct quantitative data for this compound's hemolytic activity is sparse in the provided results, this table illustrates the protective principle.

Antioxidant CompoundConcentration (µg/mL)Peroxidation/Hemolysis Inducer% Inhibition of HemolysisSource
Rutin 10AAPH42.5%[13]
Morin 10AAPH40.5%[13]
Quercetin 10AAPH35.5%[13]
Kaempferol 10AAPH26.9%[13]
Curcumin 100 µMH₂O₂~100% (Complete Prevention)[12]
Vitamin C + Vitamin E 100 µMH₂O₂Significant Reduction[12]

AAPH (2,2′-azo-bis-(2-amidinopropane) dihydrochloride) is a free radical generator used to induce oxidative hemolysis. H₂O₂ (Hydrogen Peroxide) is another common agent used to induce oxidative stress.

Experimental Protocols

Standard In Vitro Hemolysis Assay Protocol

This protocol is a generalized procedure for assessing the hemolytic potential of a compound like this compound.[4][14][16][17]

1. Preparation of Erythrocyte Suspension: a. Obtain whole blood from a healthy donor in tubes containing an anticoagulant (e.g., EDTA or sodium citrate).[4] b. Centrifuge the blood at 800-1000 x g for 10 minutes to pellet the red blood cells (RBCs). c. Aspirate and discard the supernatant (plasma) and buffy coat. d. Wash the RBC pellet by resuspending it in a 10-fold volume of phosphate-buffered saline (PBS) or a suitable assay buffer. e. Centrifuge again and discard the supernatant. Repeat the wash step 3-5 times until the supernatant is clear. f. After the final wash, resuspend the packed RBCs to create a 2% erythrocyte suspension (v/v) in the desired assay buffer.[16]

2. Assay Setup: a. Prepare serial dilutions of this compound in the assay buffer to achieve the desired final concentrations. b. In a 96-well microplate, add 100 µL of each this compound dilution to triplicate wells.[17] c. Controls:

  • Negative Control (0% Hemolysis): Add 100 µL of assay buffer alone.[14][17]
  • Positive Control (100% Hemolysis): Add 100 µL of a lysis agent, such as 1% Triton X-100.[3][14] d. Add 100 µL of the 2% erythrocyte suspension to each well.[17]

3. Incubation: a. Cover the plate and incubate at 37°C for a specified time (e.g., 1-4 hours). The incubation time should be consistent and optimized for your specific assay.[14][17]

4. Measurement: a. After incubation, centrifuge the microplate at 400-800 x g for 10 minutes to pellet the intact erythrocytes.[14][17] b. Carefully transfer 100 µL of the supernatant from each well to a new flat-bottomed 96-well plate.[17] c. Measure the absorbance of the supernatant, which contains the released hemoglobin, using a spectrophotometer. The typical wavelength is 540 nm or 415 nm.[14][17]

5. Data Analysis: a. Calculate the percentage of hemolysis for each sample using the following formula:[18] % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100

Visualizations

Signaling Pathways & Workflows

G cluster_0 Proposed Mechanism of this compound-Induced Hemolysis SSG This compound (SSG) ROS Reactive Oxygen Species (ROS) Generation SSG->ROS ATP Inhibition of ATP/GTP Synthesis SSG->ATP Damage Lipid Peroxidation & Protein Damage ROS->Damage Membrane Erythrocyte Membrane Hemolysis Hemolysis (Cell Lysis) Membrane->Hemolysis Damage->Membrane Antioxidants Antioxidants (e.g., Vitamin E, Curcumin) Antioxidants->ROS Inhibits Energy Reduced Cellular Energy ATP->Energy Energy->Hemolysis

Caption: Proposed mechanism of this compound-induced RBC hemolysis.

G cluster_1 Experimental Workflow for In Vitro Hemolysis Assay Start Start: Obtain Anticoagulated Whole Blood Wash Wash RBCs with PBS Buffer (3-5x) Start->Wash Prepare Prepare 2% RBC Suspension Wash->Prepare Plate Plate Test Compound, Positive/Negative Controls Prepare->Plate AddRBC Add RBC Suspension to all wells Plate->AddRBC Incubate Incubate at 37°C AddRBC->Incubate Centrifuge Centrifuge Plate to Pellet Intact RBCs Incubate->Centrifuge Supernatant Transfer Supernatant to New Plate Centrifuge->Supernatant Read Read Absorbance (e.g., 540 nm) Supernatant->Read Analyze Calculate % Hemolysis Read->Analyze

Caption: Standard workflow for an in vitro hemolysis assay.

G cluster_2 Troubleshooting Guide for Unexpected Hemolysis Start High Hemolysis Observed in Assay CheckControls Are Controls (0%/100%) Behaving as Expected? Start->CheckControls ProtocolError Action: Review Protocol. Check Reagent Prep & Cell Washing Steps. CheckControls->ProtocolError No CheckConc Is this compound Concentration Too High? CheckControls->CheckConc Yes LowerConc Action: Perform Dose-Response. Use Lower Concentration. CheckConc->LowerConc Yes CheckTime Is Incubation Time Too Long? CheckConc->CheckTime No ReduceTime Action: Reduce Incubation Period. CheckTime->ReduceTime Yes AddAntioxidant Consider Mitigation: Add Antioxidant to System. CheckTime->AddAntioxidant No

Caption: Decision tree for troubleshooting high hemolysis in assays.

References

improving the solubility of stibogluconate for research use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of stibogluconate for research applications.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of sodium this compound?

A1: Sodium this compound is generally considered to be freely or very soluble in water.[1][2] However, its chemical structure can be ambiguous, and it may exist as a complex mixture of polymeric forms, which can influence its solubility.[3][4] The solubility can be affected by temperature and pH.

Q2: What is the optimal pH for dissolving sodium this compound?

A2: While sodium this compound is soluble in water, adjusting the pH can enhance solubility for specific applications. A 10% aqueous solution for injection has a pH of approximately 5.5.[4] For research purposes, a solution in phosphate-buffered saline (PBS) at a physiological pH of 7.4 is often used for in vitro studies.[2] One report indicates a solubility of 6.67 mg/mL in water when the pH is adjusted to 3 with HCl, combined with sonication.[5]

Q3: Does temperature affect the solubility of sodium this compound?

A3: Yes, temperature can significantly impact solubility. Heating may be required to achieve complete dissolution, with one source suggesting heating to approximately 75°C.[6]

Q4: Is it necessary to use co-solvents to dissolve sodium this compound?

A4: For most research applications involving aqueous buffers, co-solvents are not typically necessary due to the inherent water solubility of sodium this compound. However, for specific formulations, such as liposomes, organic solvents like a chloroform:methanol mixture may be used in the preparation process before being removed.[2]

Q5: How stable are sodium this compound solutions?

A5: Aqueous solutions of sodium this compound can be unstable and should ideally be prepared fresh just before use.[6] The compound is also hygroscopic, so the solid form should be stored in a desiccated environment at 2-8°C.[6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate forms in the solution upon cooling after heating. The concentration may be too high for room temperature solubility.1. Gently reheat the solution to redissolve the precipitate before use. 2. Prepare a more dilute stock solution. 3. For long-term storage, consider aliquoting and storing at -20°C, although fresh preparation is recommended.
The powder is not fully dissolving in water at room temperature. Insufficient agitation or time. The specific batch may have slightly different solubility characteristics.1. Continue stirring or vortexing for an extended period. 2. Use a magnetic stirrer for continuous agitation. 3. Gentle warming of the solution can aid dissolution. 4. Sonication can also be effective in breaking up powder clumps and enhancing solubility.[5]
A precipitate forms when the this compound solution is added to cell culture media. Interaction with media components or a significant change in pH.1. Add the this compound solution to the media dropwise while gently swirling. 2. Ensure the pH of the this compound stock solution is compatible with the cell culture media. 3. Prepare a more dilute stock solution to minimize localized concentration effects upon addition.
Inconsistent experimental results using the same stock solution. Degradation of the this compound in the solution over time.1. Prepare fresh solutions for each experiment.[6] 2. If a stock solution must be stored, aliquot it into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Quantitative Solubility Data

Solvent/ConditionTemperatureConcentrationSource(s)
Water~75°C1 mg/mL[4]
Water (with pH adjusted to 3 with HCl and sonication)Not Specified6.67 mg/mL[5]
WaterNot Specified"Freely soluble" / "Very soluble"[1][2]
Phosphate-Buffered Saline (PBS), pH 7.460 ± 1°C (for hydration step in liposome (B1194612) prep)Not specified, used for hydration[2]
Aqueous Solution for InjectionAutoclaved at 115.5°C10% w/v of antimony(V)

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Sodium this compound Stock Solution in Water

Materials:

  • Sodium this compound powder

  • Sterile, deionized water

  • Sterile conical tube or vial

  • Magnetic stirrer and stir bar (optional)

  • Water bath or heating block (optional)

  • Sterile syringe filter (0.22 µm)

Procedure:

  • Weigh out the desired amount of sodium this compound powder in a sterile conical tube.

  • Add the appropriate volume of sterile, deionized water to achieve a final concentration of 10 mg/mL.

  • Agitate the solution by vortexing or using a magnetic stirrer until the powder is fully dissolved.

  • If the powder does not fully dissolve at room temperature, gently warm the solution in a water bath set to no higher than 75°C with intermittent agitation.

  • Once fully dissolved, allow the solution to cool to room temperature.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.

  • Use the solution immediately for your experiments. For short-term storage, store at 2-8°C for no more than 24 hours. For longer-term storage, aliquot into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Sodium this compound in Cell Culture Medium for In Vitro Assays

Materials:

  • Sterile stock solution of sodium this compound (e.g., from Protocol 1)

  • Pre-warmed complete cell culture medium

  • Sterile tubes

Procedure:

  • Determine the final concentration of sodium this compound required for your experiment.

  • Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.

  • When adding the this compound stock solution to the medium, add it dropwise while gently swirling the tube to ensure proper mixing and avoid precipitation.

  • Use the prepared medium immediately to treat your cells.

Visualizations

Stibogluconate_Mechanism_of_Action cluster_parasite Leishmania Parasite SSG_V This compound (SbV) SSG_III This compound (SbIII) SSG_V->SSG_III Reduction cluster_parasite cluster_parasite SSG_V->cluster_parasite Enzymes Glycolysis & Fatty Acid Oxidation Enzymes SSG_III->Enzymes Inhibition DNA_Topo DNA Topoisomerase I SSG_III->DNA_Topo Inhibition Thiol_Metabolism Thiol Metabolism (e.g., Trypanothione Reductase) SSG_III->Thiol_Metabolism Inhibition ATP_GTP ATP & GTP Production Enzymes->ATP_GTP Macromolecule_Synth Macromolecule Synthesis ATP_GTP->Macromolecule_Synth Required for Parasite_Death Parasite Death Macromolecule_Synth->Parasite_Death Inhibition leads to caption Simplified mechanism of this compound action within the Leishmania parasite.

Caption: Simplified mechanism of this compound action within the Leishmania parasite.

Stibogluconate_Host_Immune_Response cluster_macrophage Host Macrophage SSG_V This compound (SbV) PTPases Protein Tyrosine Phosphatases (SHP-1, SHP-2) SSG_V->PTPases Inhibition ROS Reactive Oxygen Species (ROS) Production SSG_V->ROS Stimulation Cytokines Pro-inflammatory Cytokine Production SSG_V->Cytokines Enhancement Parasite_Clearance Enhanced Parasite Clearance ROS->Parasite_Clearance Cytokines->Parasite_Clearance caption This compound's modulation of the host macrophage immune response.

Caption: this compound's modulation of the host macrophage immune response.

Experimental_Workflow_Solubility_Testing start Start: Weigh This compound Powder add_solvent Add Solvent (e.g., Water, Buffer) start->add_solvent agitate Agitate (Vortex/Stir) add_solvent->agitate observe Observe for Complete Dissolution agitate->observe dissolved Fully Dissolved observe->dissolved Yes not_dissolved Not Fully Dissolved observe->not_dissolved No end End: Solution Ready for Use dissolved->end apply_heat Apply Gentle Heat (e.g., up to 75°C) not_dissolved->apply_heat sonicate Apply Sonication not_dissolved->sonicate re_observe Re-observe for Dissolution apply_heat->re_observe sonicate->re_observe re_observe->dissolved Yes caption Workflow for dissolving sodium this compound for research use.

Caption: Workflow for dissolving sodium this compound for research use.

References

overcoming inconsistent results in stibogluconate experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome inconsistent results in stibogluconate experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General

Q1: What is sodium this compound and what is its primary application in research?

Sodium this compound (SSG) is a pentavalent antimonial compound primarily used as a first-line treatment for leishmaniasis, a parasitic disease caused by Leishmania species.[1][2][3] In a research context, it is used to study the biology of Leishmania, investigate mechanisms of drug resistance, and develop new anti-leishmanial therapies.

Q2: What is the proposed mechanism of action of this compound?

The precise mechanism of sodium this compound is not fully understood, but it is believed to act as a prodrug.[3][4][5] After administration, the pentavalent antimony (Sb(V)) is reduced to the more toxic trivalent form (Sb(III)) within the host's macrophages and the Leishmania parasite.[3][6][7] Sb(III) is thought to exert its anti-leishmanial effect through multiple pathways:

  • Inhibition of macromolecular synthesis: It likely interferes with the parasite's glycolysis and citric acid cycle, leading to a reduction in available ATP and GTP.[1][8] This disruption of energy metabolism inhibits the synthesis of DNA, RNA, and proteins, ultimately leading to parasite death.[8]

  • Disruption of redox balance: Sb(III) can inhibit trypanothione (B104310) reductase, a key enzyme in the parasite's defense against oxidative stress.[3][6] This leads to an accumulation of reactive oxygen species (ROS), causing damage to cellular components.

  • Induction of apoptosis: By disrupting cellular processes and increasing oxidative stress, this compound can induce programmed cell death in the parasite.[9]

Experimental Inconsistency

Q3: My in vitro results with this compound are not consistent. What are the potential causes?

Inconsistent in vitro results are a common challenge and can stem from several factors:

  • Leishmania species and strain variability: Different species and even different strains of the same species can have varying intrinsic susceptibility to this compound.[10]

  • Promastigote vs. Amastigote assays: The promastigote (insect stage) is often less susceptible to this compound than the clinically relevant amastigote (mammalian stage).[11][12] Experiments focusing solely on promastigotes may not accurately reflect the drug's efficacy.

  • Drug stability and storage: Sodium this compound solutions should be stored properly, protected from light, and not frozen, as this can affect its stability and potency.[13] It is recommended to store it at -20°C for long-term stability.[14]

  • Host cell type: The type of host cell used in amastigote assays (e.g., primary macrophages vs. cell lines) can influence the outcome, as the host cell plays a role in the drug's mechanism of action.[11]

  • Drug formulation and preservatives: Some commercial preparations of sodium this compound contain preservatives like m-chlorocresol, which has its own anti-leishmanial activity and can confound results, especially in promastigote assays.[12]

Q4: I'm observing a discrepancy between my in vitro and in vivo results. Why might this be happening?

Discrepancies between in vitro and in vivo efficacy are often observed and can be attributed to:

  • Host immune response: this compound's efficacy in vivo is not solely due to its direct effect on the parasite but also relies on the activation of the host's immune response.[9][10] In vitro models may not fully recapitulate this complex interaction.

  • Pharmacokinetics: The distribution, metabolism, and excretion of the drug in a living organism are complex and can lead to different effective concentrations at the site of infection compared to in vitro conditions.[1] Pentavalent antimony does not appear to accumulate in the body and is excreted by the kidneys.[1]

  • Development of resistance: Leishmania can develop resistance to this compound in vivo, a factor that is often not accounted for in short-term in vitro experiments.[4]

Q5: My experiments with this compound-resistant Leishmania strains show variable levels of resistance. What could be the reason?

The stability of this compound resistance can vary. Resistance developed in vitro through a few exposures to the drug may be unstable.[15] Stable resistance often requires prolonged and gradual exposure.[15] Furthermore, resistance mechanisms can be complex and multifactorial, involving:

  • Upregulation of efflux pumps: ATP-binding cassette (ABC) transporters can pump the drug out of the parasite.[16]

  • Increased thiol biosynthesis: Increased levels of glutathione (B108866) and trypanothione can conjugate with the drug and facilitate its efflux, as well as protect the parasite from oxidative stress.[17][18]

  • Decreased drug activation: Reduced conversion of Sb(V) to the active Sb(III) form can lead to resistance.[17]

Experimental Protocols & Data

In Vitro Amastigote Susceptibility Assay

This protocol is a standard method to assess the efficacy of sodium this compound against the intracellular amastigote stage of Leishmania.

Methodology:

  • Macrophage Seeding: Plate peritoneal macrophages from a suitable animal model (e.g., BALB/c mice) or a macrophage-like cell line (e.g., J774) in 96-well plates and allow them to adhere overnight.

  • Parasite Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of approximately 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Drug Exposure: Remove non-phagocytosed promastigotes by washing. Add fresh medium containing serial dilutions of sodium this compound to the infected macrophages. Include a drug-free control.

  • Incubation: Incubate the plates for 72 hours.

  • Quantification: Fix and stain the cells (e.g., with Giemsa stain). Determine the number of amastigotes per 100 macrophages and the percentage of infected macrophages for each drug concentration. The 50% inhibitory concentration (IC50) can then be calculated.

In Vivo Efficacy Study in a Murine Model of Visceral Leishmaniasis

This protocol outlines a general procedure for evaluating the in vivo efficacy of sodium this compound.

Methodology:

  • Animal Infection: Infect susceptible mice (e.g., BALB/c) intravenously with Leishmania donovani promastigotes.

  • Treatment Initiation: After a pre-patent period (e.g., 10-14 days) to allow the infection to establish, begin treatment.

  • Drug Administration: Administer sodium this compound intravenously or intramuscularly daily for a specified duration (e.g., 10-28 days).[1][19] A common dosage is 20 mg/kg/day.[1][19] Include a vehicle-treated control group.

  • Assessment of Parasite Burden: At the end of the treatment period, euthanize the animals and determine the parasite burden in the liver and spleen by preparing Giemsa-stained impression smears and calculating Leishman-Donovan Units (LDU).

Quantitative Data Summary

Table 1: Recommended Dosages and Durations for this compound Treatment

Form of LeishmaniasisRecommended DosageDuration of TreatmentReference(s)
Cutaneous Leishmaniasis20 mg/kg/day20 days[1]
Visceral Leishmaniasis20 mg/kg/day28 days[1][19]
Mucosal Leishmaniasis20 mg/kg/day28 days[1][19]

Table 2: Common Side Effects and Toxicities of Sodium this compound

CategorySide Effects / ToxicitiesReference(s)
Common Loss of appetite, nausea, muscle pains, headache, fatigue[1]
Serious Irregular heartbeat (prolonged QT interval), pancreatitis, liver damage, bone marrow suppression[1][2][20]
Monitoring Parameters ECG, complete blood count, liver function tests, serum amylase and lipase[2]

Visualizations

Signaling Pathways and Experimental Workflows

Stibogluconate_Mechanism_of_Action cluster_host Host Macrophage cluster_parasite Leishmania Amastigote Sb(V) This compound (Sb(V)) Sb(III)_host Sb(III) Sb(V)->Sb(III)_host Reduction Sb(V)_parasite Sb(V) Sb(III)_host->Sb(V)_parasite Enters Parasite Sb(III)_parasite Sb(III) Sb(V)_parasite->Sb(III)_parasite Reduction TryR Trypanothione Reductase Sb(III)_parasite->TryR Inhibition Metabolism Glycolysis & Citric Acid Cycle Sb(III)_parasite->Metabolism Inhibition ROS Increased ROS TryR->ROS ATP_GTP Decreased ATP & GTP Metabolism->ATP_GTP Death Parasite Death ROS->Death ATP_GTP->Death Stibogluconate_Resistance_Mechanisms This compound This compound (Sb(V)) Sb(III) Active Sb(III) This compound->Sb(III) Resistance Mechanisms of Resistance Sb(III)->Resistance Efflux Increased Drug Efflux (ABC Transporters) Resistance->Efflux Thiol Increased Thiol Levels (Glutathione, Trypanothione) Resistance->Thiol Activation Decreased Drug Activation (Sb(V) to Sb(III)) Resistance->Activation Outcome Treatment Failure Efflux->Outcome Thiol->Outcome Activation->Outcome In_Vitro_Susceptibility_Workflow Start Start Seed Seed Macrophages in 96-well plate Start->Seed Infect Infect with Leishmania promastigotes Seed->Infect Wash Wash to remove extracellular parasites Infect->Wash Treat Add serial dilutions of this compound Wash->Treat Incubate Incubate for 72h Treat->Incubate Stain Fix and Stain (e.g., Giemsa) Incubate->Stain Quantify Quantify intracellular amastigotes Stain->Quantify Calculate Calculate IC50 Quantify->Calculate End End Calculate->End

References

Technical Support Center: Refining HPLC-UV Detection Methods for Sodium Stibogluconate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining HPLC-UV detection methods for sodium stibogluconate.

Frequently Asked Questions (FAQs)

Q1: Is there a standard, validated HPLC-UV method for the quantification of sodium this compound?

A1: A universally recognized, standard HPLC-UV method for the direct quantification of the entire sodium this compound polymeric mixture is not readily found in publicly available scientific literature. The British Pharmacopoeia does contain a monograph for Sodium this compound Injection, which suggests a standardized method exists, but access to the specific methodology may require a subscription.[1] Most published research focuses on the speciation of antimony using more sensitive techniques like ICP-MS. Therefore, HPLC-UV methods often need to be developed and validated in-house as fit-for-purpose.

Q2: What is the appropriate UV wavelength for the detection of sodium this compound?

A2: Sodium this compound exhibits UV absorbance maxima at approximately 266 nm and 321 nm .[2] The choice between these wavelengths, or another wavelength, will depend on the specific mobile phase used and the presence of any interfering substances. It is recommended to perform a UV-Vis scan of your sodium this compound standard in the chosen mobile phase to determine the optimal wavelength for maximum sensitivity and specificity.

Q3: Can I use a single peak to quantify the total sodium this compound content?

A3: Sodium this compound is not a single chemical entity but a complex mixture of polymeric Sb(V)-gluconate complexes of varying molecular weights.[3][4] Therefore, it is unlikely to elicit a single, sharp peak in a chromatographic separation. Analysis may result in a broad peak or a series of unresolved humps. Quantification strategies may involve integrating the entire peak cluster or identifying a representative marker peak if one can be consistently resolved and proven to be indicative of the total drug substance concentration.

Q4: What are the common column chemistries used for the analysis of sodium this compound?

A4: For the speciation of antimony compounds, anion-exchange columns are frequently employed.[3] However, for the analysis of the gluconate complex, reversed-phase columns (C18 or C8) can be used, although challenges with peak shape may arise due to the polar and potentially charged nature of the analyte.

Q5: What are typical mobile phase compositions for the HPLC-UV analysis of sodium this compound?

A5: Mobile phase selection is critical and often requires optimization. Common starting points include:

  • Aqueous buffers with organic modifiers: For example, phosphate (B84403) or acetate (B1210297) buffers at a controlled pH, mixed with acetonitrile (B52724) or methanol.

  • Ion-pairing reagents: To improve the retention and peak shape of the polar gluconate complexes on reversed-phase columns.

  • EDTA-based mobile phases: These are often used in speciation studies but might be adapted for the analysis of the complex.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC-UV analysis of sodium this compound.

Problem Potential Causes Recommended Solutions
Poor Peak Shape (Tailing or Fronting) Secondary interactions between the analyte and the stationary phase. Mismatch between the sample solvent and the mobile phase. Column overload.Adjust the mobile phase pH to suppress the ionization of silanol (B1196071) groups on the column. Use a highly deactivated column. Ensure the sample is dissolved in the mobile phase or a weaker solvent. Reduce the injection volume or sample concentration.
No or Low UV Response The concentration of the analyte is below the detection limit. The chosen wavelength is not optimal. The compound does not have a strong chromophore at the selected wavelength.Increase the sample concentration. Perform a UV-Vis scan to determine the λmax. Consider using a lower wavelength (e.g., ~210 nm), but be aware of potential interference from mobile phase components. Explore alternative detection methods like Refractive Index (RI) detection.
Baseline Noise or Drift Contaminated mobile phase or HPLC system. Air bubbles in the detector. Fluctuations in detector lamp intensity.Use high-purity solvents and freshly prepared mobile phase. Degas the mobile phase thoroughly. Purge the detector to remove air bubbles. Allow the detector lamp to warm up sufficiently.
Irreproducible Retention Times Inconsistent mobile phase preparation. Fluctuations in column temperature. Column degradation.Prepare the mobile phase accurately and consistently. Use a column oven to maintain a stable temperature. Flush the column with a strong solvent or replace it if it's old or has been exposed to harsh conditions.

Experimental Protocols

The following is a general protocol that can be used as a starting point for developing an HPLC-UV method for sodium this compound. This method will require optimization and validation for your specific application.

Objective: To develop a reversed-phase HPLC-UV method for the quantification of sodium this compound.

1. Materials and Reagents:

  • Sodium this compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

2. Chromatographic Conditions (Starting Point)

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 266 nm
Injection Volume 10 µL

3. Preparation of Solutions:

  • Mobile Phase A: Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Sodium this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a concentration within the expected calibration range. Filter through a 0.45 µm syringe filter before injection.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (mobile phase) to ensure a clean baseline.

  • Inject the standard solution multiple times to check for system suitability (e.g., retention time repeatability, peak area precision).

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area (or the sum of areas of the peak cluster) against the concentration of the standard solutions.

  • Determine the concentration of sodium this compound in the sample solutions from the calibration curve.

Data Presentation

Table 1: Example System Suitability Parameters

Parameter Acceptance Criteria
Tailing Factor 0.8 - 1.5
Theoretical Plates > 2000
RSD of Peak Area (n=6) < 2.0%
RSD of Retention Time (n=6) < 1.0%

Table 2: Example Mobile Phase Gradient

Time (minutes) % Mobile Phase A % Mobile Phase B
0.0955
15.06040
15.1955
20.0955

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Prep_Standard Prepare Standard Solution Filter Filter (0.45 µm) Prep_Standard->Filter Prep_Sample Prepare Sample Solution Prep_Sample->Filter Injector Autosampler/Injector Filter->Injector Inject into HPLC Mobile_Phase Mobile Phase Preparation & Degassing Pump HPLC Pump Mobile_Phase->Pump Pump->Injector Column HPLC Column Injector->Column Detector UV Detector Column->Detector Data_System Data Acquisition Detector->Data_System Integration Peak Integration Data_System->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: A generalized workflow for the HPLC-UV analysis of sodium this compound.

Troubleshooting_Logic cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues Problem Chromatographic Problem Identified Peak_Tailing Peak Tailing? Problem->Peak_Tailing RT_Drift Retention Time Drifting? Problem->RT_Drift Baseline_Noise Noisy Baseline? Problem->Baseline_Noise Check_pH Adjust Mobile Phase pH Peak_Tailing->Check_pH Yes Check_Overload Reduce Sample Concentration Peak_Tailing->Check_Overload Yes Check_Mobile_Phase Verify Mobile Phase Composition RT_Drift->Check_Mobile_Phase Yes Check_Temp Check Column Temperature RT_Drift->Check_Temp Yes Degas_MP Degas Mobile Phase Baseline_Noise->Degas_MP Yes Clean_System Clean System Baseline_Noise->Clean_System Yes

Caption: A logical flow diagram for troubleshooting common HPLC-UV issues.

References

avoiding degradation of stibogluconate during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the degradation of stibogluconate during sample preparation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the integrity of your samples.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound sample preparation.

Issue Potential Cause Recommended Solution
Precipitate formation in aqueous solution pH shift: this compound stability is pH-dependent. A significant shift in pH can cause the complex to become insoluble.Ensure the pH of your buffers is stable and within the recommended range (see FAQs). Verify the pH of your final solution after all components have been added.
High concentration: Preparing solutions at concentrations exceeding the solubility limit can lead to precipitation.This compound is very soluble in water. If precipitation occurs, ensure you are using a high-purity water source and that the temperature is appropriate for dissolution.
Interaction with other solutes: Certain salts or organic molecules may interact with this compound, leading to precipitation.Avoid using buffers with poly-carboxylic or hydroxy-carboxylic acids if possible, as these can form stable complexes with pentavalent antimony.[1] If their use is necessary, perform a small-scale compatibility test first.
Unexpectedly low quantification results Degradation upon dilution: this compound exists as large polymeric complexes that can degrade into smaller, potentially less stable, complexes upon dilution.[2]Prepare dilutions immediately before analysis. Use a consistent and validated dilution procedure for all samples and standards.
Adsorption to surfaces: this compound may adsorb to certain types of plastic or glass surfaces, especially at low concentrations.Use low-adsorption microcentrifuge tubes and pipette tips. Consider silanizing glassware to minimize adsorption.
Reduction of Sb(V) to Sb(III): The pentavalent form of antimony (Sb(V)) in this compound can be reduced to the more toxic trivalent form (Sb(III)), which may not be detected by your analytical method.Avoid exposure to strong reducing agents. Prepare samples in well-vetted diluents and store them appropriately to minimize the risk of reduction.
Variable or inconsistent results between replicates Inhomogeneous sample: If working with biological matrices, incomplete homogenization can lead to variability.Ensure thorough mixing and homogenization of all samples, especially viscous ones or those containing particulate matter.
Inconsistent sample handling: Variations in temperature, light exposure, or time between preparation and analysis can introduce variability.Standardize your sample preparation workflow. Treat all samples and standards identically, minimizing exposure to harsh conditions.
Color change in the solution Contamination: The presence of impurities or contaminants can lead to a color change.Use high-purity solvents and reagents. Ensure all glassware and equipment are scrupulously clean.
Degradation: Significant degradation of this compound or other components in the sample matrix could potentially result in a color change.Prepare fresh solutions for each experiment. If a color change is observed, do not use the sample and investigate the potential source of degradation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for storing this compound solutions?

A1: While specific degradation kinetics at various pH values are not extensively published, the manufacturing process of sodium this compound involves adjusting the pH to a range of 4.6 to 6.0.[3][4] For biological applications, preparing solutions in phosphate-buffered saline (PBS) at a pH of 7.4 is a common practice.[5] It is advisable to maintain the pH of your prepared samples within a moderately acidic to neutral range (approximately 5.0 to 7.5) to ensure stability.

Q2: How should I store my this compound stock and working solutions?

A2: For short-term storage (i.e., during the course of an experiment), it is recommended to keep solutions on ice or refrigerated at 2-8°C. For long-term storage, aliquoting and freezing at -20°C or below is advisable to prevent repeated freeze-thaw cycles. Always protect solutions from light by using amber vials or wrapping containers in aluminum foil.

Q3: What solvents are compatible with this compound?

A3: Sodium this compound is very soluble in water.[5] For analytical purposes like HPLC, mobile phases often consist of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile. For in vitro and in vivo studies, sterile water, saline, or buffered solutions like PBS are commonly used.[5] Avoid strong acids, bases, and reducing agents.

Q4: Can I autoclave this compound solutions to sterilize them?

A4: There is limited information on the heat stability of this compound during autoclaving. The manufacturing process involves temperatures up to 90°C for drying, suggesting some degree of heat tolerance.[3][4] However, to err on the side of caution, sterile filtration using a 0.22 µm filter is the recommended method for sterilizing this compound solutions for biological experiments.

Q5: How quickly does this compound degrade in solution?

A5: The degradation of this compound is a function of several factors, including dilution, pH, temperature, and light exposure.[2] Upon dilution, the polymeric structure of this compound begins to break down into smaller complexes.[2] To minimize degradation, it is best practice to prepare fresh solutions for each experiment and to analyze diluted samples as soon as possible after preparation.

Quantitative Data Summary

Parameter Condition Stability Indication Source
pH 4.6 - 6.0This pH range is used during the final steps of chemical synthesis, suggesting a zone of stability.[3][4]
7.4 (in PBS)Commonly used for preparing solutions for biological assays, indicating compatibility and short-term stability.[5]
Temperature 20°C - 48°CMaintained during certain stages of the manufacturing process.[3][4]
60°C - 90°CUsed for drying the final product during manufacturing.[3][4]
2-8°CRecommended for short-term storage of prepared solutions.General laboratory best practice
-20°C or belowRecommended for long-term storage of stock solutions.General laboratory best practice

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution for In Vitro Assays

This protocol describes the preparation of a 10 mg/mL this compound stock solution.

Materials:

  • Sodium this compound powder

  • Sterile, high-purity water or Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, low-adsorption microcentrifuge tubes (amber or covered in foil)

  • Calibrated analytical balance

  • Sterile 0.22 µm syringe filter

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of sodium this compound powder using a calibrated analytical balance.

  • Add the appropriate volume of sterile water or PBS to achieve a final concentration of 10 mg/mL.

  • Vortex gently until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Aliquot the stock solution into smaller volumes in sterile, low-adsorption microcentrifuge tubes to avoid multiple freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, and date of preparation.

  • Store the aliquots at -20°C or below until use.

Protocol 2: Stability Testing of this compound in a Buffered Solution

This protocol provides a framework for assessing the stability of this compound under specific experimental conditions.

Materials:

  • This compound stock solution (prepared as in Protocol 1)

  • Experimental buffer at the desired pH

  • HPLC or another suitable analytical instrument for quantification

  • Incubators or water baths set to the desired temperatures

  • Light-protected containers

Procedure:

  • Dilute the this compound stock solution to the desired final concentration in your experimental buffer.

  • Divide the solution into multiple aliquots in light-protected containers.

  • Immediately analyze a set of aliquots (t=0) to establish the initial concentration.

  • Store the remaining aliquots under the desired experimental conditions (e.g., different temperatures, light/dark conditions).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove a set of aliquots from each condition.

  • Allow the aliquots to come to room temperature before analysis.

  • Quantify the this compound concentration in each aliquot using a validated analytical method.

  • Calculate the percentage of this compound remaining at each time point relative to the t=0 concentration.

  • Plot the percentage remaining versus time to determine the degradation profile under each condition.

Visualizations

Stibogluconate_Sample_Prep_Workflow cluster_prep Solution Preparation cluster_sterilize Sterilization cluster_storage Storage & Use weigh Weigh this compound dissolve Dissolve in Buffer (e.g., PBS pH 7.4) weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into light-protected tubes filter->aliquot storage Store at -20°C or below aliquot->storage use Use for Experiment (Prepare fresh dilutions) aliquot->use storage->use

Caption: Recommended workflow for preparing and storing this compound solutions.

Degradation_Pathway Stibo_Poly This compound (Polymeric Sb(V) Complex) Dilution Dilution Stibo_Poly->Dilution Leads to Smaller_Complexes Smaller Sb(V) Complexes Dilution->Smaller_Complexes Reducing_Conditions Reducing Conditions (e.g., low pH, thiols) Smaller_Complexes->Reducing_Conditions Exposure to Sb_III Sb(III) Species (Degradation Product) Reducing_Conditions->Sb_III

Caption: Potential degradation pathway of this compound during sample preparation.

References

Technical Support Center: Protocol Optimization for Stibogluconate Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers conducting stibogluconate efficacy studies against Leishmania species. The information is designed to assist in optimizing experimental protocols and addressing common challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my in vitro this compound IC50 value so high against Leishmania promastigotes?

A1: Sodium this compound often shows little to no activity against the promastigote stage of the parasite in axenic culture.[1][2] The drug is a prodrug that requires reduction to its active trivalent form (SbIII), a process that occurs more efficiently within the host macrophage. Therefore, efficacy testing should be conducted on the intracellular amastigote stage.

Q2: I am seeing high variability in my in vivo BALB/c mouse study results. What are the potential causes?

A2: High variability in in vivo studies can stem from several factors:

  • Infection Route and Inoculum Size: Ensure a consistent intravenous or subcutaneous injection of a precise number of infective-stage metacyclic promastigotes.

  • Parasite Strain: Different Leishmania strains exhibit varying susceptibility to this compound.[3]

  • Mouse Strain and Age: While BALB/c mice are a standard model, their immune response can vary with age.

  • Timing of Treatment: The effectiveness of this compound can be organ-dependent and may decrease in chronic infections.[4]

  • Method of Parasite Quantification: Different methods for quantifying parasite burden (e.g., Leishman-Donovan Units vs. qPCR) have varying sensitivities and sources of error.

Q3: My Leishmania strain appears to be resistant to this compound. What is the likely mechanism?

A3: Resistance to this compound is often linked to the parasite's thiol metabolism.[5][6] Key mechanisms include:

  • Increased Thiol Levels: Resistant parasites may have higher concentrations of thiols like glutathione (B108866) (GSH).[7]

  • Enhanced Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as multidrug resistance protein A (MRPA), can actively pump the drug out of the parasite cell.[7]

  • Upregulation of Enzymes: Increased activity of enzymes like trypanothione (B104310) reductase and γ-glutamylcysteine synthetase can contribute to drug resistance.[5][7]

Q4: Can I use cryopreserved Leishmania isolates for my efficacy studies?

A4: Yes, cryopreserved isolates can be used. However, it is crucial to properly adapt the parasites to in vitro culture conditions after thawing. Prolonged in vitro cultivation can sometimes lead to a loss of virulence, so it is advisable to use low-passage number isolates for infection studies.

Q5: What are the standard dosages of sodium this compound for in vivo mouse studies and clinical treatment?

A5:

  • In Vivo (BALB/c mice): A common dosage is 300 mg of pentavalent antimony (SbV) per kg of body weight, administered as a single dose.[8] However, dosages can vary depending on the study design.

  • Clinical (Human): The recommended dosage is typically 20 mg/kg/day of pentavalent antimony. The duration of treatment varies by the form of leishmaniasis, with cutaneous leishmaniasis often treated for 20 days and visceral or mucocutaneous leishmaniasis for 28 days.[2][5][9]

Troubleshooting Guides

In Vitro Intracellular Amastigote Assay
IssuePossible Cause(s)Suggested Solution(s)
Low Macrophage Infection Rate - Low parasite viability or infectivity.- Incorrect parasite-to-macrophage ratio.- Suboptimal incubation time or temperature.- Use stationary-phase promastigotes for infection.- Optimize the multiplicity of infection (MOI); a common starting point is 10:1 to 20:1 (parasites:macrophages).- Ensure proper incubation conditions (e.g., 37°C, 5% CO2) for an adequate duration (typically 4-24 hours).
High Variability in IC50 Values - Inconsistent cell seeding density.- Incomplete removal of extracellular parasites.- Subjectivity in manual counting of amastigotes.- Use a hemocytometer or automated cell counter for accurate macrophage seeding.- Thoroughly wash the infected macrophage monolayer to remove free parasites before adding the drug.- Consider using a fluorescent DNA stain (e.g., DAPI) for clearer visualization and automated counting of intracellular amastigotes.
Drug Appears Ineffective - Testing against promastigotes instead of amastigotes.- Use of a drug-resistant Leishmania strain.- Inactivated drug.- Switch to an intracellular amastigote assay.- Verify the susceptibility of your Leishmania strain with a known sensitive strain as a control.- Ensure proper storage and handling of the sodium this compound solution.
In Vivo BALB/c Mouse Efficacy Study
IssuePossible Cause(s)Suggested Solution(s)
No Reduction in Parasite Load - Drug-resistant Leishmania strain.- Inadequate drug dosage or treatment duration.- Suboptimal route of drug administration.- Confirm the susceptibility of the parasite strain in vitro.- Review the literature for effective dosage regimens for your specific Leishmania species and mouse model.- Intravenous or intraperitoneal administration is common for systemic infections.
High Animal-to-Animal Variation - Inconsistent inoculum size.- Variation in the age and health of the mice.- Differences in the timing of infection and treatment.- Carefully quantify the number of metacyclic promastigotes in the inoculum.- Use age-matched mice from a reputable supplier and ensure they are healthy before infection.- Standardize the experimental timeline for all animals.
Difficulty in Quantifying Parasite Burden - Low parasite numbers in tissues.- Inefficient DNA extraction for qPCR.- Subjectivity in counting parasites in tissue smears.- qPCR is generally more sensitive than microscopic counting for low parasite loads.- Use a validated DNA extraction kit and protocol for tissues like the spleen and liver.- For microscopy, ensure proper Giemsa staining and have slides read by at least two independent observers.

Data Presentation

In Vitro Susceptibility of Leishmania spp. to Sodium this compound
Leishmania StageHost CellIC50 (µg SbV/ml)Reference
Intracellular amastigotes (L. donovani)Primary mouse peritoneal macrophages22 - 28[1]
Intracellular amastigotes (L. panamensis)Macrophages10.3[2]
Axenic promastigotes (L. donovani)None>64[1]
Axenic promastigotes (L. panamensis)None>4,000[2]
In Vivo Efficacy of Sodium this compound in BALB/c Mice Infected with L. donovani
Treatment GroupDose (SbV/kg)OrganParasite Burden Reduction (%)Reference
Free SSG40-50Liver~99[4]
Free SSG40-50SpleenLittle to no effect[4]
Free SSG40-50Bone MarrowLittle to no effect[4]
SSG-NIV (vesicular formulation)300Liver>95 (in SSG-nonresponsive strains)[3]
Clinical Efficacy of Sodium this compound in Human Leishmaniasis
Form of LeishmaniasisDosage (SbV/kg/day)Duration (days)Cure Rate (%)Reference
Cutaneous (L. braziliensis panamensis)2020100[2]
Cutaneous (L. braziliensis panamensis)102076[2]
Visceral (Kenya)2028100 (in children)[4]
Visceral (Kenya)102860 (in children)[4]
Visceral (Ethiopia, with Paromomycin)20 (max 850mg)1792.2 (initial cure)[10]

Experimental Protocols

In Vitro Macrophage Infection and Drug Susceptibility Assay
  • Macrophage Seeding:

    • Culture a macrophage cell line (e.g., J774 or THP-1) or primary bone marrow-derived macrophages in appropriate media.

    • Seed the macrophages in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µl of media.[1]

    • Incubate for 4 hours at 37°C with 5% CO2 to allow for cell adherence.[1]

  • Parasite Preparation and Infection:

    • Culture Leishmania promastigotes to the stationary phase (typically 5-7 days).

    • Harvest the promastigotes by centrifugation.

    • Resuspend the parasites and add them to the adhered macrophages at a multiplicity of infection (MOI) of 20:1 (parasites:macrophage).[11]

    • Incubate the co-culture overnight at 34-37°C with 5% CO2.[1]

  • Drug Treatment:

    • The following day, carefully wash the wells with warm PBS to remove extracellular promastigotes.

    • Add fresh media containing serial dilutions of sodium this compound to the infected macrophages.

    • Incubate for 96 hours at 37°C with 5% CO2.[1]

  • Quantification of Intracellular Amastigotes:

    • Fix the cells with methanol (B129727) and stain with Giemsa.

    • Microscopically count the number of amastigotes per 100 macrophages.

    • Alternatively, use a fluorescent DNA stain (e.g., DAPI) and an automated imaging system for quantification.[12]

    • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the drug concentration.

In Vivo BALB/c Mouse Efficacy Study
  • Parasite Preparation and Infection:

    • Culture Leishmania promastigotes to the stationary phase and isolate metacyclic promastigotes.

    • Infect 6-8 week old female BALB/c mice intravenously via the tail vein with 1 x 10^7 metacyclic promastigotes.

  • Drug Treatment:

    • Initiate treatment 7 days post-infection.

    • Administer sodium this compound intravenously or intraperitoneally at the desired dosage (e.g., 300 mg SbV/kg).

  • Assessment of Parasite Burden:

    • Euthanize mice at a predetermined time point post-treatment (e.g., 14 days post-infection).

    • Aseptically remove the spleen and liver.

    • Method 1: Leishman-Donovan Units (LDU):

      • Prepare Giemsa-stained tissue imprints from the spleen and a weighed portion of the liver.

      • Count the number of amastigotes per 1000 host cell nuclei.

      • Calculate LDU as: (number of amastigotes / 1000 host cell nuclei) x organ weight in grams.

    • Method 2: Quantitative PCR (qPCR):

      • Extract genomic DNA from a weighed portion of the spleen and liver using a commercial kit.

      • Perform qPCR using primers specific for a Leishmania gene (e.g., kDNA or a single-copy gene).[9][13]

      • Generate a standard curve using known amounts of Leishmania DNA to quantify the parasite load per microgram of tissue DNA.[13]

  • Data Analysis:

    • Compare the parasite burden in the treated groups to the untreated control group.

    • Express the efficacy as the percentage reduction in parasite load.

Mandatory Visualizations

Stibogluconate_Resistance_Pathway cluster_macrophage Macrophage cluster_parasite Leishmania Parasite SSG_SbV This compound (SbV) SbIII Antimony (SbIII) SSG_SbV->SbIII Reduction GCS γ-GCS ROS Reactive Oxygen Species SbIII->ROS Induces TR Trypanothione Reductase Efflux Drug Efflux SbIII->Efflux Target of Parasite_Death Parasite Death ROS->Parasite_Death Leads to GSH Glutathione (GSH) GSH->SbIII Conjugates with GCS->GSH Synthesizes TR->GSH Maintains reduced state MRPA MRPA (ABC Transporter) MRPA->Efflux Mediates

Caption: this compound resistance pathway in Leishmania.

In_Vitro_Workflow start Start seed_macrophages Seed Macrophages (5x10^4 cells/well) start->seed_macrophages adherence Incubate for Adherence (4h, 37°C, 5% CO2) seed_macrophages->adherence infect_parasites Infect with Leishmania (MOI 20:1) adherence->infect_parasites infection_incubation Incubate for Infection (Overnight, 37°C) infect_parasites->infection_incubation wash Wash to Remove Extracellular Parasites infection_incubation->wash add_drug Add this compound (Serial Dilutions) wash->add_drug drug_incubation Incubate with Drug (96h, 37°C) add_drug->drug_incubation quantify Fix, Stain, and Quantify Intracellular Amastigotes drug_incubation->quantify end End quantify->end

Caption: In vitro this compound efficacy experimental workflow.

In_Vivo_Workflow start Start infect_mice Infect BALB/c Mice with Leishmania start->infect_mice infection_period Allow Infection to Establish (e.g., 7 days) infect_mice->infection_period treat_mice Treat with this compound or Vehicle Control infection_period->treat_mice treatment_period Treatment Period treat_mice->treatment_period euthanize Euthanize Mice treatment_period->euthanize harvest_organs Harvest Spleen and Liver euthanize->harvest_organs quantify_burden Quantify Parasite Burden (LDU or qPCR) harvest_organs->quantify_burden end End quantify_burden->end

References

Validation & Comparative

Unveiling Stibogluconate's Battle Plan: A Proteomic Comparison of Antileishmanial Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular mechanisms of stibogluconate and its alternatives—miltefosine, amphotericin B, and paromomycin (B158545)—reveals distinct and overlapping strategies in the fight against Leishmaniasis. This comparative guide, leveraging quantitative proteomic data, offers researchers, scientists, and drug development professionals a comprehensive overview of how these drugs impact the Leishmania parasite at the protein level, providing a foundation for novel therapeutic strategies and overcoming drug resistance.

Sodium this compound, a pentavalent antimonial, has long been a cornerstone in the treatment of leishmaniasis. Its mechanism of action, however, is multifaceted and not entirely understood. Proteomic studies have begun to shed light on its intricate workings, revealing a complex interplay of induced oxidative stress, disruption of energy metabolism, and interference with DNA and RNA synthesis.[1][2] This guide dissects these mechanisms and places them in the context of other key antileishmanial agents, offering a side-by-side comparison of their proteomic footprints.

Comparative Proteomic Analysis of Antileishmanial Drugs

The following tables summarize the key proteomic changes observed in Leishmania parasites upon treatment with this compound and its common alternatives. The data highlights the diverse cellular processes targeted by each drug, from protein synthesis and metabolism to stress response and intracellular trafficking.

Table 1: this compound - Key Proteomic Alterations in Leishmania

Protein CategoryUpregulated ProteinsDownregulated ProteinsImplied Mechanism of Action
Energy Metabolism Glycolytic enzymes (selectively)Enzymes of the citric acid cycle and oxidative phosphorylationInhibition of ATP and GTP synthesis, leading to decreased macromolecular synthesis and parasite viability.[1]
Stress Response Heat shock proteins (HSP70, HSP83, HSP60), Tryparedoxin peroxidase-Response to drug-induced oxidative and cellular stress.[3]
Protein & Nucleic Acid Synthesis -Proteins involved in DNA replication and RNA processingDisruption of essential macromolecular synthesis.[1]
Other Proteophosphoglycan (in resistant strains)[4]Metal acquisition and metabolism proteins (e.g., iron transporters)[3]Alterations in surface molecules and ion homeostasis.

Table 2: Miltefosine - Key Proteomic Alterations in Leishmania

Protein CategoryUpregulated ProteinsDownregulated ProteinsImplied Mechanism of Action
Lipid Metabolism & Membrane Function Sterol biosynthesis enzymes[5][6]Phospholipid transporters (in resistant strains)Disruption of membrane integrity and lipid signaling pathways.[7]
Mitochondrial Function Oxidative phosphorylation complexes (in resistant strains)[5][6]-Remodeling of mitochondrial function, potentially as a resistance mechanism.
Calcium Homeostasis --Disruption of intracellular calcium signaling.[8][9]
Stress Response -Proteins involved in oxidative stress response (in resistant strains)[10]Altered response to oxidative stress in resistant parasites.

Table 3: Amphotericin B - Key Proteomic Alterations in Leishmania

Protein CategoryUpregulated ProteinsDownregulated ProteinsImplied Mechanism of Action
Energy Metabolism Glycolytic enzymes, TCA cycle enzymes-Upregulation of energy production pathways, possibly as a compensatory mechanism.[11][12][13]
Stress Response Reactive oxygen species (ROS) scavenging proteins, Heat shock proteins-Response to drug-induced oxidative stress.[11][12][13]
Transcription & Translation Proteins involved in transcription and translation-Alterations in protein synthesis machinery.[11][12][13]
Secreted Proteins Proteins involved in carbohydrate metabolism, stress response, transporters, and proteolysis (in resistant strains)[14]-Changes in the secretome potentially contributing to resistance.

Table 4: Paromomycin - Key Proteomic Alterations in Leishmania

Protein CategoryUpregulated ProteinsDownregulated ProteinsImplied Mechanism of Action
Protein Synthesis Ribosomal proteins (in resistant strains)-Direct inhibition of protein synthesis by targeting ribosomes.[15][16][17][18][19]
Vesicular Trafficking Proteins involved in intracellular survival and vesicular trafficking-Alteration of vesicle-mediated transport processes.[15][16][17][18][19]
Energy Metabolism Glycolytic enzymesPhosphoglycerate kinaseModulation of energy metabolism.[15][17]
Stress Response Stress proteins-Induction of a cellular stress response.[15][16][17][18][19]

Experimental Protocols

A generalized workflow for the proteomic analysis of antileishmanial drug action is outlined below. Specific parameters will vary based on the study.

Leishmania Culture and Drug Treatment
  • Leishmania promastigotes are cultured in appropriate media (e.g., M199) to mid-log phase.

  • Cultures are then exposed to the respective drugs (this compound, miltefosine, amphotericin B, or paromomycin) at a predetermined inhibitory concentration (e.g., IC50) for a specified duration. Control cultures are maintained without the drug.

Protein Extraction and Digestion
  • Parasite cells are harvested by centrifugation and washed with phosphate-buffered saline (PBS).

  • The cell pellet is lysed using a suitable lysis buffer containing protease inhibitors.

  • The protein concentration in the lysate is determined using a standard protein assay (e.g., Bradford or BCA).

  • Aliquots of protein are then subjected to in-solution or in-gel digestion with trypsin overnight at 37°C to generate peptides.

Mass Spectrometry Analysis
  • The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Peptides are separated by reverse-phase chromatography and introduced into the mass spectrometer.

  • The mass spectrometer acquires high-resolution mass spectra of the peptides (MS1) and fragments selected peptides to obtain their tandem mass spectra (MS2).

Protein Identification and Quantification
  • The acquired MS/MS spectra are searched against a Leishmania protein database using a search engine (e.g., Mascot, SEQUEST).

  • For quantitative proteomics, stable isotope labeling by amino acids in cell culture (SILAC) or label-free quantification (LFQ) methods are commonly employed.

  • The relative abundance of proteins between the drug-treated and control samples is determined, and proteins with statistically significant changes are identified.

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the key cellular pathways affected by this compound and its alternatives, as suggested by proteomic data.

Stibogluconate_Mechanism cluster_Metabolism Energy Metabolism cluster_Stress Stress Response cluster_Synthesis Macromolecular Synthesis This compound This compound Glycolysis Glycolysis This compound->Glycolysis inhibits (partially) TCA_Cycle TCA Cycle This compound->TCA_Cycle inhibits OxPhos Oxidative Phosphorylation This compound->OxPhos inhibits ATP_GTP ATP/GTP Synthesis This compound->ATP_GTP inhibits Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress induces DNA_Synthesis DNA Synthesis This compound->DNA_Synthesis inhibits RNA_Synthesis RNA Synthesis This compound->RNA_Synthesis inhibits TCA_Cycle->ATP_GTP OxPhos->ATP_GTP HSPs Heat Shock Proteins (HSP70, HSP83, HSP60) Oxidative_Stress->HSPs activates Antioxidant_Enzymes Antioxidant Enzymes (Tryparedoxin Peroxidase) Oxidative_Stress->Antioxidant_Enzymes activates

Caption: this compound's multifaceted attack on Leishmania.

Drug_Comparison_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Proteomic Analysis cluster_Interpretation Data Interpretation Leishmania_Culture Leishmania Culture Drug_Treatment Drug Treatment (this compound, Miltefosine, Amphotericin B, Paromomycin) Leishmania_Culture->Drug_Treatment Protein_Extraction Protein Extraction Drug_Treatment->Protein_Extraction Protein_Digestion Protein Digestion (Trypsin) Protein_Extraction->Protein_Digestion LC_MSMS LC-MS/MS Analysis Protein_Digestion->LC_MSMS Database_Search Database Search (Protein Identification) LC_MSMS->Database_Search Quantification Protein Quantification (Label-free or SILAC) Database_Search->Quantification Data_Analysis Differential Expression Analysis Quantification->Data_Analysis Pathway_Analysis Pathway & Functional Analysis Data_Analysis->Pathway_Analysis Mechanism_Validation Mechanism Validation Pathway_Analysis->Mechanism_Validation

Caption: A typical workflow for proteomic analysis of drug action.

Alternative_Drug_Mechanisms cluster_Miltefosine cluster_AmphoB cluster_Paromomycin Miltefosine Miltefosine Membrane Plasma Membrane (Lipid Metabolism) Miltefosine->Membrane disrupts Mitochondria Mitochondria Miltefosine->Mitochondria alters function Calcium Ca2+ Homeostasis Miltefosine->Calcium disrupts Amphotericin_B Amphotericin B Energy_Metabolism Energy Metabolism (Glycolysis, TCA Cycle) Amphotericin_B->Energy_Metabolism upregulates ROS_Response ROS Scavenging Amphotericin_B->ROS_Response upregulates Paromomycin Paromomycin Ribosome Ribosome (Protein Synthesis) Paromomycin->Ribosome inhibits Vesicles Vesicular Trafficking Paromomycin->Vesicles alters

Caption: Diverse targets of alternative antileishmanial drugs.

References

Stibogluconate vs. Meglumine Antimoniate: A Comparative Analysis for Leishmaniasis Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of antileishmanial therapeutics, the pentavalent antimonials, sodium stibogluconate and meglumine (B1676163) antimoniate, have long been the cornerstone of treatment. This comprehensive guide offers a detailed comparative analysis of these two critical drugs, presenting key data on their efficacy, pharmacokinetics, and safety profiles to inform researchers, scientists, and drug development professionals.

Executive Summary

Sodium this compound and meglumine antimoniate are both pentavalent antimony compounds used in the treatment of various forms of leishmaniasis. While their mechanisms of action and pharmacokinetic profiles are remarkably similar, clinical studies reveal nuanced differences in their efficacy and adverse effect profiles. This guide synthesizes available data to provide a clear, evidence-based comparison.

Efficacy

The clinical efficacy of sodium this compound and meglumine antimoniate has been evaluated in numerous studies, primarily for cutaneous and visceral leishmaniasis. The results, however, have not always been uniform, with some studies suggesting comparable efficacy while others indicate a superiority of one over the other.

A retrospective study on the treatment of Leishmania major cutaneous leishmaniasis with intralesional administration found no statistically significant difference in cure rates, with 91% (30/33) of patients in the sodium this compound group and 88% (59/67) in the meglumine antimoniate group achieving complete healing within three months.[1][2][3] In contrast, a larger study comparing intralesional administration for cutaneous leishmaniasis reported a significantly higher cure rate for meglumine antimoniate. One month after the first course of therapy, 82% (1431 of 1728) of patients treated with meglumine antimoniate showed complete clinical cure, compared to 67% (1157 of 1728) of those who received sodium this compound.[4][5] This difference remained statistically significant even after a second course of treatment for non-responders.[4][5]

Another study focusing on cutaneous leishmaniasis caused by Leishmania (Viannia) braziliensis found no significant difference in cure rates between the two drugs when administered systemically, with 62% of patients treated with meglumine antimoniate and 55% with sodium this compound achieving a cure.[6]

Table 1: Comparative Efficacy in Cutaneous Leishmaniasis (Intralesional Administration)

Study Population/SpeciesSodium this compound Cure RateMeglumine Antimoniate Cure RateKey Findings
L. major91% (30/33)88% (59/67)No statistically significant difference[1][2][3]
Cutaneous Leishmaniasis (General)67% (1157/1728)82% (1431/1728)Meglumine antimoniate significantly more effective[4][5]
Non-responders (Second Course)72% (407/561)80% (237/297)Meglumine antimoniate significantly more effective[4][5]

Table 2: Comparative Efficacy in Cutaneous Leishmaniasis (Systemic Administration)

Study Population/SpeciesSodium this compound Cure RateMeglumine Antimoniate Cure RateKey Findings
L. (V.) braziliensis55%62%No statistically significant difference[6]

Pharmacokinetics

The pharmacokinetic profiles of sodium this compound and meglumine antimoniate are strikingly similar. Following intramuscular administration, both drugs exhibit a rapid absorption phase, with peak antimony concentrations in the blood reached approximately 2 hours after the initial dose.[7] The elimination of antimony is characterized by a two-compartment model, featuring a rapid elimination phase with a mean half-life of about 2.02 hours and a much slower terminal elimination phase with a mean half-life of 76 hours.[7] This slow elimination phase is thought to be related to the in vivo conversion of pentavalent antimony (SbV) to the more toxic trivalent antimony (SbIII), which may contribute to the cumulative toxicity observed with long-term therapy.[7]

Table 3: Comparative Pharmacokinetic Parameters

ParameterSodium this compoundMeglumine Antimoniate
Time to Peak Concentration~2 hours~2 hours
Initial Absorption Phase (t½)~0.85 hours~0.85 hours
Rapid Elimination Phase (t½)~2.02 hours~2.02 hours
Slow Elimination Phase (t½)~76 hours~76 hours

Adverse Effects

Both sodium this compound and meglumine antimoniate are associated with a range of adverse effects, which can be significant and may necessitate treatment discontinuation. Common side effects for both drugs include myalgia, arthralgia, headache, anorexia, and gastrointestinal disturbances.[6][8]

However, some studies have reported differences in the frequency of specific adverse events. In one comparative trial, headache was more frequent in the first half of treatment with sodium this compound, while myalgia/arthralgia and abdominal pain/anorexia were more common in the second half of treatment with the same drug.[6] Another study evaluating biochemical and cardiac toxicity found a greater frequency of abnormal aminotransferase and amylase levels in patients receiving sodium this compound.[9] Electrocardiographic abnormalities were observed in a high percentage of patients in both groups, with no statistically significant difference.[9]

Table 4: Comparative Adverse Effect Profile

Adverse EffectSodium this compoundMeglumine Antimoniate
Common Myalgia, arthralgia, headache, anorexia, gastrointestinal upset[6][8]Myalgia, arthralgia, headache, anorexia, gastrointestinal upset[8]
Reported Higher Incidence Headache (early treatment), myalgia/arthralgia (later treatment), abdominal pain/anorexia (later treatment)[6], elevated aminotransferases and amylase[9]-
Cardiac ECG changes (T-wave inversion, QT prolongation)[8][9]ECG changes (T-wave inversion, QT prolongation)[8]
Other Serious Pancreatitis, severe hypersensitivity reactions[8]Facial edema, dyspnea[8]

Mechanism of Action

The precise molecular mechanism of action of pentavalent antimonials is not fully elucidated but is understood to be multifaceted. The primary hypothesis is that they act as prodrugs, with the pentavalent form (SbV) being reduced to the more toxic trivalent form (SbIII) within the host macrophages and the Leishmania parasites themselves. SbIII is believed to be the active form that exerts the anti-leishmanial effect.

The proposed mechanisms of action for both sodium this compound and meglumine antimoniate are largely identical and involve:

  • Inhibition of Macromolecular Synthesis: Antimonials are thought to interfere with key metabolic pathways of the parasite, including glycolysis and the citric acid cycle. This leads to a reduction in the available pool of ATP and GTP, which are essential for DNA, RNA, and protein synthesis.[10]

  • Induction of Oxidative Stress: These drugs can generate reactive oxygen species (ROS) within the Leishmania parasite, leading to oxidative damage to cellular components such as lipids, proteins, and DNA.[10]

  • Disruption of Thiol Metabolism: Antimonials can interfere with the parasite's unique thiol metabolism, which is crucial for its antioxidant defense. Specifically, they can inhibit trypanothione (B104310) reductase, an enzyme essential for maintaining the intracellular thiol balance and protecting the parasite from oxidative damage.[10]

Antimonial Mechanism of Action cluster_macrophage Macrophage cluster_leishmania Leishmania Parasite SbV Pentavalent Antimonial (SbV) SbIII Trivalent Antimonial (SbIII) SbV->SbIII Reduction Leishmania Leishmania Amastigote SbIII->Leishmania Glycolysis Glycolysis & Citric Acid Cycle ATP_GTP ATP & GTP Synthesis Glycolysis->ATP_GTP Macromolecules DNA, RNA, Protein Synthesis ATP_GTP->Macromolecules ROS Reactive Oxygen Species (ROS) Oxidative_Damage Oxidative Damage ROS->Oxidative_Damage Thiol_Metabolism Thiol Metabolism (Trypanothione Reductase) Antioxidant_Defense Antioxidant Defense Thiol_Metabolism->Antioxidant_Defense SbIII_internal->Glycolysis Inhibition SbIII_internal->ATP_GTP Inhibition SbIII_internal->ROS Induction SbIII_internal->Thiol_Metabolism Inhibition

Caption: Proposed mechanism of action of pentavalent antimonials against Leishmania.

Experimental Protocols

The clinical evaluation of sodium this compound and meglumine antimoniate typically follows standardized protocols to ensure patient safety and the collection of reliable data.

Key Methodological Components:

  • Patient Selection: Inclusion criteria usually involve a confirmed diagnosis of leishmaniasis (e.g., via microscopy, culture, or PCR), and exclusion criteria often include pregnancy, significant cardiac, renal, or hepatic disease, and co-infection with HIV.

  • Treatment Regimen:

    • Systemic Administration: The standard dose for both drugs is typically 20 mg of pentavalent antimony per kg of body weight per day, administered intravenously or intramuscularly for 20-28 days.

    • Intralesional Administration: The drug is injected directly into and around the cutaneous lesion. The volume and frequency of injections can vary between studies.

  • Efficacy Assessment: The primary endpoint is typically the complete cure of lesions, defined as complete re-epithelialization and absence of induration at a specified follow-up period (e.g., 3 or 6 months post-treatment).

  • Safety Monitoring: Patients undergo regular monitoring for adverse events. This includes:

    • Clinical Assessment: Daily or weekly evaluation for symptoms like myalgia, arthralgia, fever, and gastrointestinal issues.

    • Laboratory Tests: Baseline and periodic monitoring of complete blood count, liver function tests (ALT, AST), pancreatic enzymes (amylase, lipase), and renal function tests (creatinine, urea).

    • Cardiac Monitoring: Baseline and weekly electrocardiograms (ECG) to monitor for changes such as T-wave inversion and QT interval prolongation.

Clinical_Trial_Workflow start Patient Screening & Informed Consent diagnosis Confirmed Leishmaniasis Diagnosis start->diagnosis randomization Randomization diagnosis->randomization ssg_arm Sodium this compound Treatment Arm randomization->ssg_arm Group A ma_arm Meglumine Antimoniate Treatment Arm randomization->ma_arm Group B treatment Treatment Administration (e.g., 20-28 days) ssg_arm->treatment ma_arm->treatment monitoring Adverse Event Monitoring (Clinical, Lab, ECG) treatment->monitoring follow_up Post-Treatment Follow-up treatment->follow_up data_analysis Data Analysis & Comparison monitoring->data_analysis efficacy_eval Efficacy Evaluation (Lesion Cure) follow_up->efficacy_eval efficacy_eval->data_analysis

Caption: A generalized workflow for a comparative clinical trial of antimonial drugs.

Conclusion

Sodium this compound and meglumine antimoniate remain vital tools in the fight against leishmaniasis. While they share a common mechanism of action and pharmacokinetic profile, the choice between them may be influenced by regional availability, cost, and emerging clinical evidence on their relative efficacy and safety for specific Leishmania species and clinical presentations. Further head-to-head clinical trials with standardized methodologies are warranted to definitively establish the superiority of one agent over the other in various endemic settings.

References

A Comparative In Vitro Efficacy Analysis of Stibogluconate and Amphotericin B Against Leishmania Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of two prominent antileishmanial drugs, sodium stibogluconate and amphotericin B. The data presented herein is curated from peer-reviewed research to facilitate an objective evaluation of their performance against various Leishmania species. This document summarizes key quantitative efficacy data, details the experimental protocols utilized in these studies, and provides visual representations of the drugs' mechanisms of action and experimental workflows.

Quantitative Efficacy Comparison

The in vitro efficacy of sodium this compound and amphotericin B against different life cycle stages of various Leishmania species is summarized below. The 50% inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of parasite growth in vitro.

Leishmania SpeciesParasite StageSodium this compound IC50 (µg/mL)Amphotericin B IC50 (µM)Reference
L. donovaniPromastigotes>640.6 - 0.7[1][2]
Axenic Amastigotes>640.6 - 0.7[1][2]
Intracellular Amastigotes9 - 280.1 - 0.4[1][2]
L. panamensisPromastigotes>4000 (preservative-free)-[3]
Intracellular Amastigotes10.1 - 15.4-[3]

Note: IC50 values can vary between studies due to differences in parasite strains, host cell types (for intracellular amastigotes), culture conditions, and assay methodologies. The data for L. donovani provides a direct comparison from the same study. For L. panamensis, data for amphotericin B was not available in the cited study. The high IC50 of preservative-free sodium this compound against L. panamensis promastigotes highlights its low intrinsic activity against the extracellular form of this species[3].

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in this guide, providing a framework for the standardized assessment of antileishmanial drug efficacy.

In Vitro Promastigote Susceptibility Assay

This assay determines the direct effect of a compound on the extracellular, flagellated promastigote stage of the Leishmania parasite.

  • Parasite Culture: Leishmania promastigotes are cultured at 26°C in a suitable liquid medium, such as M199 or RPMI-1640, supplemented with 10-20% fetal bovine serum (FBS), penicillin, and streptomycin.

  • Assay Procedure:

    • Logarithmic phase promastigotes are harvested, centrifuged, and resuspended in fresh medium to a concentration of 1 x 10^6 parasites/mL.

    • The parasite suspension is dispensed into 96-well plates.

    • Serial dilutions of the test compounds (sodium this compound and amphotericin B) are added to the wells. A drug-free well serves as a negative control, and a well with a known antileishmanial drug can be used as a positive control.

    • Plates are incubated at 26°C for 72 hours.

  • Data Analysis:

    • After incubation, parasite viability is assessed using a resazurin-based assay or by direct counting with a hemocytometer.

    • The percentage of growth inhibition is calculated relative to the drug-free control.

    • The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

In Vitro Intracellular Amastigote Susceptibility Assay

This assay evaluates the efficacy of a compound against the clinically relevant intracellular amastigote stage of the parasite, which resides within mammalian host cells (typically macrophages).

  • Host Cell Culture: A macrophage cell line (e.g., J774A.1, THP-1) or primary peritoneal macrophages are cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Infection Procedure:

    • Macrophages are seeded in 96-well plates and allowed to adhere overnight.

    • Stationary phase Leishmania promastigotes are added to the macrophage monolayer at a parasite-to-macrophage ratio of approximately 10:1.

    • The co-culture is incubated for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

    • Non-phagocytosed promastigotes are removed by washing.

  • Drug Treatment and Analysis:

    • Fresh medium containing serial dilutions of the test compounds is added to the infected macrophages.

    • The plates are incubated for an additional 72 hours.

    • The number of intracellular amastigotes is quantified by staining the cells with Giemsa and counting the number of amastigotes per 100 macrophages under a microscope. Alternatively, automated high-content imaging systems can be used for quantification.

    • The IC50 value is calculated based on the reduction in the number of amastigotes in treated versus untreated control wells.

Visualizing Mechanisms and Workflows

Signaling Pathways

The following diagrams illustrate the proposed mechanisms of action for sodium this compound and amphotericin B against Leishmania parasites.

stibogluconate_pathway cluster_macrophage Macrophage cluster_leishmania Leishmania Amastigote This compound (SbV) This compound (SbV) Reduction to SbIII Reduction to SbIII This compound (SbV)->Reduction to SbIII Uptake & Reduction SbIII SbIII Reduction to SbIII->SbIII Inhibition of Glycolysis & Citric Acid Cycle Inhibition of Glycolysis & Citric Acid Cycle SbIII->Inhibition of Glycolysis & Citric Acid Cycle Inhibition of Trypanothione Reductase Inhibition of Trypanothione Reductase SbIII->Inhibition of Trypanothione Reductase Decreased ATP & GTP Decreased ATP & GTP Inhibition of Glycolysis & Citric Acid Cycle->Decreased ATP & GTP Inhibition of Macromolecule Synthesis Inhibition of Macromolecule Synthesis Decreased ATP & GTP->Inhibition of Macromolecule Synthesis Parasite Death Parasite Death Inhibition of Macromolecule Synthesis->Parasite Death Increased Oxidative Stress Increased Oxidative Stress Inhibition of Trypanothione Reductase->Increased Oxidative Stress Increased Oxidative Stress->Parasite Death

Caption: Mechanism of Action of Sodium this compound.

amphotericinB_pathway cluster_leishmania_membrane Leishmania Cell Membrane Amphotericin B Amphotericin B Ergosterol Ergosterol Amphotericin B->Ergosterol Binds to Membrane Pore Formation Membrane Pore Formation Ergosterol->Membrane Pore Formation Ion Leakage (K+, Na+) Ion Leakage (K+, Na+) Membrane Pore Formation->Ion Leakage (K+, Na+) Membrane Depolarization Membrane Depolarization Ion Leakage (K+, Na+)->Membrane Depolarization Parasite Death Parasite Death Membrane Depolarization->Parasite Death

Caption: Mechanism of Action of Amphotericin B.

Experimental Workflow

The diagram below outlines the general workflow for in vitro anti-leishmanial drug susceptibility testing.

experimental_workflow cluster_promastigote_assay Promastigote Assay cluster_amastigote_assay Intracellular Amastigote Assay P1 Culture Leishmania Promastigotes P2 Seed Promastigotes in 96-well Plate P1->P2 P3 Add Drug Dilutions P2->P3 P4 Incubate (72h, 26°C) P3->P4 P5 Assess Viability (e.g., Resazurin) P4->P5 Data Analysis Data Analysis P5->Data Analysis A1 Culture Macrophages A2 Seed Macrophages in 96-well Plate A1->A2 A3 Infect with Promastigotes (24h) A2->A3 A4 Wash to Remove Extracellular Parasites A3->A4 A5 Add Drug Dilutions A4->A5 A6 Incubate (72h, 37°C, 5% CO2) A5->A6 A7 Fix, Stain, and Count Amastigotes A6->A7 A7->Data Analysis Determine IC50 Values Determine IC50 Values Data Analysis->Determine IC50 Values

Caption: In Vitro Anti-Leishmanial Drug Susceptibility Testing Workflow.

References

Validating Stibogluconate Resistance Markers in Clinical Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to stibogluconate, a cornerstone of leishmaniasis treatment, poses a significant challenge to public health. Identifying and validating molecular markers of resistance is crucial for surveillance, guiding clinical decisions, and developing new therapeutic strategies. This guide provides a comparative overview of key resistance markers in Leishmania clinical isolates, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Analysis of Resistance Markers

The validation of this compound resistance markers often involves correlating molecular changes with the phenotypic resistance of the parasite. The following tables summarize quantitative data from various studies on the most well-characterized markers: Multidrug Resistance Protein A (MRPA or ABCC3) and Aquaglyceroporin-1 (AQP1).

Table 1: Upregulation of MRPA Expression in this compound-Resistant Leishmania Isolates

Leishmania SpeciesFold Increase in MRPA mRNA Expression (Resistant vs. Sensitive)Method of AnalysisReference(s)
L. donovaniAmplification of MRPA gene observedSouthern Blot[1](--INVALID-LINK--)
L. tropica2.45Quantitative Real-Time PCR (qPCR)[2](--INVALID-LINK--)
L. braziliensis1.5 - 25.2Quantitative Real-Time PCR (qPCR)[3](--INVALID-LINK--)
L. guyanensis~2.0Quantitative Real-Time PCR (qPCR)[4](--INVALID-LINK--)
L. amazonensis~2.0Quantitative Real-Time PCR (qPCR)[4](--INVALID-LINK--)

Table 2: Downregulation of AQP1 Expression in this compound-Resistant Leishmania Isolates

Leishmania SpeciesFold Decrease in AQP1 mRNA Expression (Resistant vs. Sensitive)Method of AnalysisReference(s)
L. donovani6.0 - 7.0Quantitative Real-Time PCR (qPCR)[3](--INVALID-LINK--)
L. tropica0.47 (i.e., ~2.1-fold decrease)Quantitative Real-Time PCR (qPCR)[2](--INVALID-LINK--)
L. major58.71Quantitative Real-Time PCR (qPCR)[3](--INVALID-LINK--)
L. braziliensis65.0Quantitative Real-Time PCR (qPCR)[3](--INVALID-LINK--)

Table 3: Other Potential Markers of this compound Resistance

Gene/ProteinFunctionObserved Change in Resistant IsolatesLeishmania SpeciesReference(s)
Gamma-glutamylcysteine synthetase (γ-GCS)Thiol metabolism2.1-fold increase in mRNAL. tropica[2](--INVALID-LINK--)
Trypanothione (B104310) Reductase (TRYR)Thiol metabolism1.97-fold increase in mRNAL. tropica[2](--INVALID-LINK--)
Iron Superoxide Dismutase A/B (SODA/B)Antioxidant defense3.8 to 4.81-fold increase in mRNAL. tropica[5](--INVALID-LINK--)

Experimental Protocols

Accurate validation of resistance markers relies on standardized and reproducible experimental protocols. Below are detailed methodologies for two key assays.

In Vitro Drug Susceptibility Assay: Amastigote-Macrophage Model

This assay determines the 50% inhibitory concentration (IC50) of a drug against the intracellular amastigote stage of Leishmania, which is the clinically relevant form of the parasite.

a. Materials:

  • Leishmania promastigotes (clinical isolate)

  • Macrophage cell line (e.g., THP-1, J774) or primary macrophages

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • Sodium this compound (or other antileishmanial drugs)

  • Giemsa stain

  • Microscope

b. Protocol:

  • Macrophage Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.

  • Macrophage Adherence: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator to allow macrophages to adhere to the plate.

  • Parasite Preparation: Culture Leishmania promastigotes to the stationary phase (5-7 days). Centrifuge the culture at 3000 rpm for 8 minutes and resuspend the parasite pellet in fresh medium.

  • Infection: Add 100 µL of the parasite suspension to each well containing adherent macrophages at a parasite-to-macrophage ratio of 25:1.

  • Incubation: Incubate the infected cells overnight at 32°C in a 5% CO2 incubator.

  • Removal of Extracellular Parasites: The next day, carefully aspirate the medium and wash the wells with 200 µL of warm PBS to remove non-internalized promastigotes. Add 100 µL of fresh complete medium to each well.

  • Drug Addition: Prepare serial dilutions of sodium this compound. Add the drug dilutions to the infected macrophages. Include a no-drug control.

  • Incubation with Drug: Incubate the plates for 96 hours at 32°C in a 5% CO2 incubator.

  • Staining and Microscopic Examination: After incubation, fix the cells with methanol (B129727) and stain with Giemsa.

  • Data Analysis: Determine the percentage of infected macrophages and the average number of amastigotes per macrophage for each drug concentration. Calculate the IC50 value, which is the drug concentration that reduces the parasite burden by 50% compared to the no-drug control.[6](--INVALID-LINK--)

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol allows for the quantification of mRNA levels of target genes (e.g., MRPA, AQP1) relative to a reference gene.

a. Materials:

  • Leishmania promastigotes (clinical isolates: sensitive and resistant)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers for target genes (MRPA, AQP1) and a reference gene (e.g., GAPDH, 18S rRNA)

  • Real-time PCR instrument

b. Protocol:

  • RNA Extraction: Isolate total RNA from a defined number of Leishmania promastigotes using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for the target and reference genes, and the synthesized cDNA.

  • qPCR Cycling Conditions: Perform the qPCR using a real-time PCR instrument with the following typical cycling conditions:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 56-60°C for 30 seconds (primer-dependent)

      • Extension: 72°C for 30 seconds

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes in both sensitive and resistant isolates.

    • Calculate the relative gene expression using the 2^-ΔΔCt method. The fold change in gene expression in the resistant isolate is calculated relative to the sensitive isolate, after normalization to the reference gene.[7](8--INVALID-LINK--

Mandatory Visualization

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and the proposed mechanism of this compound resistance.

experimental_workflow cluster_sample_collection Sample Collection & Parasite Culture cluster_phenotypic_assay Phenotypic Analysis cluster_molecular_analysis Molecular Analysis Clinical Isolate Clinical Isolate Promastigote Culture Promastigote Culture Clinical Isolate->Promastigote Culture Macrophage Infection Macrophage Infection Promastigote Culture->Macrophage Infection Infect RNA Extraction RNA Extraction Promastigote Culture->RNA Extraction Drug Susceptibility Assay (IC50) Drug Susceptibility Assay (IC50) Macrophage Infection->Drug Susceptibility Assay (IC50) Treat with SSG Correlation Analysis Correlation Analysis Drug Susceptibility Assay (IC50)->Correlation Analysis cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis qPCR qPCR cDNA Synthesis->qPCR Gene Expression Analysis Gene Expression Analysis qPCR->Gene Expression Analysis Gene Expression Analysis->Correlation Analysis

Caption: Experimental workflow for the validation of this compound resistance markers.

resistance_mechanism cluster_macrophage Macrophage cluster_parasite Leishmania Parasite SSG (SbV) SSG (SbV) SbIII SbIII SSG (SbV)->SbIII Reduction AQP1_S AQP1 (Sensitive) SbIII->AQP1_S Influx AQP1_R AQP1 (Resistant) (Downregulated/Mutated) SbIII->AQP1_R Reduced Influx Thiol Conjugate Thiol Conjugate AQP1_S->Thiol Conjugate Forms MRPA_S MRPA (Sensitive) Vesicular Sequestration Vesicular Sequestration MRPA_S->Vesicular Sequestration MRPA_R MRPA (Resistant) (Upregulated) MRPA_R->Vesicular Sequestration Thiol Conjugate->MRPA_S Efflux Thiol Conjugate->MRPA_R Increased Efflux

Caption: Proposed mechanism of this compound resistance in Leishmania.

References

Navigating Antimonial Cross-Resistance: A Comparative Guide for Leishmania Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of cross-resistance studies involving sodium stibogluconate and other antimonial compounds reveals critical insights for researchers and drug development professionals in the field of leishmaniasis. This guide synthesizes experimental data on the comparative efficacy of various antimonials against susceptible and resistant Leishmania strains, details the methodologies for assessing resistance, and illustrates the underlying molecular pathways.

Comparative Efficacy of Antimonials Against Leishmania spp.

The emergence of resistance to first-line antimonial drugs, such as sodium this compound (SSG), poses a significant challenge to the effective treatment of leishmaniasis. Understanding the cross-resistance profiles between different antimonial compounds is crucial for developing alternative therapeutic strategies. The following tables summarize the in vitro susceptibility of various Leishmania strains to pentavalent (SbV) and trivalent (SbIII) antimonials.

Data indicates that resistance to sodium this compound often correlates with resistance to other pentavalent antimonials like meglumine (B1676163) antimoniate. However, the cross-resistance to trivalent antimony can be more variable, suggesting different mechanisms of action and resistance.

Table 1: In Vitro Susceptibility of Leishmania donovani Clinical Isolates to Antimonials

Leishmania donovani IsolateAntimonial CompoundEC50 (µg/mL)Fold Resistance
Antimony-Sensitive (AG83) Sodium this compound (SbV)6.8 ± 0.9-
Trivalent Antimony (SbIII)0.9 ± 0.1-
Antimony-Resistant (BHU1) Sodium this compound (SbV)> 50> 7.4
Trivalent Antimony (SbIII)12.5 ± 2.113.9

EC50: Half-maximal effective concentration.

Table 2: In Vitro Susceptibility of Leishmania donovani PKDL Isolates to Sodium Antimony Gluconate (SAG)

Leishmania donovani IsolatesIC50 of SAG (µg/mL)
Pre-miltefosine era (Antimony-Resistant) 39.58
Post-miltefosine era 13.83

IC50: Half-maximal inhibitory concentration. PKDL: Post-Kala-Azar Dermal Leishmaniasis.[1]

Table 3: In Vitro Susceptibility of Leishmania infantum Isolates to Meglumine Antimoniate

Leishmania infantum Strain SourceIC50 of Meglumine Antimoniate (mg SbV/L)
From untreated dogs 4.7 ± 0.4
From treated dogs 7.7 ± 1.5

IC50: Half-maximal inhibitory concentration.[2][3]

Table 4: In Vitro Susceptibility of Leishmania infantum Promastigotes to Trivalent Antimony

Leishmania infantum IsolateIC50 of SbIII (µM)
Reference Strain (MHOM/TN/80/IPT1) 25.0
Clinical Isolate (from patient with unsatisfactory response to Meglumine Antimoniate) 125.0

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

The determination of antimonial susceptibility in Leishmania is primarily conducted using in vitro assays targeting the intracellular amastigote stage, which is the clinically relevant form of the parasite.

In Vitro Amastigote Susceptibility Assay

This method assesses the efficacy of a drug against Leishmania amastigotes residing within a host macrophage cell line.

  • Macrophage Seeding: A suitable macrophage cell line (e.g., J774A.1 or THP-1) is seeded in chamber slides or 96-well plates and allowed to adhere.[1] For THP-1 cells, differentiation into a macrophage-like phenotype is induced using phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Parasite Infection: Macrophages are then infected with stationary-phase Leishmania promastigotes at a specific parasite-to-macrophage ratio (e.g., 10:1).[1] The co-culture is incubated to allow for phagocytosis of the promastigotes and their transformation into amastigotes within the macrophages.

  • Drug Exposure: After infection, the cells are washed to remove extracellular parasites, and fresh medium containing serial dilutions of the antimonial compounds is added.[1] A range of concentrations is tested to determine the dose-response relationship.

  • Incubation: The treated, infected macrophages are incubated for a defined period (e.g., 48-72 hours).[1]

  • Quantification of Infection: Following incubation, the cells are fixed and stained (e.g., with Giemsa or Diff-Quik). The number of intracellular amastigotes per 100 macrophages is determined by microscopy.[1] The percentage of infected macrophages and the average number of amastigotes per macrophage are calculated.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is calculated by plotting the percentage of parasite survival against the drug concentration. This value represents the concentration of the drug required to inhibit parasite replication by 50%.

Visualizing Experimental and Biological Processes

To further elucidate the processes involved in cross-resistance studies, the following diagrams illustrate a typical experimental workflow and the key signaling pathways implicated in antimonial resistance.

Experimental_Workflow cluster_preparation Preparation cluster_infection Infection cluster_treatment Treatment & Analysis macrophage Macrophage Seeding (e.g., J774A.1, THP-1) infection Infection of Macrophages with Promastigotes macrophage->infection promastigote Leishmania Promastigote Culture (Stationary Phase) promastigote->infection transformation Transformation to Intracellular Amastigotes infection->transformation drug_exposure Exposure to Serial Dilutions of Antimonials transformation->drug_exposure incubation Incubation (48-72h) drug_exposure->incubation staining Fixation and Staining (e.g., Giemsa) incubation->staining microscopy Microscopic Quantification of Amastigotes staining->microscopy analysis IC50/EC50 Determination microscopy->analysis

Caption: Experimental workflow for assessing antimonial susceptibility.

Antimonial_Resistance_Pathway cluster_influx Drug Influx cluster_activation Intracellular Activation cluster_efflux Resistance Mechanisms SbV_in This compound (SbV) AQP1 AQP1 Transporter SbV_in->AQP1 Entry SbV_intra SbV AQP1->SbV_intra AQP1->SbV_intra Downregulation in Resistance Reduction Reduction SbV_intra->Reduction SbIII SbIII (Active Form) Reduction->SbIII Conjugation Conjugation SbIII->Conjugation Thiol Increased Thiols (GSH, Trypanothione) Thiol->Conjugation Thiol->Conjugation Upregulation in Resistance Sb_Thiol SbIII-Thiol Complex Conjugation->Sb_Thiol ABC ABC Transporters (e.g., MRPA) Sb_Thiol->ABC Transport Efflux Efflux/Sequestration ABC->Efflux ABC->Efflux Upregulation in Resistance

Caption: Key pathways in antimonial action and resistance.

Conclusion

The data strongly suggest that cross-resistance between pentavalent antimonials is a significant clinical concern. The mechanisms underlying this resistance are multifactorial, involving reduced drug uptake, increased drug efflux via ABC transporters, and an enhanced thiol-mediated detoxification pathway. In vitro susceptibility testing, particularly using the intracellular amastigote model, remains the gold standard for monitoring resistance and evaluating the potential efficacy of alternative antimonial compounds. Further research into the specific molecular determinants of cross-resistance is essential for the development of novel therapeutic strategies to combat drug-resistant leishmaniasis.

References

Validating In Vitro Stibogluconate Efficacy in BALB/c Mouse Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro and in vivo findings for the antileishmanial drug sodium stibogluconate, with a specific focus on its validation in the widely-used BALB/c mouse model of visceral leishmaniasis. This document summarizes key experimental data, outlines detailed protocols, and visualizes the therapeutic rationale to aid in the design and interpretation of preclinical studies.

Data Presentation: In Vitro vs. In Vivo Efficacy of this compound

The following tables summarize the quantitative data from studies assessing the efficacy of sodium this compound (SSG) against Leishmania donovani both in cell culture and in the BALB/c mouse model.

Table 1: In Vitro Efficacy of this compound against L. donovani in Macrophages

Drug FormulationCell TypeDrug ConcentrationEfficacyReference
Sodium this compound (SSG)Peritoneal Macrophages (from normal BALB/c mice)80 µg/mLReadily cured in vitro infection[1]
Sodium this compound (SSG)Peritoneal Macrophages (from L. donovani-infected BALB/c mice)> 80 µg/mLUnable to reduce amastigote loads[1]
Sodium this compound (SSG)Peritoneal Macrophages (from drug-treated BALB/c mice)40 µg/mLElimination of parasites[1]
Ether-extracted SSGMacrophages (infected with L. panamensis amastigotes)10.3 µg/mL (IC50)Highly active[2]
Unfractionated SSGL. panamensis promastigotes154 µg/mL (IC50)Active[2]

Table 2: In Vivo Efficacy of this compound in L. donovani-Infected BALB/c Mice

Drug FormulationDosageTreatment ScheduleOrganParasite Suppression (%)Reference
Free SSG40-50 mg SbV/kgDays 7 & 8 post-infectionLiver~99%[3]
Free SSG40-50 mg SbV/kgDays 7 & 8 post-infectionSpleenLittle effect[3]
Free SSG40-50 mg SbV/kgDays 7 & 8 post-infectionBone MarrowLittle effect[3]
SSG-NIV6.4-8.0 mg SbV/kgDays 7 & 8 post-infectionLiver~99%[3]
SSG-NIV300 mg SbV/kgSingle dose on day 7Liver, Spleen, Bone Marrow>98%[4][5]
Free SSG296 mg SbV/kgSingle dose on day 7LiverSignificant suppression[5]
Free SSG296 mg SbV/kgSingle dose on day 7Spleen, Bone MarrowFailed to suppress[5]
Free SSG50-400 mg/kgDays 14, 16, & 18 post-infection-Dose-dependent enhancement of ROS production[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

In Vitro Macrophage Infection and Drug Susceptibility Assay
  • Macrophage Isolation : Peritoneal macrophages are harvested from BALB/c mice by peritoneal lavage.

  • In Vitro Infection : Macrophages are plated in culture wells and infected with L. donovani promastigotes. After 24 hours, non-phagocytosed promastigotes are washed away, leaving macrophages infected with amastigotes.[1]

  • Drug Treatment : Various concentrations of sodium this compound (e.g., 10-90 µg/mL) are added to the infected macrophage cultures.[1]

  • Assessment of Parasite Load : After a defined incubation period, the number of amastigotes per macrophage is determined by microscopic examination of stained slides. The 50% inhibitory concentration (IC50) can be calculated.[2]

In Vivo BALB/c Mouse Model of Visceral Leishmaniasis
  • Animal Model : Male or female BALB/c mice (8-10 weeks old) are used for these studies.[7]

  • Infection : Mice are infected intravenously via the tail vein with L. donovani amastigotes (e.g., 2 x 107) or stationary-phase promastigotes (e.g., 107).[6][7]

  • Drug Administration : Treatment with sodium this compound (free form or formulations like SSG-NIV) is initiated at a specific time point post-infection (e.g., day 7). The drug is typically administered intravenously or subcutaneously at varying dosages and schedules.[3][4][6][7]

  • Evaluation of Parasite Burden : At the end of the experiment (e.g., day 14 or later), mice are sacrificed, and the parasite burden in the liver, spleen, and bone marrow is quantified. This is often expressed as Leishman-Donovan Units (LDU), calculated by multiplying the number of amastigotes per 1000 host cell nuclei by the organ weight in grams.[7]

Mandatory Visualizations

This compound's Proposed Mechanism of Action

The exact mechanism of sodium this compound is not fully elucidated but is thought to involve a multi-faceted attack on the Leishmania parasite.

SSG Sodium this compound (SbV) SbIII Reduction to SbIII (active form) SSG->SbIII Inside macrophage Immune Modulation of Host Immune Response SSG->Immune Metabolism Inhibition of Parasite Metabolism SbIII->Metabolism ROS Induction of Oxidative Stress SbIII->ROS Glycolysis Inhibition of Glycolysis & TCA Cycle Metabolism->Glycolysis Thiol Disruption of Thiol Metabolism Metabolism->Thiol ROS_gen Generation of Reactive Oxygen Species (ROS) ROS->ROS_gen Antioxidant Impairment of Antioxidant Defenses ROS->Antioxidant Macrophage Enhanced Macrophage Killing Immune->Macrophage Apoptosis Parasite Apoptosis Glycolysis->Apoptosis Thiol->Apoptosis ROS_gen->Apoptosis Antioxidant->Apoptosis Macrophage->Apoptosis

Caption: Proposed multifaceted mechanism of action of sodium this compound against Leishmania.

Experimental Workflow: From In Vitro to In Vivo Validation

This workflow illustrates the logical progression from initial in vitro screening to in vivo validation in the BALB/c mouse model.

invitro In Vitro Testing (Macrophage Assay) efficacy Determine In Vitro Efficacy (e.g., IC50) invitro->efficacy invivo In Vivo Validation (BALB/c Mouse Model) parasite_burden Assess Parasite Burden (Liver, Spleen, Bone Marrow) invivo->parasite_burden efficacy->invivo outcome Evaluate Therapeutic Outcome parasite_burden->outcome formulation Test Different Formulations (Free SSG, SSG-NIV) formulation->invivo comparison Compare with Alternatives (e.g., Amphotericin B) comparison->invivo

Caption: Standard workflow for validating in vitro antileishmanial drug findings in a BALB/c mouse model.

References

Synergistic Efficacy of Sodium Stibogluconate and Immunomodulators in the Treatment of Leishmaniasis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance and the challenging side effects of conventional treatments for leishmaniasis necessitate the exploration of novel therapeutic strategies. One promising approach is the combination of the traditional antileishmanial drug, sodium stibogluconate (SSG), with immunomodulatory agents. This guide provides a comparative analysis of the synergistic effects of such combination therapies, supported by experimental data, to inform further research and drug development in this critical area.

Co-administration of Sodium this compound and Interferon-gamma (IFN-γ)

The combination of sodium this compound with IFN-γ has been extensively studied, demonstrating a significant enhancement in therapeutic efficacy against Leishmania infection. This synergy is largely attributed to the modulation of the host immune response towards a more effective anti-leishmanial state.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a pivotal study by Li et al. (1997) in a BALB/c mouse model of cutaneous leishmaniasis caused by Leishmania major.

Table 1: Effect of SSG and IFN-γ Combination Therapy on Lesion Size

Treatment GroupMean Lesion Size (mm ± SD) at Week 5
Saline Control7.8 ± 1.2
Sodium this compound (SSG) alone6.5 ± 1.0
Interferon-gamma (IFN-γ) alone7.2 ± 1.1
SSG + IFN-γ 1.5 ± 0.5

Table 2: Effect of SSG and IFN-γ Combination Therapy on Parasite Load in Lesions

Treatment GroupMean Parasite Number (x 10^5^ ± SD) at Week 5
Saline Control150 ± 30
Sodium this compound (SSG) alone90 ± 20
Interferon-gamma (IFN-γ) alone120 ± 25
SSG + IFN-γ < 1

Table 3: Modulation of Cytokine mRNA Levels in Lesions by Combination Therapy

Treatment GroupRelative mRNA Levels (Arbitrary Units)
IL-4
Saline ControlHigh
SSG aloneHigh
IFN-γ aloneHigh
SSG + IFN-γ Low

These data clearly indicate that the combination of SSG and IFN-γ leads to a dramatic reduction in both lesion size and parasite burden compared to either treatment alone.[1][2] This therapeutic effect is accompanied by a shift in the local cytokine environment from a Th2-dominant response (high IL-4 and IL-10) to a protective Th1-dominant response (high IL-12 and inducible nitric oxide synthase - iNOS).[1] The production of IL-12 is crucial for this therapeutic success.[1][2]

Experimental Protocols

The following is a summary of the key experimental methodologies employed in the study by Li et al. (1997).

  • Animal Model: Female BALB/c mice, which are susceptible to L. major infection, were used.

  • Parasite: Leishmania major (strain WHOM/IR/-/173) promastigotes were cultured and used for infection.

  • Infection Protocol: Mice were infected subcutaneously in the footpad with 2 x 10^6^ stationary-phase promastigotes.

  • Treatment Regimen:

    • Treatment was initiated three weeks after infection when lesions were established.

    • Sodium this compound (Pentostam): Administered intraperitoneally (i.p.) daily for 10 days at a dose of 250 mg/kg of body weight.

    • Recombinant Murine IFN-γ: Administered i.p. daily for 10 days at a dose of 1 x 10^5^ U/mouse.

    • Combination Therapy: Both SSG and IFN-γ were administered as described above.

  • Assessment of Lesion Size: Lesion diameter was measured weekly using a metric caliper.

  • Quantification of Parasite Load:

    • A limiting dilution assay was used to determine the number of viable parasites in the infected footpads.

    • Briefly, tissue homogenates from the footpads were serially diluted in 96-well plates containing Schneider's Drosophila medium supplemented with fetal bovine serum.

    • The plates were incubated at 26°C, and the number of wells with motile promastigotes was scored after 7 and 14 days. The number of parasites was then estimated using the ELIDA software.

  • Analysis of Cytokine mRNA Expression:

    • Total RNA was extracted from the infected footpad tissue.

    • A semi-quantitative reverse transcription-PCR (RT-PCR) was performed to determine the relative levels of mRNA for IL-4, IL-10, IL-12 p40, and iNOS. The levels were normalized to the expression of the housekeeping gene, β-actin.

Synergistic Action of this compound with Regulatory T Cell Depletion

Another innovative immunomodulatory approach involves the depletion of regulatory T cells (Tregs), which are known to suppress anti-leishmanial immunity.

Quantitative Data Summary

A study by Gautam et al. (2011) investigated the combination of SSG with a recombinant IL-2/diphtheria toxin fusion protein (rIL-2/DTx), which targets and depletes Tregs.

Table 4: Effect of SSG and rIL-2/DTx Combination Therapy on Lesion Size and Parasite Burden in BALB/c Mice

Treatment GroupMean Lesion Size (mm ± SE) at Day 45Parasite Burden (log10 ± SE) in Draining Lymph Node at Day 45
Vehicle Control4.5 ± 0.36.8 ± 0.2
SSG alone3.2 ± 0.25.5 ± 0.3
rIL-2/DTx alone3.5 ± 0.35.8 ± 0.4
SSG + rIL-2/DTx 2.1 ± 0.2 4.2 ± 0.3

The combination of SSG and rIL-2/DTx resulted in a more significant reduction in both lesion size and parasite burden in the draining lymph nodes compared to either monotherapy, demonstrating an additive therapeutic effect.[3][4]

Experimental Protocols

The following is a summary of the key experimental methodologies from the study by Gautam et al. (2011).

  • Animal Model: Female BALB/c mice.

  • Parasite: Leishmania major (strain LV39).

  • Infection Protocol: Mice were infected in the ear dermis with 1,000 purified metacyclic promastigotes.

  • Treatment Regimen:

    • Treatment was initiated 30 days after infection.

    • Sodium this compound (Pentostam): Administered i.p. daily for 10 days at a dose of 250 mg/kg.

    • rIL-2/DTx (ONTAK): Administered intravenously (i.v.) three times at 5-day intervals at a dose of 12 µg/kg.

    • Combination Therapy: Both SSG and rIL-2/DTx were administered as described.

  • Assessment of Lesion Size: Ear thickness was measured weekly using a dial thickness gauge.

  • Quantification of Parasite Load: Parasite burden in the ear and draining lymph node was determined by limiting dilution assay.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental designs, the following diagrams are provided.

Synergistic_Mechanism cluster_ImmuneResponse Host Immune Response Leishmania Leishmania Parasite Macrophage Macrophage Leishmania->Macrophage Infects Th2_Cell Th2 Cell Macrophage->Th2_Cell Promotes Th1_Cell Th1 Cell Macrophage->Th1_Cell Activates via IL-12 NO Nitric Oxide (NO) Macrophage->NO Produces IL4_IL10 IL-4, IL-10 Th2_Cell->IL4_IL10 Produces IFNg IFN-γ Th1_Cell->IFNg Produces Treg_Cell Regulatory T Cell (Treg) Treg_Cell->Th1_Cell Suppresses IL4_IL10->Macrophage Deactivates IL12 IL-12 IFNg->Macrophage Activates NO->Leishmania Kills SSG Sodium this compound (SSG) SSG->Leishmania Directly Inhibits Metabolism Immunomodulator Immunomodulator (e.g., IFN-γ, anti-Treg) Immunomodulator->Th1_Cell Promotes Th1 Response

Caption: Mechanism of synergistic action of SSG and immunomodulators.

Experimental_Workflow start Start infection Infection of BALB/c Mice with Leishmania major start->infection treatment Initiate Treatment Regimens (3 weeks post-infection) infection->treatment groups Treatment Groups: - Saline (Control) - SSG alone - Immunomodulator alone - SSG + Immunomodulator treatment->groups monitoring Monitor Lesion Size Weekly groups->monitoring endpoint Endpoint Analysis (e.g., 5 weeks post-treatment) monitoring->endpoint analysis Analysis: - Parasite Load (Limiting Dilution Assay) - Cytokine mRNA (RT-PCR) endpoint->analysis end End analysis->end

References

A Comparative Analysis of Sodium Stibogluconate Treatment Regimens in Leishmaniasis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium stibogluconate (SSG), a pentavalent antimonial, has been a cornerstone in the treatment of leishmaniasis for decades. However, the emergence of resistance and concerns regarding toxicity have necessitated a closer examination of optimal treatment strategies. This guide provides a comparative analysis of various SSG treatment regimens, supported by clinical trial data, to inform future research and therapeutic development.

Comparative Efficacy and Outcomes of this compound Regimens

The clinical efficacy of sodium this compound is highly dependent on the treatment regimen, including dosage, duration, and combination with other therapeutic agents. The following tables summarize key findings from comparative clinical studies in visceral and cutaneous leishmaniasis.

Visceral Leishmaniasis
Treatment RegimenDurationCure RateRelapse RateKey FindingsReference
SSG 10 mg/kg/day 20 days87% (54/62)13% (8/62)A longer course is necessary to prevent relapse compared to traditional shorter courses.[1]
SSG 10 mg/kg/day, extended if necessary >20 days100% (62/62)0%Extending treatment beyond 20 days for patients not fully cured significantly reduces relapse.[1]
SSG 10 mg Sb/kg once daily 31 days100%Not ReportedAll patients responded to treatment and remained well for one year.[2][3]
SSG 10 mg Sb/kg every 12 hr 15 days70% (7/10)20% (2/10)This regimen showed a lower response and higher relapse rate.[2][3]
SSG 10 mg Sb/kg every 8 hr 10 days100%Not ReportedShowed the quickest parasite clearance and rise in hemoglobin levels. Appears to be a safe alternative to conventional treatment.[2][3]
SSG 10 mg/kg/day 4 weeks60% (in children)Not ReportedLower dose was less effective in children compared to a higher dose.[4]
SSG 20 mg/kg/day 4 weeks100% (in children)Not ReportedHigher dose was significantly more effective in children with a faster clinical and parasitological response.[4]
SSG 20 mg/kg/day 28 days93%Not ReportedHigh cure rate observed in U.S. military personnel with visceral/viscerotropic disease.[5][6]
Cutaneous and Post-Kala-Azar Dermal Leishmaniasis (PKDL)
Treatment RegimenDurationCure RateKey FindingsReference
SSG Monotherapy (20 mg/kg/day) Min. 30 days90%Longer treatment duration and higher defaulter rate compared to combination therapy for severe PKDL.[7][8][9]
SSG (30 mg/kg/day) + Paromomycin (B158545) (15 mg/kg/day) Min. 17 days97%Significantly better cure rate, shorter treatment duration, and lower cost for severe PKDL.[7][8][9]
SSG 20 mg/kg/day 10 days100%For cutaneous leishmaniasis, a 10-day course was as effective as a 20-day course but with fewer side effects.[10]
SSG 20 mg/kg/day 20 days95%Standard recommended treatment for cutaneous leishmaniasis.[10]
SSG 10 mg Sb/kg/day 20 days76%Lower dose was significantly less effective for American cutaneous leishmaniasis.[11]
SSG 20 mg Sb/kg/day 20 days100%High dose was found to be safe and more efficacious for American cutaneous leishmaniasis.[11]
SSG 20 mg/kg/day 20 days91%High clinical cure rate in U.S. military personnel with cutaneous disease.[5][6]

Experimental Protocols

The following outlines a generalized experimental protocol for a comparative clinical trial of sodium this compound regimens for leishmaniasis, based on methodologies reported in the cited literature.

1. Study Design and Patient Population:

  • Design: Prospective, randomized, controlled clinical trial.[1][2][3][4] Studies may also be double-blinded.[10][11]

  • Inclusion Criteria:

    • Patients with parasitologically confirmed leishmaniasis (visceral or cutaneous) through methods like splenic or bone marrow aspiration for VL, or skin lesion aspirates/biopsy for CL.[1][4]

    • Informed consent from all participants or their legal guardians.

  • Exclusion Criteria:

    • Previous treatment for leishmaniasis.

    • Severe comorbidities or co-infections (e.g., HIV, though some studies may include this as a specific cohort).[5][6]

    • Pregnancy.

2. Treatment Allocation and Administration:

  • Randomization: Patients are randomly allocated to different treatment arms.

  • Drug Administration: Sodium this compound is typically administered via deep intramuscular or slow intravenous injection.[4][12] Dosages are calculated based on patient body weight (mg/kg/day).[2][3][4]

3. Assessment of Efficacy and Safety:

  • Parasitological Assessment:

    • Regular monitoring of parasite load through methods like splenic aspirates (for VL) at specified intervals (e.g., end of treatment, 6-month follow-up).[2][3][4]

  • Clinical Assessment:

    • Evaluation of clinical signs and symptoms, such as fever, spleen size (for VL), and lesion size/healing (for CL).

    • Monitoring of hematological parameters (e.g., hemoglobin levels).[2][3]

  • Safety Monitoring:

    • Regular monitoring of adverse effects through clinical examination and laboratory tests, including liver function tests (ALT, AST), pancreatic enzymes (amylase, lipase), and renal function tests.[5][13]

    • Common adverse effects include myalgias, arthralgias, pancreatitis, and transaminitis.[5][6]

4. Outcome Measures:

  • Primary Outcome:

    • Definitive Cure: Complete resolution of clinical signs and symptoms and parasitological clearance at the end of a follow-up period (e.g., 6 months).

  • Secondary Outcomes:

    • Initial Cure: Clinical and parasitological response at the end of treatment.

    • Relapse Rate: Reappearance of parasites or clinical symptoms after initial cure.

    • Treatment Failure: Lack of clinical or parasitological response to treatment.

    • Incidence and Severity of Adverse Events.

Visualizing Mechanisms and Workflows

To better understand the biological and procedural aspects of this compound treatment, the following diagrams illustrate the proposed mechanism of action and a typical experimental workflow.

cluster_parasite Leishmania Parasite SSG Sodium this compound (SbV) Thiol_Reductase Thiol-Dependent Reductase SSG->Thiol_Reductase Reduction SbIII Trivalent Antimony (SbIII) (Active Form) Glycolysis Glycolysis SbIII->Glycolysis Inhibition Citric_Acid_Cycle Citric Acid Cycle SbIII->Citric_Acid_Cycle Inhibition Macromolecules DNA, RNA, Protein Synthesis SbIII->Macromolecules Inhibition ROS Reactive Oxygen Species (ROS) SbIII->ROS Induces Antioxidant_Defense Antioxidant Defense (e.g., Trypanothione Reductase) SbIII->Antioxidant_Defense Inhibits Thiol_Reductase->SbIII ATP_GTP ATP & GTP (Energy) Glycolysis->ATP_GTP Citric_Acid_Cycle->ATP_GTP ATP_GTP->Macromolecules Required for Apoptosis Parasite Death (Apoptosis) Macromolecules->Apoptosis Inhibition leads to ROS->Apoptosis Leads to

Caption: Proposed mechanism of action of sodium this compound in Leishmania.

cluster_treatment Treatment Arms Start Patient Screening & Informed Consent Diagnosis Parasitological Confirmation (e.g., Splenic Aspirate, Biopsy) Start->Diagnosis Randomization Randomization Diagnosis->Randomization Regimen_A Regimen A (e.g., SSG 20mg/kg/day for 20 days) Randomization->Regimen_A Regimen_B Regimen B (e.g., SSG 10mg/kg/day for 20 days) Randomization->Regimen_B Regimen_C Regimen C (e.g., SSG + Paromomycin) Randomization->Regimen_C Monitoring Clinical & Laboratory Monitoring (Adverse Events, Vitals, Bloodwork) Regimen_A->Monitoring Regimen_B->Monitoring Regimen_C->Monitoring EndOfTreatment End of Treatment Assessment (Clinical & Parasitological) Monitoring->EndOfTreatment During Treatment FollowUp Follow-up (e.g., 6 months) (Clinical & Parasitological Assessment for Relapse) EndOfTreatment->FollowUp Analysis Data Analysis (Cure Rate, Relapse Rate, Safety) FollowUp->Analysis

Caption: Experimental workflow for a comparative clinical trial of this compound regimens.

Conclusion

The evidence strongly suggests that higher doses and, in some cases, longer durations of sodium this compound therapy are associated with improved cure rates and reduced relapse in both visceral and cutaneous leishmaniasis.[1][4][11] Furthermore, combination therapy, such as SSG with paromomycin for PKDL, can lead to superior outcomes, shorter treatment times, and potentially lower costs.[7][8][9] However, the risk of dose- and duration-dependent toxicity remains a significant concern, highlighting the need for careful patient monitoring.[5][6][10] Future research should focus on optimizing combination therapies to enhance efficacy, shorten treatment duration, and mitigate the development of resistance, ultimately improving patient outcomes in leishmaniasis.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Stibogluconate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount, not only for personal safety but also for environmental preservation. Stibogluconate, a pentavalent antimony compound used in the treatment of leishmaniasis, is classified as a hazardous substance, necessitating strict disposal procedures to mitigate risks to human health and the aquatic environment.[1][2][3] This guide provides essential, step-by-step information for the proper handling and disposal of this compound waste in a laboratory setting.

Hazard Profile and Regulatory Compliance

Sodium this compound is harmful if swallowed or inhaled and is toxic to aquatic life with long-lasting effects.[2] Antimony compounds are regulated as hazardous waste and are listed as hazardous air pollutants under the Clean Air Act in the United States.[3] Therefore, all this compound-containing waste must be treated as hazardous. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific local and national regulations governing hazardous waste disposal.

Personal Protective Equipment (PPE) and Handling Precautions

Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE) to avoid personal contact, including inhalation.[1]

Required PPE:

  • Protective clothing (lab coat)

  • Gloves

  • Safety glasses

  • Dust respirator (when handling powder form)

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the concentration of dust or aerosols.[1][4]

Step-by-Step Disposal Procedures

The following procedures outline the safe disposal of various types of this compound waste.

1. Segregation and Collection of this compound Waste:

  • Do Not Dispose Down the Drain: Under no circumstances should this compound waste be discharged into the sanitary sewer.[5]

  • Designated Hazardous Waste Containers: All this compound waste, including solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be collected in designated, leak-proof, and clearly labeled hazardous waste containers.[6]

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid potentially dangerous reactions.[7] Incompatible materials include strong oxidizing agents and acids.[8]

2. Labeling of Waste Containers:

Proper labeling is critical for safe handling and disposal by waste management personnel. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "Sodium this compound"

  • The concentration and quantity of the waste

  • The date of accumulation

  • Your name, laboratory, and contact information

3. Storage of Hazardous Waste:

  • Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[1]

  • Ensure containers are kept tightly sealed to prevent spills or the release of fumes.[2]

  • Do not exceed the laboratory's hazardous waste storage limits (e.g., 55 gallons).[5]

4. Disposal of Empty Containers:

  • Empty containers that held this compound must be decontaminated before disposal.[1]

  • Rinse the container three times with a suitable solvent (e.g., water). The rinseate must be collected and disposed of as hazardous waste.[5]

  • After thorough rinsing, deface the original label, and dispose of the container as regular trash, unless otherwise specified by your institution.[5]

5. Spill Management:

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[1]

  • Wear Appropriate PPE: Don the required PPE before attempting to clean the spill.

  • Contain the Spill: For liquid spills, use absorbent materials to contain the spill. For solid spills, carefully moisten the material to prevent dust from becoming airborne.[9]

  • Clean-up: Use a HEPA-filter vacuum or wet clean-up methods for solid spills.[9] Place all contaminated materials into a sealed container for disposal as hazardous waste.

  • Decontaminate the Area: Wash the spill area thoroughly with soap and water.

6. Arranging for Waste Pickup:

  • Contact your institution's EHS or hazardous waste management office to schedule a pickup for your properly labeled and sealed this compound waste containers.[5]

  • Do not transport hazardous waste yourself. Only authorized personnel should handle the transportation of hazardous materials.[5]

Quantitative Data Summary
ParameterValueReference
Acute Toxicity (Oral, LD50)Harmful if swallowed; ingestion of less than 150g may be fatal.[1]
Acute Toxicity (Inhalation)Harmful if inhaled.[2]
Aquatic ToxicityToxic to aquatic organisms, may cause long-term adverse effects.[1][2]
Hazardous Waste Storage LimitDo not store more than 55 gallons of hazardous waste at one time.[5]
Experimental Protocol: Decontamination of Glassware
  • Initial Rinse: Triple rinse the contaminated glassware with a suitable solvent (e.g., water) to remove the bulk of the this compound residue. Collect all rinsate as hazardous waste.

  • Soaking: Immerse the glassware in a cleaning solution appropriate for heavy metals. A common practice is to use a dilute acid bath (e.g., 5-10% nitric acid), but compatibility with your specific lab protocols should be verified.

  • Final Rinse: After soaking, rinse the glassware thoroughly with deionized water.

  • Drying: Allow the glassware to air dry or use an oven as appropriate.

This compound Waste Disposal Workflow

Stibogluconate_Disposal_Workflow A Waste Generation (this compound Solution, Contaminated Labware, PPE) B Segregate this compound Waste A->B Step 1 H Spill Occurs A->H C Collect in Designated Leak-Proof Container B->C Step 2 D Label Container Clearly 'Hazardous Waste - this compound' C->D Step 3 E Store in Secure, Ventilated Area D->E Step 4 F Arrange for Pickup by Authorized Waste Management E->F Step 5 G Final Disposal (Incineration/Landfill) F->G Step 6 I Spill Cleanup Procedure H->I Emergency Response J Collect Spill Debris as Hazardous Waste I->J J->C

Caption: Logical workflow for the proper disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Stibogluconate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling of Stibogluconate, a potent pentavalent antimony compound. All personnel, including researchers, scientists, and drug development professionals, must adhere to these procedures to mitigate risks and ensure a safe laboratory environment.

This compound presents several health hazards; it is harmful if swallowed or inhaled and is toxic to aquatic ecosystems with long-lasting effects.[1][2] Skin contact may lead to irritation, redness, and the formation of pustules.[1] Inhalation can result in respiratory difficulties, gastrointestinal issues, and more severe complications with prolonged exposure.[1] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.

Personal Protective Equipment (PPE) for this compound

A multi-layered approach to personal protection is essential when working with this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment
Receiving and Storage - Nitrile gloves- Laboratory coat
Weighing and Aliquoting (in a containment primary engineering control) - Double nitrile gloves- Disposable gown- Safety glasses with side shields or goggles- N95 or higher rated dust respirator
Solution Preparation and Handling - Nitrile gloves- Laboratory coat- Safety glasses with side shields or goggles
Waste Disposal - Nitrile gloves- Laboratory coat- Safety glasses with side shields or goggles
Spill Cleanup - Double nitrile gloves- Disposable gown- Safety glasses with side shields or goggles- N95 or higher rated dust respirator

Operational Plan for Handling this compound

The following workflow outlines the step-by-step procedures for safely managing this compound from receipt to disposal.

cluster_receiving Receiving cluster_handling Handling and Preparation cluster_use Experimental Use cluster_disposal Disposal receiving_step1 Inspect package for damage receiving_step2 Don appropriate PPE (gloves, lab coat) receiving_step1->receiving_step2 receiving_step3 Log receipt and store in a designated, labeled area receiving_step2->receiving_step3 handling_step1 Work within a certified chemical fume hood or biological safety cabinet receiving_step3->handling_step1 handling_step2 Don full PPE (double gloves, gown, respirator, eye protection) handling_step1->handling_step2 handling_step3 Weigh solid this compound carefully to avoid dust generation handling_step2->handling_step3 handling_step4 Prepare solutions and label all containers clearly handling_step3->handling_step4 use_step1 Follow established experimental protocols handling_step4->use_step1 use_step2 Handle all solutions containing this compound with care use_step1->use_step2 disposal_step1 Collect all this compound waste in a designated, labeled hazardous waste container use_step2->disposal_step1 disposal_step2 Dispose of contaminated PPE in a sealed bag for hazardous waste disposal_step1->disposal_step2 disposal_step3 Arrange for disposal by certified hazardous waste personnel disposal_step2->disposal_step3

Caption: this compound Handling Workflow

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound. The following diagram outlines the necessary steps for spills, skin or eye contact, and inhalation.

cluster_spill Spill Response cluster_exposure Personal Exposure cluster_medical Medical Attention spill_step1 Evacuate and restrict access to the spill area spill_step2 Don appropriate PPE for cleanup spill_step1->spill_step2 spill_step3 Cover liquid spills with absorbent material; carefully scoop solid spills spill_step2->spill_step3 spill_step4 Clean the area with an appropriate decontaminating agent spill_step3->spill_step4 spill_step5 Collect all cleanup materials in a hazardous waste container spill_step4->spill_step5 medical_attention Seek immediate medical attention for any exposure and provide the Safety Data Sheet (SDS) to medical personnel. exposure_skin Skin Contact: Immediately wash with soap and water for at least 15 minutes. Remove contaminated clothing. exposure_skin->medical_attention exposure_eye Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, lifting eyelids. exposure_eye->medical_attention exposure_inhalation Inhalation: Move to fresh air immediately. Seek medical attention. exposure_inhalation->medical_attention exposure_ingestion Ingestion: Seek immediate medical attention. Do not induce vomiting. exposure_ingestion->medical_attention

Caption: Emergency Procedures for this compound

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。